molecular formula C22H13F3N6O B8242455 Ddr1-IN-5

Ddr1-IN-5

Cat. No.: B8242455
M. Wt: 434.4 g/mol
InChI Key: LGHRUPKASNQBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ddr1-IN-5 is a useful research compound. Its molecular formula is C22H13F3N6O and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[5-(trifluoromethyl)pyridin-3-yl]-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N6O/c1-13-4-6-18-20(17(13)7-5-16-12-27-19-3-2-8-28-31(16)19)32-30-21(18)29-15-9-14(10-26-11-15)22(23,24)25/h2-4,6,8-12H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHRUPKASNQBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)NC3=CN=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant target in various pathological conditions, including fibrosis and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound, with the IUPAC name 7-(imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-(5-(trifluoromethyl)pyridin-3-yl)benzo[d]isoxazol-3-amine, is a small molecule inhibitor. Its fundamental properties are summarized below.

PropertyValue
CAS Number 2416022-90-5
Molecular Formula C₂₂H₁₃F₃N₆O
Molecular Weight 434.37 g/mol

Discovery and Synthesis

Biological Activity and Data Presentation

This compound has demonstrated potent and selective inhibition of DDR1 kinase activity. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC₅₀ (nM)Reference
DDR1Kinase Activity Assay7.36[1]
DDR1b (Y513) AutophosphorylationCell-Based Assay4.1[1]

Note: A comprehensive kinase selectivity profile for this compound against a wider panel of kinases is not publicly available at this time. Such data is critical for a thorough assessment of its off-target effects and overall selectivity.

Signaling Pathways

DDR1 is activated by collagen, triggering downstream signaling cascades involved in cell proliferation, migration, and matrix remodeling. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these signaling events.

DDR1_Signaling_Pathway Collagen-Induced DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt MAPK_ERK MAPK/ERK Pathway DDR1->MAPK_ERK Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration MAPK_ERK->Cell_Migration ECM_Remodeling ECM Remodeling MAPK_ERK->ECM_Remodeling

Caption: A simplified diagram of the collagen-induced DDR1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of DDR1 inhibitors like this compound. These should be optimized for specific experimental conditions.

Biochemical DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from generic LanthaScreen™ assay guidelines and should be tailored for this compound.

Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound against DDR1 kinase.

Materials:

  • Recombinant human DDR1 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Kinase buffer

  • ATP

  • This compound (serially diluted)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/antibody mixture containing recombinant DDR1 and Eu-anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.

  • Prepare a tracer solution containing the Alexa Fluor™ 647-labeled tracer and ATP in kinase buffer. Add 5 µL of this solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prepare_Inhibitor Prepare Serial Dilution of this compound Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prepare_Inhibitor->Add_Inhibitor Add_Kinase_Ab Add Kinase/Ab to Plate Add_Inhibitor->Add_Kinase_Ab Prepare_Kinase_Ab Prepare Kinase/ Antibody Mixture Prepare_Kinase_Ab->Add_Kinase_Ab Add_Tracer_ATP Add Tracer/ATP to Plate (Initiate Reaction) Add_Kinase_Ab->Add_Tracer_ATP Prepare_Tracer_ATP Prepare Tracer/ATP Mixture Prepare_Tracer_ATP->Add_Tracer_ATP Incubate Incubate at RT for 1 hour Add_Tracer_ATP->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A workflow diagram for a typical biochemical kinase inhibition assay.

Cell-Based DDR1 Autophosphorylation Assay

This protocol provides a general framework for assessing the inhibition of collagen-induced DDR1 autophosphorylation in a cellular context.

Objective: To determine the cellular potency (IC₅₀) of this compound in inhibiting collagen-induced DDR1 autophosphorylation.

Materials:

  • Human cell line expressing DDR1 (e.g., U2OS)

  • Cell culture medium and supplements

  • Collagen type I

  • This compound (serially diluted)

  • Lysis buffer

  • Primary antibodies (anti-phospho-DDR1 (Y513), anti-total-DDR1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with serially diluted this compound or DMSO for 1-2 hours.

  • Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-DDR1, total DDR1, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-DDR1 signal to total DDR1 and the loading control.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Autophosphorylation_Assay_Workflow Cell-Based Autophosphorylation Assay Workflow Start Start Seed_Cells Seed DDR1-expressing cells Start->Seed_Cells Starve_Cells Serum Starve Cells Seed_Cells->Starve_Cells Pretreat_Inhibitor Pre-treat with This compound Starve_Cells->Pretreat_Inhibitor Stimulate_Collagen Stimulate with Collagen I Pretreat_Inhibitor->Stimulate_Collagen Lyse_Cells Lyse Cells Stimulate_Collagen->Lyse_Cells Western_Blot Perform Western Blot (pDDR1, tDDR1, Loading Control) Lyse_Cells->Western_Blot Quantify_Analyze Quantify Bands and Calculate IC50 Western_Blot->Quantify_Analyze End End Quantify_Analyze->End

Caption: A workflow for a cell-based DDR1 autophosphorylation inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the roles of DDR1 in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. Further studies, particularly comprehensive kinase profiling and in vivo efficacy models, will be crucial in fully elucidating its therapeutic potential.

References

Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddr1-IN-5 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and extracellular matrix remodeling. Activated by collagen, DDR1 is implicated in various pathological processes, including fibrosis and cancer progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a selective inhibitor of DDR1 with a reported IC50 of 7.36 nM.[1] It exerts its function by targeting the kinase domain of DDR1, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. Notably, this compound also inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[1] Its demonstrated anti-cancer and anti-fibrotic activities in preclinical studies make it a valuable tool for investigating DDR1 biology and a potential starting point for therapeutic development.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the DDR1 kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group to tyrosine residues within the activation loop of the kinase. This inhibition of autophosphorylation is the critical step in blocking the downstream signaling cascade that is normally initiated by collagen binding to the extracellular domain of DDR1.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant DDR1 inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound [1]

TargetAssayIC50
DDR1Kinase Assay7.36 nM
DDR1b (Y513)Autophosphorylation Assay4.1 nM
Collagen ProductionHuman Hepatic Stellate Cells (LX-2)62 nM

Table 2: Cellular Activity of this compound [1]

Cell LineAssayParameterValue
LX-2 (Human Hepatic Stellate)CytotoxicityCC50>40 µM

Table 3: Comparative IC50 Values of Selected DDR1 Kinase Inhibitors

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity (DDR2/DDR1)
This compound 7.36 Not Publicly Available Not Publicly Available
DDR1-IN-1105413~3.9
DDR1-IN-247145~3.1
Nilotinib3.7Not ReportedNot Reported
Dasatinib1.35Not ReportedNot Reported
Imatinib43Not ReportedNot Reported

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not currently available in the public domain.

Signaling Pathways

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that regulate diverse cellular functions. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these downstream cascades.

Overview of DDR1 Signaling

Upon collagen binding, DDR1 undergoes dimerization and slow, sustained autophosphorylation on multiple tyrosine residues. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and signaling molecules, leading to the activation of several key pathways, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.

  • SRC Family Kinases: SRC can be activated downstream of DDR1 and is involved in cell migration and invasion.

  • STAT Pathway: Signal transducers and activators of transcription are involved in cytokine signaling and immune responses.

  • Notch Signaling: Cross-talk between DDR1 and the Notch pathway has been reported to regulate cell proliferation and survival.

The following diagram illustrates the central role of DDR1 in these signaling networks.

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS SRC SRC DDR1->SRC STAT STAT DDR1->STAT Notch Notch DDR1->Notch Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration SRC->Migration Invasion Invasion SRC->Invasion STAT->Proliferation Notch->Survival

DDR1 Signaling Pathway Overview

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize DDR1 inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.

DDR1 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant DDR1.

Workflow:

Kinase_Assay_Workflow DDR1 Kinase Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Recombinant DDR1 - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu,Tyr) Start->Prepare_Reaction Add_Inhibitor Add this compound (or vehicle control) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ADP-Glo, HTRF) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

DDR1 Kinase Assay Workflow

Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Recombinant human DDR1 kinase domain.

    • ATP solution.

    • Substrate solution (e.g., 0.2 mg/mL poly(Glu, Tyr) 4:1).

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add kinase buffer, recombinant DDR1, and the substrate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection or time-resolved fluorescence resonance energy transfer).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

DDR1 Autophosphorylation Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.

Workflow:

Autophosphorylation_Assay_Workflow DDR1 Autophosphorylation Assay Workflow Start Start Seed_Cells Seed DDR1-expressing cells (e.g., HEK293-DDR1, A549) Start->Seed_Cells Serum_Starve Serum starve cells Seed_Cells->Serum_Starve Pretreat_Inhibitor Pre-treat with this compound (or vehicle) Serum_Starve->Pretreat_Inhibitor Stimulate_Collagen Stimulate with Collagen I Pretreat_Inhibitor->Stimulate_Collagen Lyse_Cells Lyse cells Stimulate_Collagen->Lyse_Cells Western_Blot Western Blot Analysis: - p-DDR1 (Y513) - Total DDR1 - Loading Control (e.g., GAPDH) Lyse_Cells->Western_Blot Quantify_Bands Quantify band intensities Western_Blot->Quantify_Bands Analyze_Data Analyze Data (Calculate IC50) Quantify_Bands->Analyze_Data End End Analyze_Data->End

DDR1 Autophosphorylation Assay Workflow

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing DDR1 (e.g., HEK293 overexpressing DDR1 or a cancer cell line with endogenous expression like A549) in 6-well plates.

    • Once confluent, serum-starve the cells for 16-24 hours.

    • Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes.

  • Western Blotting:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY513).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-DDR1 signal to the total DDR1 signal.

    • Calculate the percentage of inhibition relative to the collagen-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of DDR1 in health and disease. Its high potency and selectivity make it a suitable probe for in vitro and cell-based studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of DDR1-mediated pathologies and the development of novel therapeutic strategies. Further studies are warranted to fully characterize its in vivo efficacy and comprehensive kinase selectivity profile.

References

Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.[1][2] This interaction triggers a slow but sustained kinase activation, initiating downstream signaling cascades that regulate crucial cellular processes, including proliferation, differentiation, migration, and extracellular matrix (ECM) remodeling.[3][4][5] Aberrant DDR1 expression and signaling are implicated in the progression of numerous diseases, including various cancers (such as breast, lung, and pancreatic), fibrosis, and inflammatory conditions.[3][6][7] This has positioned DDR1 as a compelling therapeutic target for drug development.

Ddr1-IN-5 is a potent and selective small-molecule inhibitor of DDR1. This technical guide provides an in-depth overview of this compound, summarizing its inhibitory activity, detailing relevant experimental protocols, and illustrating the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working on DDR1-targeted therapies.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
DDR1Kinase Activity7.36[8]
DDR1b (Y513)Autophosphorylation4.1[8]

Table 2: Cellular Activity of this compound

Cell LineAssayEffectIC50 / CC50Reference
LX-2 (Human Hepatic Stellate Cell)Collagen ProductionInhibition62 nM[8]
LX-2 (Human Hepatic Stellate Cell)Cytotoxicity->40 µM[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of kinase inhibitors. The following are representative protocols relevant to the study of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the DDR1 kinase domain.

Methodology:

  • Reagents: Recombinant human DDR1 kinase domain, ATP, appropriate kinase buffer, and a suitable substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1). This compound is prepared in a series of dilutions.

  • Procedure:

    • The DDR1 enzyme is pre-incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like LanthaScreen™, which uses time-resolved fluorescence resonance energy transfer (TR-FRET).[9]

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block DDR1 activation in a cellular context.

Methodology:

  • Cell Culture: Cells endogenously expressing or overexpressing DDR1 (e.g., U2OS, AsPC-1) are cultured to sub-confluency.[7][10]

  • Serum Starvation: Cells are typically serum-starved for several hours to reduce basal signaling activity.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.[10]

  • Collagen Stimulation: DDR1 is activated by adding its ligand, collagen I (e.g., 10 µg/mL), to the culture medium for a specified duration (e.g., 2 hours).[10]

  • Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer contains 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, with added NaF and Na3VO4.[10]

  • Western Blotting:

    • Protein concentrations of the lysates are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513 or Y792).

    • The membrane is subsequently stripped and re-probed with an antibody for total DDR1 as a loading control.

  • Data Analysis: The band intensities for phosphorylated and total DDR1 are quantified using densitometry software. The ratio of p-DDR1 to total DDR1 is calculated, and the IC50 value is determined from the dose-response curve.[10]

G cluster_workflow Experimental Workflow: Cell-Based Autophosphorylation Assay culture 1. Culture DDR1-expressing cells starve 2. Serum-starve cells culture->starve treat 3. Pre-treat with this compound starve->treat stimulate 4. Stimulate with Collagen treat->stimulate lyse 5. Lyse cells with inhibitor-containing buffer stimulate->lyse wb 6. Western Blot for p-DDR1 & Total DDR1 lyse->wb analyze 7. Densitometry & IC50 Calculation wb->analyze

Workflow for DDR1 Autophosphorylation Assay.

Mechanism of Action and Signaling Pathways

DDR1 Signaling Pathway

Upon binding to collagen in the extracellular matrix, DDR1 undergoes dimerization and clustering, leading to the autophosphorylation of multiple tyrosine residues within its intracellular domain.[11][12] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, such as Shc and the p85 subunit of PI3K.[1] Activation of DDR1 subsequently triggers several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration.[3][11][12]

G Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds pDDR1 Autophosphorylation (p-Tyr) DDR1->pDDR1 Dimerization & Activation Adaptors Adaptor Proteins (e.g., Shc, PI3K p85) pDDR1->Adaptors Recruits PI3K PI3K Adaptors->PI3K MAPK MAPK Cascade (Ras/Raf/MEK/ERK) Adaptors->MAPK Akt Akt PI3K->Akt CellResponse Cellular Responses (Proliferation, Migration, Survival) Akt->CellResponse MAPK->CellResponse

Simplified DDR1 Signaling Pathway.
Inhibitory Mechanism of this compound

While the specific binding mode of this compound is not detailed in the available literature, many selective kinase inhibitors targeting DDR1, such as the well-characterized DDR1-IN-1, function as "Type II" inhibitors.[9][13] These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and blocking ATP from binding productively. This mechanism confers a higher degree of selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.

G cluster_kinase Kinase States cluster_inhibitor Inhibitor Action Active Active Kinase (DFG-in) Inactive Inactive Kinase (DFG-out) Active->Inactive Conformational Equilibrium Inactive->Active Blocked Stabilized Inactive State (Inhibition of Phosphorylation) Inactive->Blocked DDR1_IN_5 This compound (Type II Inhibitor) DDR1_IN_5->Inactive Binds to & Stabilizes

References

The Role of Ddr1-IN-5 and Selective DDR1 Inhibition in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discoidin Domain Receptor 1 (DDR1) has emerged as a critical player in oncology, influencing tumor progression, metastasis, and therapeutic resistance. Its unique activation by collagen within the tumor microenvironment makes it a compelling target for cancer therapy. This technical guide provides an in-depth overview of Ddr1-IN-5, a potent and selective DDR1 inhibitor, and the broader role of selective DDR1 inhibition in cancer research. This document details the mechanism of action of DDR1, the downstream signaling pathways it modulates, and the anti-cancer potential of its inhibition. Furthermore, it provides detailed experimental protocols and quantitative data derived from studies of well-characterized selective DDR1 inhibitors to serve as a practical resource for researchers in the field.

Introduction to DDR1 in Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by various types of collagen, a major component of the extracellular matrix (ECM) in the tumor microenvironment.[1][2] Unlike other RTKs that are activated by soluble growth factors, DDR1's activation is triggered by cell-matrix interactions, leading to sustained signaling that promotes cancer cell proliferation, survival, migration, and invasion.[2][3] Elevated expression of DDR1 has been observed in a wide range of human cancers, including lung, breast, colon, ovarian, and pancreatic cancer, and often correlates with poor prognosis.[2][4][5]

The multifaceted role of DDR1 in cancer includes:

  • Enhanced Cell Survival and Proliferation: Activation of pro-survival signaling pathways.[2]

  • Tumor Cell Invasion and Metastasis: Facilitation of ECM remodeling and epithelial-to-mesenchymal transition (EMT).[2][6]

  • Therapy Resistance: Contribution to chemoresistance, potentially through the NF-κB/COX-2 signaling pathway.[2][3]

  • Immune Evasion: Reshaping the tumor microenvironment to create an immunosuppressive niche.[7][8]

Given its significant role in tumor progression, targeting DDR1 with selective inhibitors has become a promising therapeutic strategy.

This compound: A Potent and Selective DDR1 Inhibitor

This compound is a selective small-molecule inhibitor of DDR1.[1] While extensive public data on this compound is limited, available information highlights its potency and selectivity, making it a valuable tool for cancer research. To provide a comprehensive guide, this document will also draw upon data from other well-characterized selective DDR1 inhibitors, such as DDR1-IN-1 and 7rh, to illustrate the experimental methodologies and potential outcomes of DDR1 inhibition.

Mechanism of Action

Selective DDR1 inhibitors like this compound typically function as ATP-competitive inhibitors, binding to the kinase domain of DDR1 and preventing its autophosphorylation upon collagen binding.[9] This blockade of kinase activity abrogates the downstream signaling cascades that drive the malignant phenotypes associated with DDR1 activation.

Quantitative Data on Selective DDR1 Inhibitors

The following tables summarize key quantitative data for this compound and other representative selective DDR1 inhibitors.

Inhibitor Target IC50 (nM) Assay Type Reference
This compoundDDR17.36Kinase Assay[1]
This compoundDDR1b (Y513) Autophosphorylation4.1Cellular Assay[1]
This compoundCollagen Production (LX-2 cells)62Cellular Assay[1]
DDR1-IN-1DDR1105Kinase Assay[10]
DDR1-IN-1DDR1 Autophosphorylation (U2OS cells)86Cellular Assay[10]
7rhDDR16.8Kinase Assay[6][9]
7rhDDR2101.4Kinase Assay[9]
7rhBcr-Abl355Kinase Assay[9]
Inhibitor Cell Line Cancer Type Effect IC50 / Concentration Reference
DDR1-IN-1HT-29Colon CancerReduced Cell Invasion10 µM[4]
7rhPANC-1Pancreatic CancerInhibition of Collagen-Induced SignalingConcentration-dependent[9]
7rhCNE2Nasopharyngeal CarcinomaDecreased Cell Adhesion2, 4, 8 µmol/l[11]
7rhGastric Cancer CellsGastric CancerReduced Tumorigenic CharacteristicsNot specified[9]

Key Signaling Pathways Modulated by DDR1

DDR1 activation triggers a complex network of intracellular signaling pathways that are central to its oncogenic functions. The inhibition of DDR1 by molecules like this compound is designed to disrupt these pathways.

Canonical DDR1 Signaling Pathway

Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation on tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of several downstream signaling cascades.

cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation DDR1_P DDR1 (Phosphorylated) DDR1->DDR1_P Autophosphorylation PI3K_AKT PI3K/AKT Pathway DDR1_P->PI3K_AKT MAPK MAPK Pathway DDR1_P->MAPK NF_kB NF-κB Pathway DDR1_P->NF_kB Notch Notch Pathway DDR1_P->Notch EMT EMT DDR1_P->EMT Proliferation Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Migration Migration & Invasion MAPK->Migration Chemoresistance Chemoresistance NF_kB->Chemoresistance Notch->Proliferation EMT->Migration

Canonical DDR1 Signaling Pathways in Cancer

Experimental Protocols for Studying DDR1 Inhibition

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of selective DDR1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on DDR1 kinase activity.

Methodology:

  • Reagents: Recombinant human DDR1 kinase domain, ATP, substrate peptide (e.g., poly-Glu-Tyr), test inhibitor (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a reaction buffer containing the DDR1 enzyme. b. Add serial dilutions of the test inhibitor to the enzyme buffer and incubate for a specified time (e.g., 10-30 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular DDR1 Autophosphorylation Assay

Objective: To assess the ability of an inhibitor to block DDR1 autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture cells that endogenously or exogenously express DDR1 (e.g., U2OS-DDR1, HT-29) to sub-confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of the DDR1 inhibitor (e.g., this compound) for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with soluble collagen I (e.g., 50 µg/mL) for 90 minutes to induce DDR1 autophosphorylation.

  • Cell Lysis and Western Blotting: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for phosphorylated DDR1 (p-DDR1). e. Re-probe the membrane with an antibody for total DDR1 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the p-DDR1 signal to the total DDR1 signal. Calculate the EC50 value for the inhibition of autophosphorylation.

cluster_workflow Experimental Workflow A Seed DDR1-expressing cells B Serum starve cells (12-24h) A->B C Treat with this compound (1-2h) B->C D Stimulate with Collagen I (90 min) C->D E Lyse cells D->E F Western Blot for p-DDR1 and total DDR1 E->F G Quantify and calculate EC50 F->G

References

Introduction to Discoidin Domain Receptor 1 (DDR1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DDR1-IN-1 and its Interruption of Collagen-Induced Signaling

A Note on Nomenclature: This guide focuses on the well-characterized Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-1 . The initial query for "Ddr1-IN-5" yielded limited public data, suggesting it may be a less common compound or a potential typographical error. A compound designated this compound is listed with an IC₅₀ of 4.1 nM for DDR1b autophosphorylation, but comprehensive studies are not as readily available as for DDR1-IN-1[1]. Given the extensive characterization of DDR1-IN-1, this document will proceed with a detailed analysis of its properties and effects on collagen-induced signaling to provide a thorough and useful resource for researchers.

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen, a primary component of the extracellular matrix (ECM)[2][3]. Unlike many RTKs that are activated within minutes, DDR1's activation is characterized by a slow but sustained phosphorylation that can last for hours[4]. This receptor is primarily expressed in epithelial cells and plays crucial roles in cell adhesion, proliferation, migration, and matrix remodeling[2][3].

Dysregulation of DDR1 signaling is implicated in numerous pathological conditions, including fibrosis, atherosclerosis, and cancer[2]. In oncology, overexpression of DDR1 is observed in invasive tumors of the breast, ovary, lung, and brain, where it is thought to regulate tumor cell proliferation, survival, and invasion[3][5]. Consequently, the development of potent and selective DDR1 inhibitors is a significant area of research for therapeutic intervention.

DDR1-IN-1: A Selective Kinase Inhibitor

DDR1-IN-1 is a potent and selective, ATP-competitive inhibitor of DDR1 kinase activity[6][7]. Structurally, it is classified as a Type II inhibitor, meaning it binds to and stabilizes the inactive 'DFG-out' conformation of the kinase domain[2][5]. This binding mode, similar to that of imatinib, not only occupies the ATP-binding site but also extends into an adjacent allosteric pocket, conferring a high degree of selectivity[2][5].

Quantitative Inhibitory Activity

The efficacy of DDR1-IN-1 has been quantified through various in vitro and cell-based assays. Its inhibitory concentrations against DDR1 and the closely related DDR2 are summarized below.

Parameter Target Value Assay Type Reference
IC₅₀ DDR1105 nMIn Vitro Kinase Assay[3][6][7][8]
IC₅₀ DDR2413 nMIn Vitro Kinase Assay[3][7][8]
EC₅₀ DDR186 nMCell-Based Autophosphorylation[3][6]
EC₅₀ DDR186.76 nMCell-Based Autophosphorylation[7]

Table 1: Inhibitory activity of DDR1-IN-1. IC₅₀ (half-maximal inhibitory concentration) measures the in vitro potency against the isolated enzyme. EC₅₀ (half-maximal effective concentration) measures the potency within a cellular context.

The data demonstrates that DDR1-IN-1 is approximately 4-fold more selective for DDR1 over DDR2[7][8].

The Collagen-Induced DDR1 Signaling Cascade

The binding of collagen to the extracellular discoidin domain of DDR1 initiates a signaling cascade that influences numerous cellular functions. This process is distinct from other RTKs in its kinetics and downstream effector pathways.

Pathway Activation

Upon collagen binding, DDR1 dimers undergo a conformational change, leading to their clustering on the cell surface[4][9]. This clustering facilitates trans-autophosphorylation between adjacent dimers on specific tyrosine residues within the juxtamembrane and kinase domains[10][11]. This phosphorylation event serves as the critical activation step, creating docking sites for various downstream signaling and adaptor proteins.

Key signaling pathways activated downstream of DDR1 include:

  • MAPK/ERK Pathway: Regulates cell proliferation and differentiation[12][13].

  • PI3K/AKT Pathway: Promotes cell survival and growth[12].

  • Src Kinase: Involved in cell migration[4].

  • NF-κB Pathway: Contributes to chemoresistance and inflammation[4][12].

  • Notch1 Signaling: A prosurvival pathway promoted by DDR1 activation[3][4].

These pathways collectively contribute to the physiological and pathological roles of DDR1, such as regulating cell migration, invasion, and the expression of matrix metalloproteinases (MMPs)[4][12].

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding & Clustering AutoP Autophosphorylation DDR1->AutoP Src Src AutoP->Src PI3K_AKT PI3K/AKT Pathway AutoP->PI3K_AKT MAPK MAPK Pathway AutoP->MAPK NFkB NF-κB Pathway AutoP->NFkB Proliferation Cell Proliferation, Survival, Migration Src->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation NFkB->Proliferation

Diagram 1: Collagen-Induced DDR1 Signaling Pathway.

Mechanism of Action: DDR1-IN-1 in Signaling Inhibition

DDR1-IN-1 exerts its effect at the apex of the signaling cascade. By binding to the ATP pocket of the DDR1 kinase domain, it directly prevents the autophosphorylation step that is essential for receptor activation[3]. Without this initial phosphorylation, the receptor cannot recruit and activate its downstream effectors. This effectively shuts down all subsequent signaling events mediated by DDR1 in response to collagen stimulation.

G Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding AutoP Autophosphorylation DDR1->AutoP Downstream Downstream Signaling (Src, PI3K, MAPK, etc.) AutoP->Downstream Inhibitor DDR1-IN-1 Inhibitor->Block Response Cellular Response (Proliferation, Migration) Downstream->Response

Diagram 2: Inhibition of DDR1 Signaling by DDR1-IN-1.

Key Experimental Protocols

To investigate the effects of DDR1-IN-1 on collagen-induced signaling, several key assays are routinely employed.

In Vitro Kinase Binding Assay (e.g., LanthaScreen®)

This assay measures the ability of an inhibitor to compete with a fluorescent tracer for the ATP-binding site of the isolated DDR1 kinase domain.

Methodology:

  • Reagent Preparation: Prepare a 3X solution of the test compound (DDR1-IN-1), a 3X solution of the DDR1 kinase/Europium-labeled antibody mixture, and a 3X solution of an Alexa Fluor® 647-labeled kinase tracer[14].

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions[14].

  • Kinase/Antibody Addition: Add 5 µL of the DDR1 kinase/antibody mixture to each well[14].

  • Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction[14].

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium[14].

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor[14].

  • Analysis: Calculate IC₅₀ values by plotting the FRET signal against the logarithm of the inhibitor concentration.

G cluster_workflow Kinase Assay Workflow A Prepare 3X Solutions: 1. DDR1-IN-1 2. Kinase/Ab Mix 3. Fluorescent Tracer B Add 5µL DDR1-IN-1 to 384-well plate A->B C Add 5µL Kinase/Ab Mix B->C D Add 5µL Tracer C->D E Incubate 60 min at Room Temp D->E F Read FRET Signal E->F G Calculate IC₅₀ F->G

Diagram 3: In Vitro Kinase Binding Assay Workflow.
Cell-Based DDR1 Autophosphorylation Assay

This assay determines the inhibitor's efficacy in a cellular environment by measuring the phosphorylation of DDR1 in response to collagen stimulation via Western Blot.

Methodology:

  • Cell Culture: Plate cells that overexpress DDR1 (e.g., U2OS cells) in appropriate culture plates and grow to desired confluency[6].

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (or DMSO as a vehicle control) for 1 hour[6].

  • Collagen Stimulation: Replace the media with fresh media containing the same concentrations of DDR1-IN-1 plus a stimulating concentration of collagen (e.g., 10 µg/mL rat tail collagen I)[6].

  • Incubation: Incubate the cells for 2 hours to allow for DDR1 activation[6].

  • Cell Lysis: Wash the cells three times with cold PBS. Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 150 mM NaCl) supplemented with phosphatase and protease inhibitors (e.g., Na₃VO₄, PMSF)[6].

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C[6].

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ)[6]. Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Calculate EC₅₀ values by plotting the normalized signal against the inhibitor concentration.

G cluster_workflow Western Blot Workflow for p-DDR1 A Plate DDR1-expressing cells B Pre-treat with DDR1-IN-1 (1 hr) A->B C Stimulate with Collagen + DDR1-IN-1 (2 hr) B->C D Wash with PBS & Lyse Cells C->D E Quantify Protein D->E F SDS-PAGE & Transfer E->F G Block Membrane F->G H Probe with anti-p-DDR1 Ab G->H I Probe with Secondary Ab H->I J Detect Signal (ECL) I->J K Re-probe for Total DDR1 & Loading Control J->K L Quantify Bands & Calculate EC₅₀ K->L

Diagram 4: Cell-Based DDR1 Autophosphorylation Workflow.
Cell Viability Assay

This assay assesses the impact of DDR1 inhibition on cell proliferation, often in cancer cell lines.

Methodology:

  • Cell Plating: Seed cells (e.g., 3000 cells/well) in triplicate in 96-well plates[6].

  • Compound Addition: The following day, add various concentrations of DDR1-IN-1 to the wells[6]. In some experiments, it may be combined with other inhibitors to test for synergistic effects[3].

  • Incubation: Incubate the plates for a set period, typically 48 to 72 hours[6].

  • Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (luminescence) or CCK-8 (absorbance) according to the manufacturer's instructions[6].

  • Data Analysis: Normalize the data to the vehicle control (DMSO) and calculate GI₅₀ (half-maximal growth inhibition) values using appropriate software (e.g., Prism)[6].

Conclusion

DDR1-IN-1 is a well-characterized, potent, and selective pharmacological tool for interrogating the collagen-DDR1 signaling axis. By preventing the initial autophosphorylation of the receptor, it provides a precise method for studying the downstream consequences of DDR1 activation in both normal physiology and disease states like cancer and fibrosis. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore and target this important signaling pathway.

References

Preliminary In Vitro Studies of Ddr1-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Ddr1-IN-5, a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and experimental assessment of DDR1 inhibitors.

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen.[1] Its involvement in fundamental cellular processes such as proliferation, migration, and invasion, and its dysregulation in various diseases, including cancer and fibrosis, has positioned it as a significant therapeutic target.[1][2] this compound has emerged as a potent and selective small molecule inhibitor designed to target this kinase.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data from preliminary in vitro studies of this compound, highlighting its potency and cellular effects.

Assay TypeTarget / Cell LineParameterValueReference
Biochemical Kinase AssayDiscoidin Domain Receptor 1 (DDR1)IC₅₀7.36 nM[3]
Cell-Based Autophosphorylation AssayDDR1b (Y513)IC₅₀4.1 nM[3]
Collagen Production AssayHuman Hepatic Stellate Cells (LX-2)IC₅₀62 nM[3]
Cytotoxicity AssayHuman Hepatic Stellate Cells (LX-2)CC₅₀>40 µM[3]

Key In Vitro Experimental Protocols

The following sections detail generalized methodologies for the key experiments used to characterize DDR1 inhibitors like this compound. These protocols are based on established methods in the field, as specific protocols for this compound are not publicly available.

Biochemical DDR1 Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of DDR1 by measuring the transfer of a radiolabeled phosphate from ATP to a peptide substrate. It is a direct method to determine the inhibitory potency (IC₅₀) of a compound on the isolated kinase.

Materials:

  • Recombinant Human DDR1 enzyme

  • Peptide Substrate (e.g., KKSRGDYMTMQIG)[4]

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]-ATP[4]

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphoric Acid Solution (1%)

  • P81 Phosphocellulose Paper

  • Scintillation Counter

Procedure:

  • Prepare a reaction mixture containing the recombinant DDR1 enzyme and the peptide substrate in the kinase assay buffer.

  • Serially dilute this compound in DMSO and add it to the reaction mixture. Include a DMSO-only control (vehicle).

  • Initiate the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should be optimized, often near its Km value (e.g., 10 µM).[4]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 within a cellular context, providing a measure of its cellular potency (IC₅₀).

Materials:

  • Cells expressing DDR1 (e.g., U2OS or HEK293 cells transiently or stably overexpressing DDR1)[5][6]

  • Cell Culture Medium (e.g., DMEM/F12) with and without serum

  • Collagen Type I (from rat tail or other sources)[7]

  • This compound (or other test compounds) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[6]

  • Primary Antibodies: anti-phospho-DDR1 (e.g., pY513) and anti-total-DDR1[8][9]

  • Secondary Antibody (HRP-conjugated)

  • Chemiluminescent Substrate

  • Western Blotting equipment and reagents

Procedure:

  • Seed cells in multi-well plates and grow to a suitable confluency.

  • Serum-starve the cells for 16-24 hours to reduce basal receptor activation.[6]

  • Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.[7]

  • Stimulate the cells with Collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.[6][8]

  • Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody against phospho-DDR1.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total DDR1 to confirm equal protein loading.

  • Quantify the band intensities for phospho-DDR1 and total DDR1. Normalize the phospho-signal to the total DDR1 signal.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Visualizations: Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

Upon binding to its ligand, collagen, DDR1 undergoes dimerization and autophosphorylation on key tyrosine residues. This activation initiates several downstream signaling cascades that regulate critical cellular functions. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation. DDR1 activation can also influence cell migration and invasion through its interaction with proteins like Src and Pyk2, and modulate gene expression via the Notch signaling pathway.[2][10][11]

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds Dimerization Dimerization & Autophosphorylation DDR1->Dimerization Activates Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K Src Src Dimerization->Src Pyk2 Pyk2 Dimerization->Pyk2 Notch Notch Pathway Dimerization->Notch MAPK_ERK MAPK / ERK Pathway Shc->MAPK_ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK_ERK->Cell_Survival Migration_Invasion Migration & Invasion Src->Migration_Invasion Pyk2->Migration_Invasion Gene_Expression Gene Expression Notch->Gene_Expression Gene_Expression->Cell_Survival

Caption: Simplified DDR1 signaling cascade upon collagen binding.

General Experimental Workflow for In Vitro Evaluation of a DDR1 Inhibitor

The in vitro characterization of a novel DDR1 inhibitor typically follows a logical progression from biochemical assays to more complex cell-based models. This tiered approach allows for an initial assessment of direct target engagement and potency, followed by an evaluation of the compound's effects in a biologically relevant cellular environment.

Experimental_Workflow cluster_functional start Start: Compound Synthesis (e.g., this compound) biochem_assay Step 1: Biochemical Kinase Assay (Target Potency) start->biochem_assay cell_phos_assay Step 2: Cellular Autophosphorylation Assay (Cellular Potency & Permeability) biochem_assay->cell_phos_assay IC₅₀ Determination downstream_assay Step 3: Downstream Signaling Analysis (Mechanism of Action) cell_phos_assay->downstream_assay IC₅₀ Confirmation functional_assay Step 4: Cellular Functional Assays (Phenotypic Effects) downstream_assay->functional_assay Pathway Validation cytotoxicity_assay Step 5: Cytotoxicity Assay (Therapeutic Window) functional_assay->cytotoxicity_assay Efficacy Assessment sub_migration Migration / Invasion Assays sub_proliferation Proliferation Assays sub_collagen Collagen Production Assays end End: Lead Candidate Profile cytotoxicity_assay->end Safety Profile

Caption: Tiered workflow for in vitro DDR1 inhibitor evaluation.

References

Ddr1-IN-5: A Technical Guide for Investigating Fibrosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Discoidin Domain Receptor 1 (DDR1) in fibrosis and the application of selective inhibitors, exemplified by the compound Ddr1-IN-5, in its investigation. While specific public data on a compound named "this compound" is not available, this guide will utilize data from a representative and potent DDR1 inhibitor, compound 2.45 , to illustrate the principles and methodologies for exploring fibrosis pathways.

Introduction to DDR1 in Fibrosis

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1][2] Under normal physiological conditions, DDR1 expression is low in most adult tissues. However, its expression is significantly upregulated in various pathological conditions, including a wide range of fibrotic diseases affecting organs such as the kidney, liver, lung, and heart.[1][3]

Activation of DDR1 by collagen initiates a cascade of downstream signaling events that contribute to the pathogenesis of fibrosis. These include promoting inflammation, stimulating the secretion of pro-fibrotic cytokines like TGF-β, and directly inducing the transcription of collagen.[4] The central role of DDR1 in mediating these pro-fibrotic processes makes it an attractive therapeutic target for anti-fibrotic drug development.[1]

Quantitative Data for a Representative DDR1 Inhibitor (Compound 2.45)

The following tables summarize the quantitative data for compound 2.45, a selective DDR1 inhibitor that has been investigated in preclinical models of fibrosis.

Table 1: In Vivo Efficacy of Compound 2.45 in a Mouse Model of Alport Syndrome

ParameterGenotypeTreatmentResultFold Change/Percent Reductionp-value
Albumin/Creatinine RatioCol4a3-/-Vehicle---
Col4a3-/-2.45 (90 mg/kg)Significant ReductionNot specified< 0.023
Blood Urea Nitrogen (BUN)Col4a3-/-Vehicle---
Col4a3-/-2.45 (90 mg/kg)Significant ReductionNot specifiedNot specified
Serum CreatinineCol4a3-/-VehicleIncreased vs. WT-< 0.0001
Col4a3-/-2.45 (90 mg/kg)Non-significant trend in reductionNot specifiedNot specified
Renal Fibrosis (Picro Sirius Red)Col4a3-/-Vehicle---
Col4a3-/-2.45 (90 mg/kg)Significant ReductionNot specifiedNot specified
Smooth Muscle Actin (α-SMA) StainingCol4a3-/-Vehicle---
Col4a3-/-2.45 (90 mg/kg)Significant ReductionNot specifiedNot specified
Collagen I AccumulationCol4a3-/-Vehicle---
Col4a3-/-2.45 (90 mg/kg)Significant ReductionNot specifiedNot specified

Data extracted from a study on a genetic mouse model of Alport Syndrome, a disease characterized by progressive kidney fibrosis.[5]

Key Signaling Pathways in DDR1-Mediated Fibrosis

DDR1 activation by collagen triggers multiple downstream pathways that culminate in a fibrotic response. A key mechanism involves the regulation of pro-inflammatory and pro-fibrotic gene expression.

DDR1_Fibrosis_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation Ddr1_IN_5 This compound (e.g., Compound 2.45) Ddr1_IN_5->p_DDR1 Inhibits STAT3 STAT3 p_DDR1->STAT3 Activates BCR BCR p_DDR1->BCR Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation TGF_beta TGF-β Production p_STAT3->TGF_beta p_BCR p-BCR BCR->p_BCR Phosphorylation beta_catenin β-catenin p_BCR->beta_catenin Relieves Inhibition MCP_1 MCP-1 Production beta_catenin->MCP_1 Fibrosis Fibrosis (Collagen Deposition) TGF_beta->Fibrosis Inflammation Inflammation MCP_1->Inflammation Inflammation->Fibrosis Experimental_Workflow start Identify Potent & Selective DDR1 Inhibitor (e.g., this compound) in_vitro In Vitro Characterization start->in_vitro cell_based Cell-Based Assays (e.g., Collagen-induced DDR1 phosphorylation) in_vitro->cell_based cytokine Cytokine Secretion Assays (e.g., TGF-β, MCP-1) in_vitro->cytokine in_vivo In Vivo Efficacy Studies in_vitro->in_vivo animal_model Fibrosis Animal Model (e.g., UUO, Alport Syndrome) in_vivo->animal_model treatment Administer this compound animal_model->treatment analysis Endpoint Analysis treatment->analysis histology Histology (e.g., Picro Sirius Red, α-SMA) analysis->histology biomarkers Biomarkers (e.g., BUN, Creatinine) analysis->biomarkers western Western Blot (p-DDR1, Fibrosis markers) analysis->western end Evaluate Anti-Fibrotic Efficacy analysis->end

References

Ddr1-IN-5: A Technical Guide to its Effects on Cell Adhesion and Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5, and its putative effects on cell adhesion and migration. Due to the limited availability of direct experimental data on this compound's impact on cellular adhesion and migratory processes, this document leverages data from the well-characterized DDR1 inhibitor, Ddr1-IN-1, to extrapolate and illustrate the expected biological outcomes. This guide will detail the mechanism of action of DDR1 in cell adhesion and migration, present key quantitative data for DDR1 inhibitors, provide detailed experimental protocols for assessing these cellular processes, and visualize the associated signaling pathways and experimental workflows.

Introduction to DDR1 in Cell Adhesion and Migration

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1] It plays a crucial role in various cellular processes, including cell attachment, migration, proliferation, and survival.[1] Dysregulation of DDR1 signaling is implicated in several pathologies, including cancer, where it can promote tumor progression and metastasis.[2][3]

Cell Adhesion: DDR1-mediated cell adhesion is a complex process. It can promote cell-to-matrix adhesion by interacting with collagen.[4] Furthermore, DDR1 can influence cell-cell adhesion by stabilizing E-cadherin at cell junctions, a process that is independent of collagen binding.[5][6] This stabilization is mediated through the inactivation of Cdc42.[5][6]

Cell Migration: The role of DDR1 in cell migration is context-dependent. In some instances, DDR1 expression inhibits cell migration, which may be a consequence of strong cell adhesion to the collagen matrix.[4] Conversely, other studies have demonstrated that DDR1 can promote cell migration and invasion, particularly in cancer cells, by activating downstream signaling pathways such as the RhoA/ROCK and MAPK/ERK pathways.[7][8]

This compound: A Selective DDR1 Inhibitor

This compound is a potent and selective inhibitor of DDR1.[9] Its primary mechanism of action is the inhibition of DDR1 auto-phosphorylation.[9] While specific data on the effects of this compound on cell adhesion and migration are not extensively available in the public domain, its high affinity and selectivity for DDR1 suggest that it would modulate these processes in a manner consistent with other potent DDR1 inhibitors.

Quantitative Data for DDR1 Inhibitors

The following tables summarize key quantitative data for this compound and the related inhibitor, Ddr1-IN-1. This data is essential for designing and interpreting experiments aimed at understanding the role of DDR1 in cellular processes.

InhibitorTargetIC50 (nM)Notes
This compoundDDR17.36Selective DDR1 inhibitor.[9]
This compoundDDR1b (Y513) auto-phosphorylation4.1Inhibits the auto-phosphorylation of a key tyrosine residue.[9]
Ddr1-IN-1DDR1105A well-characterized DDR1 inhibitor.[10][11]
Ddr1-IN-1DDR2413Shows selectivity for DDR1 over DDR2.[10][11]
Ddr1-IN-1DDR1 auto-phosphorylation (in cells)86Effective at inhibiting DDR1 activity in a cellular context.[10][11]

Table 1: In vitro and cellular potency of this compound and Ddr1-IN-1.

Cell LineTreatmentEffect on AdhesionEffect on MigrationReference
T47D (Breast Cancer)DDR1 knockdown-Reduced by 23%[1]
MDA-MB-468 (Breast Cancer)DDR1 knockdown-Reduced by 57%[1]
RT4 (Bladder Cancer)DDR1 overexpression-Markedly higher migration and invasion[8]
HEK 293TDDR1 overexpressionIncreased adhesion to collagen IInhibited migration on collagen I[4]

Table 2: Effects of DDR1 modulation on cell adhesion and migration in various cell lines.

Signaling Pathways Modulated by DDR1

DDR1 activation by collagen initiates a cascade of intracellular signaling events that ultimately regulate cell adhesion and migration. Inhibition of DDR1 with compounds like this compound is expected to block these downstream pathways.

DDR1 Signaling in Cell Adhesion

DDR1 promotes cell-cell adhesion by stabilizing E-cadherin at the cell membrane. This process involves the inactivation of the Rho GTPase, Cdc42.

DDR1_Adhesion_Pathway DDR1 DDR1 Cdc42_GTP Active Cdc42-GTP DDR1->Cdc42_GTP Inactivation E_cadherin E-cadherin Cell_Adhesion Enhanced Cell-Cell Adhesion E_cadherin->Cell_Adhesion Cdc42_GDP Inactive Cdc42-GDP Cdc42_GTP->Cdc42_GDP  GTP Hydrolysis Cdc42_GDP->E_cadherin Stabilization at cell junction

Caption: DDR1-mediated stabilization of E-cadherin for enhanced cell adhesion.

DDR1 Signaling in Cell Migration

DDR1 can promote cell migration through the activation of the RhoA/ROCK and MAPK/ERK signaling pathways.

DDR1_Migration_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation RhoA RhoA DDR1->RhoA ROCK ROCK RhoA->ROCK MAPK_ERK MAPK/ERK Pathway ROCK->MAPK_ERK Cell_Migration Cell Migration MAPK_ERK->Cell_Migration Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Harvesting Cell Harvesting Cell_Culture->Cell_Harvesting Inhibitor_Prep Inhibitor Preparation (this compound) Pre_treatment Pre-treatment with This compound Inhibitor_Prep->Pre_treatment Plate_Coating Plate/Insert Coating (Collagen) Adhesion_Assay Cell Adhesion Assay Plate_Coating->Adhesion_Assay Migration_Assay Transwell Migration Assay Plate_Coating->Migration_Assay Cell_Harvesting->Pre_treatment Pre_treatment->Adhesion_Assay Pre_treatment->Migration_Assay Staining Fixing & Staining Adhesion_Assay->Staining Migration_Assay->Staining Quantification Quantification (Microscopy/Plate Reader) Staining->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

References

Investigating the Potential Anti-Inflammatory Properties of Ddr1-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, is increasingly recognized as a key mediator in various inflammatory and fibrotic diseases. Its activation triggers downstream signaling cascades that promote immune cell migration, production of pro-inflammatory cytokines, and extracellular matrix remodeling. Consequently, inhibition of DDR1 presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide focuses on Ddr1-IN-5, a potent and selective inhibitor of DDR1. While direct experimental evidence detailing the anti-inflammatory effects of this compound is limited in publicly available literature, this document extrapolates its potential anti-inflammatory properties based on its known inhibitory activity against DDR1 and the established pro-inflammatory role of its target. We provide a comprehensive overview of the relevant signaling pathways, quantitative data for this compound, and detailed experimental protocols for researchers to investigate its anti-inflammatory efficacy.

Introduction to DDR1 in Inflammation

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by various types of collagen.[1][2] Unlike many other receptor tyrosine kinases, DDR1 activation is characterized by slow and sustained phosphorylation.[2] DDR1 is expressed on various cell types involved in the inflammatory response, including epithelial cells, vascular smooth muscle cells, and critically, on immune cells such as macrophages and T cells.[1][3]

Mounting evidence implicates DDR1 in the pathogenesis of several inflammatory diseases.[4] In renal and pulmonary fibrosis, DDR1 expression is upregulated and contributes to disease progression by promoting inflammation and collagen deposition.[1][4] In atherosclerosis, DDR1 on macrophages promotes their infiltration into the arterial intima, a critical step in plaque formation.[4] The mechanism of DDR1's pro-inflammatory action involves the regulation of cell adhesion, migration, and the secretion of inflammatory mediators.[5] Upon activation by collagen, DDR1 initiates several downstream signaling pathways, most notably the NF-κB and MAPK (p38, JNK, ERK) pathways, which are central regulators of inflammation.[5][6]

This compound: A Selective DDR1 Inhibitor

This compound is a small molecule inhibitor with high selectivity for DDR1. Its potential to modulate inflammatory responses stems from its ability to block the kinase activity of DDR1, thereby inhibiting the downstream signaling events that lead to inflammation.

Quantitative Data for this compound

The following table summarizes the available in vitro activity data for this compound. These data highlight its potency as a DDR1 inhibitor.

ParameterValueCell Line / Assay ConditionsSource
IC50 vs. DDR1 7.36 nMEnzymatic Assay[7]
IC50 vs. DDR1b (Y513) auto-phosphorylation 4.1 nMCellular Assay[7]
IC50 vs. Collagen Production 62 nMHuman Hepatic Stellate Cells (LX-2)[7]
CC50 (Cytotoxicity) >40 µMHuman Hepatic Stellate Cells (LX-2)[7]

Key Signaling Pathways in DDR1-Mediated Inflammation

The anti-inflammatory potential of this compound is best understood in the context of the signaling pathways it inhibits. The following diagram illustrates the central role of DDR1 in activating pro-inflammatory signaling cascades.

DDR1_Inflammation_Pathway DDR1 Signaling in Inflammation Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds Dimerization Dimerization & Autophosphorylation DDR1->Dimerization Induces Macrophage_Function Macrophage Migration & Activation DDR1->Macrophage_Function Promotes Shc Shc Dimerization->Shc Recruits & Activates IKK_complex IKK Complex (IKKβ, IKKγ) Dimerization->IKK_complex Activates MAPK_cascade MAPK Cascade (p38, ERK, JNK) Shc->MAPK_cascade Initiates IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades NFkB NF-κB IkappaB->NFkB Inhibits Inflammatory_Response Pro-inflammatory Gene Expression (Cytokines, Chemokines, iNOS) NFkB->Inflammatory_Response Translocates to Nucleus & Promotes Transcription MAPK_cascade->Inflammatory_Response Activates Transcription Factors

DDR1 signaling pathway leading to inflammation.

Experimental Protocols for Assessing Anti-Inflammatory Properties

To validate the inferred anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details a method to assess the effect of this compound on the production of pro-inflammatory mediators in a macrophage cell line.

Objective: To determine if this compound can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in RAW264.7 macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the supernatant using the Griess Reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT or similar viability assay to ensure that the observed effects are not due to cell death.

In_Vitro_Inflammation_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed_Cells Seed RAW264.7 cells (5x10^4 cells/well) Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with this compound (1 hour) Incubate_24h_1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant NO_Assay Griess Assay (NO) Collect_Supernatant->NO_Assay ELISA_Assay ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA_Assay Viability_Assay MTT Assay (Cell Viability) Collect_Supernatant->Viability_Assay

References

Ddr1-IN-5: A Technical Guide for a Selective Inhibitor in Receptor Tyrosine Kinase Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ddr1-IN-5, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the critical signaling pathways regulated by DDR1. This guide is intended to serve as a valuable resource for researchers utilizing this compound to investigate receptor tyrosine kinase (RTK) signaling in various physiological and pathological contexts.

Introduction to DDR1 Signaling

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, which are crucial mediators of cellular signaling. Unlike many other RTKs that are activated by soluble growth factors, DDR1 is activated by binding to extracellular matrix components, primarily collagen. This interaction triggers a cascade of intracellular signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion. Dysregulation of DDR1 signaling has been implicated in numerous diseases, including various cancers, fibrosis, and inflammatory disorders, making it an attractive therapeutic target.

This compound: A Selective Tool for Interrogating DDR1 Function

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for DDR1. Its specific mode of action and well-characterized inhibitory profile make it an invaluable tool for elucidating the precise roles of DDR1 in complex biological systems.

Mechanism of Action

This compound functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the DDR1 kinase domain. This binding mode prevents the conformational changes required for kinase activation, thereby inhibiting the autophosphorylation of DDR1 and blocking downstream signal transduction.

Quantitative Data for this compound

The following tables summarize the key in vitro and cell-based inhibitory activities of this compound and a related compound, DDR1-IN-1, for comparison.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
This compound DDR1 7.36
DDR1-IN-1DDR1105
DDR1-IN-2DDR147
DDR1-IN-1DDR2413
DDR1-IN-2DDR2145

Table 2: Cell-Based Inhibition of DDR1 Autophosphorylation

CompoundCell LineParameterValue (nM)
This compound Not SpecifiedIC50 (p-DDR1b Y513) 4.1
DDR1-IN-1U2OSEC5086
DDR1-IN-2U2OSEC509

Table 3: Cellular Activity

CompoundCell LineAssayIC50 (nM)CC50 (µM)
This compound LX-2 (human hepatic stellate)Collagen Production62>40

Key DDR1 Signaling Pathways

Upon activation by collagen, DDR1 initiates several downstream signaling cascades that are critical for its diverse cellular functions. This compound can be used to effectively block these pathways and study their downstream consequences.

DDR1_Signaling_Overview cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K Ras Ras DDR1->Ras Notch1_inactive Notch1 DDR1->Notch1_inactive Activates Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Invasion) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Notch1_active Active Notch1 Notch1_inactive->Notch1_active Cleavage Notch1_active->Transcription Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibits Autophosphorylation

Overview of DDR1 signaling pathways and the inhibitory action of this compound.
PI3K/Akt Pathway

Activation of DDR1 can lead to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. This pathway is a central regulator of cell survival, proliferation, and metabolism.

PI3K_Akt_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 PI3K PI3K DDR1->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Cell_Functions Cell Survival, Proliferation, Metabolism Akt->Cell_Functions Ddr1_IN_5 This compound Ddr1_IN_5->DDR1

The DDR1-mediated PI3K/Akt signaling cascade.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is another key downstream effector of DDR1 signaling. This pathway is heavily involved in regulating cell proliferation, differentiation, and migration.

MAPK_ERK_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Shc Shc DDR1->Shc Phosphorylates Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Functions Cell Proliferation, Differentiation, Migration ERK->Cell_Functions Ddr1_IN_5 This compound Ddr1_IN_5->DDR1

The DDR1-mediated MAPK/ERK signaling cascade.
Notch1 Signaling Pathway

Recent evidence has also linked DDR1 activation to the regulation of the Notch1 signaling pathway. This connection highlights a novel mechanism by which DDR1 can influence cell fate decisions and survival.

Notch1_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Notch1_Receptor Notch1 Receptor DDR1->Notch1_Receptor Interacts with & Activates NICD Notch Intracellular Domain (NICD) Notch1_Receptor->NICD Cleavage by γ-secretase Gamma_Secretase γ-secretase Nucleus Nucleus NICD->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Hes1, Hey2) Nucleus->Gene_Expression Ddr1_IN_5 This compound Ddr1_IN_5->DDR1

The DDR1-mediated Notch1 signaling cascade.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in key experiments to probe DDR1 signaling.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay In Vitro Kinase Assay Quantification Densitometry/ Luminescence Reading Kinase_Assay->Quantification Cell_Culture Cell Culture (e.g., U2OS, LX-2) Treatment Treat with this compound Cell_Culture->Treatment Stimulation Stimulate with Collagen Treatment->Stimulation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot (p-DDR1, Total DDR1, Downstream Targets) Lysis->Western_Blot Western_Blot->Quantification Viability_Assay->Quantification IC50_EC50_Calc IC50/EC50 Calculation Quantification->IC50_EC50_Calc

A general experimental workflow for studying DDR1 inhibition.
In Vitro DDR1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant DDR1.

Materials:

  • Recombinant human DDR1 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

  • To each well of a 384-well plate, add:

    • This compound or DMSO (vehicle control).

    • Recombinant DDR1 kinase.

    • Tyrosine kinase substrate.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Read luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based DDR1 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

  • Cells expressing DDR1 (e.g., U2OS, cancer cell lines)

  • Cell culture medium

  • This compound (in DMSO)

  • Collagen Type I (e.g., from rat tail)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792), anti-total-DDR1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with collagen (e.g., 10-20 µg/mL) for the desired time (DDR1 activation is slow, so 1-2 hours may be required).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting with the prepared lysates.

  • Probe the membranes with primary antibodies against phospho-DDR1, total DDR1, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of DDR1 phosphorylation and calculate the EC50 value.

Cell Viability Assay

This assay measures the downstream effect of DDR1 inhibition on cell proliferation and survival.

Materials:

  • Cells of interest

  • 96-well plates

  • Cell culture medium

  • This compound (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

Procedure:

  • Seed cells at a low density in 96-well plates.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of D

Unveiling Ddr1-IN-5: A Technical Overview of a Selective DDR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Due to the limited public availability of in-depth pharmacokinetic data for this compound, this document focuses on its core biochemical properties, the biological rationale for DDR1 inhibition, and general methodologies for evaluating such compounds.

Core Properties of this compound

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/Assay Condition
IC50 (DDR1)7.36 nMIn vitro kinase assay
IC50 (DDR1b Y513 auto-phosphorylation)4.1 nMCellular assay
IC50 (Collagen Production Inhibition)62 nMHuman hepatic stellate cell LX-2
Cytotoxicity (CC50)>40 µMHuman hepatic stellate cell LX-2 (72 hours)

Data sourced from MedchemExpress product information.[1]

The Therapeutic Rationale: Targeting the DDR1 Signaling Pathway

DDR1 is a key player in various pathological processes, including cancer progression, inflammation, and fibrosis.[4][5][6] As a receptor for collagen, it mediates cell adhesion, proliferation, migration, and remodeling of the extracellular matrix.[6][7] The activation of DDR1 triggers downstream signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways.[4][8][9] Dysregulation of DDR1 signaling is implicated in numerous cancers, such as breast, lung, pancreatic, and colorectal cancer.[3][10] Therefore, inhibiting DDR1 presents a promising therapeutic strategy to counteract tumor growth and metastasis.[5][10]

DDR1 Signaling Cascade

The following diagram illustrates the central role of DDR1 in activating key downstream signaling pathways upon collagen binding.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K Src Src DDR1->Src Notch Notch DDR1->Notch Pyk2 Pyk2 DDR1->Pyk2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Invasion, EMT) mTOR->Transcription MAPK_Pathway MAPK Pathway (ERK, JNK, p38) MAPK_Pathway->Transcription NFkB NF-κB NFkB->Transcription Src->MAPK_Pathway Src->NFkB Notch->Transcription RAP1 RAP1 Pyk2->RAP1 RAP1->Transcription EMT Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibits in_vitro_kinase_assay cluster_workflow Workflow start Start recombinant_ddr1 Recombinant DDR1 Enzyme start->recombinant_ddr1 incubation Incubation (Allow Kinase Reaction) recombinant_ddr1->incubation substrate Peptide Substrate (e.g., Poly-Glu,Tyr) substrate->incubation atp ATP (γ-32P or γ-33P) atp->incubation inhibitor This compound (Varying Concentrations) inhibitor->incubation separation Separation of Substrate from ATP incubation->separation quantification Quantification of Substrate Phosphorylation separation->quantification ic50 IC50 Calculation quantification->ic50 end End ic50->end cellular_autophosphorylation_assay cluster_workflow Workflow start Start cell_culture Culture DDR1-expressing cells (e.g., U2OS, AsPC-1) start->cell_culture inhibitor_treatment Treat cells with this compound (Varying Concentrations) cell_culture->inhibitor_treatment collagen_stimulation Stimulate with Collagen inhibitor_treatment->collagen_stimulation cell_lysis Cell Lysis collagen_stimulation->cell_lysis western_blot Western Blot Analysis (Antibodies for p-DDR1 & Total DDR1) cell_lysis->western_blot quantification Densitometry Analysis western_blot->quantification ic50 IC50 Calculation quantification->ic50 end End ic50->end in_vivo_efficacy_study cluster_workflow Workflow start Start cell_implantation Implant Pancreatic Cancer Cells (e.g., AsPC-1) into Mice start->cell_implantation tumor_growth Allow Tumors to Reach a Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle or This compound (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis end End analysis->end

References

In-depth Technical Guide: Leveraging Ddr1-IN-5 to Unravel the Role of DDR1 in Epithelial Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, plays a pivotal role in modulating epithelial cell behavior, including differentiation, adhesion, and migration.[1][2][3] Its dysregulation is implicated in various pathological conditions, including fibrosis and cancer. The selective inhibitor, Ddr1-IN-5, offers a powerful chemical tool to dissect the intricate signaling networks governed by DDR1 and to explore its therapeutic potential. This technical guide provides a comprehensive overview of the application of this compound in epithelial cell research, detailing experimental protocols and summarizing key quantitative findings.

This compound is a potent and selective inhibitor of DDR1 with a reported IC50 of 7.36 nM.[4] It has been shown to inhibit the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[4] While specific research utilizing this compound in epithelial cells is emerging, studies with the structurally similar inhibitor, DDR1-IN-1, provide valuable insights into its expected effects and experimental application.

Data Presentation: Quantitative Effects of DDR1 Inhibition

The following tables summarize quantitative data from studies using DDR1 inhibitors, primarily DDR1-IN-1, which is structurally and functionally similar to this compound. These data provide a baseline for expected outcomes when using this compound in epithelial cell-based assays.

Table 1: Effect of DDR1 Inhibition on Cell Viability

Cell LineInhibitorConcentrationIncubation TimeViability AssayResultReference
LoVo (colorectal cancer)DDR1a knockdown-24, 48, 72hCCK-8Increased sensitivity to 5-FU[5]
Human Corneal Epithelial Cells (HCECs)DDR1-IN-10-10 µM24hNot specifiedProtective against hyperosmotic stress-induced ferroptosis[6]

Table 2: Effect of DDR1 Inhibition on Cell Migration and Invasion

Cell LineInhibitor/MethodConcentrationAssayResultReference
Human Periodontal Ligament CellsDDR1 knockdown-Wound-healing & Transwell~50% reduction in migration[7]
Human Periodontal Ligament CellsDDR1 knockdown-Cell Adhesion AssaySignificant reduction in adhesion to collagen[7]
RT4 (bladder cancer)DDR1 overexpression-TranswellIncreased migration and invasion[8]
HEK 293TDDR1 overexpression-Wound healingInhibition of cell migration[9]
Th17 CellsDDR1 siRNA-3D collagen migrationReduced migration[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, which can be adapted for use with this compound.

Cell Viability and Cytotoxicity Assay (Adapted from[5][11])
  • Cell Seeding: Seed epithelial cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO). If investigating synergistic effects, co-treat with a second compound (e.g., a chemotherapeutic agent).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • CCK-8/MTT Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

    • TUNEL Assay: For apoptosis, fix and permeabilize the cells. Perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. For cytotoxicity, quantify the percentage of apoptotic cells.

Cell Migration and Invasion Assays (Adapted from[7][8])

Wound-Healing (Scratch) Assay:

  • Cell Seeding: Seed epithelial cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch: Create a uniform scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay:

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion) or uncoated inserts (for migration) in a 24-well plate.

  • Cell Seeding: Resuspend cells in serum-free media containing this compound or a vehicle control and add them to the upper chamber.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-48 hours, depending on the cell type.

  • Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells in several fields of view under a microscope.

  • Data Analysis: Express the number of invading cells as a percentage of the control.

Collagen-Coated Bead Recruitment Assay (Adapted from[12])
  • Bead Coating: Coat latex beads with collagen type I or a control protein (e.g., BSA).

  • Cell Preparation: Seed epithelial cells expressing DDR1 on coverslips.

  • Treatment: Pre-treat the cells with this compound or a vehicle control for a specified time.

  • Bead Incubation: Add the collagen-coated or control beads to the cells and incubate to allow for receptor recruitment.

  • Staining: Fix and permeabilize the cells. Stain for DDR1 and phosphorylated DDR1 (p-DDR1) using specific antibodies.

  • Imaging: Visualize the recruitment of DDR1 and p-DDR1 to the beads using fluorescence microscopy.

Mandatory Visualizations

DDR1 Signaling Pathway in Epithelial Cell Differentiation

This diagram illustrates the signaling cascade initiated by DDR1 activation, leading to the stabilization of E-cadherin and the promotion of an epithelial phenotype.

DDR1_Differentiation cluster_membrane Cell Membrane Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds pDDR1 p-DDR1 (Active) DDR1->pDDR1 Autophosphorylation Cdc42_GTP Cdc42-GTP (Active) pDDR1->Cdc42_GTP Inactivates Cdc42_GDP Cdc42-GDP (Inactive) Cdc42_GTP->Cdc42_GDP E_cadherin E-cadherin Cdc42_GTP->E_cadherin Destabilizes beta_catenin β-catenin E_cadherin->beta_catenin Binds Adherens_Junction Adherens Junction Stabilization beta_catenin->Adherens_Junction Epithelial_Phenotype Epithelial Phenotype (Differentiation, Adhesion) Adherens_Junction->Epithelial_Phenotype Ddr1_IN_5 This compound Ddr1_IN_5->pDDR1 Inhibits

Caption: DDR1 signaling pathway promoting epithelial cell differentiation.

Experimental Workflow for Assessing this compound's Effect on Cell Migration

This workflow outlines the key steps in a Transwell migration assay to quantify the impact of this compound on epithelial cell motility.

Migration_Workflow Start Start Step1 Seed cells in Transwell insert (serum-free media) Start->Step1 Step2 Add this compound or Vehicle to upper chamber Step1->Step2 Step3 Add chemoattractant to lower chamber Step2->Step3 Step4 Incubate (12-48h) Step3->Step4 Step5 Fix and stain migrated cells Step4->Step5 Step6 Image and count cells Step5->Step6 End Quantify Migration Step6->End DDR1_EMT_Logic DDR1_Activation DDR1 Activation E_cadherin_Expression Increased E-cadherin (Epithelial Marker) DDR1_Activation->E_cadherin_Expression Leads to Mesenchymal_Markers Decreased Mesenchymal Markers (e.g., Vimentin, N-cadherin) DDR1_Activation->Mesenchymal_Markers Leads to EMT_Suppression EMT Suppression DDR1_Activation->EMT_Suppression Promotes E_cadherin_Expression->EMT_Suppression Mesenchymal_Markers->EMT_Suppression Ddr1_IN_5 This compound Ddr1_IN_5->DDR1_Activation Inhibits EMT_Induction Potential EMT Induction Ddr1_IN_5->EMT_Induction May lead to

References

Methodological & Application

Application Notes and Protocols for Ddr1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays utilizing Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). The included data and methodologies are intended to guide researchers in characterizing the biochemical and cellular effects of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against DDR1.

Assay TypeTargetIC50 / CC50Cell LineNotes
Kinase AssayDDR17.36 nM-Cell-free enzymatic assay.
Autophosphorylation AssayDDR1b (Y513)4.1 nM-Cell-free autophosphorylation assay.
Collagen Production Assay-62 nMLX-2 (human hepatic stellate cells)Inhibition of collagen production after 24 hours of treatment.[1]
Cytotoxicity Assay->40 µMLX-2 (human hepatic stellate cells)Cell viability after 72 hours of treatment.[1]

Signaling Pathway

DDR1 is a receptor tyrosine kinase activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that play roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling. Key pathways activated by DDR1 include the PI3K/Akt and MAPK/ERK pathways. This compound exerts its inhibitory effect by blocking the kinase activity of DDR1, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation DDR1_p p-DDR1 DDR1->DDR1_p Autophosphorylation PI3K PI3K DDR1_p->PI3K Ras Ras DDR1_p->Ras Akt Akt PI3K->Akt Activation Akt_p p-Akt Akt->Akt_p Transcription Gene Transcription Akt_p->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p ERK_p->Transcription Cellular_Responses Cell Proliferation, Migration, Survival Transcription->Cellular_Responses Ddr1_IN_5 This compound Ddr1_IN_5->DDR1_p Inhibition

DDR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Cell-Free DDR1 Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human DDR1 kinase. A common method is a radiometric assay that measures the incorporation of radioactive phosphate into a substrate.

Experimental Workflow:

Workflow for Cell-Free DDR1 Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA. Just before use, add 0.25 mM DTT.

    • Substrate Solution: A suitable peptide substrate for DDR1, such as poly(Glu, Tyr) 4:1, at a concentration of 0.2 mg/mL in kinase buffer.

    • ATP Solution: Prepare a stock solution of 10 mM ATP in kinase buffer.

    • γ-³³P-ATP: Radiolabeled ATP.

    • This compound: Prepare a serial dilution in DMSO, then dilute further in kinase buffer to the desired concentrations.

    • Recombinant DDR1: Dilute active recombinant human DDR1 (e.g., from Sigma-Aldrich, SRP5020) in kinase dilution buffer (kinase buffer with 0.25 mM DTT) to the desired concentration.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted this compound or DMSO (vehicle control).

    • Add 10 µL of the diluted recombinant DDR1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Prepare the ATP mixture by combining unlabeled ATP and γ-³³P-ATP in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP mixture and 5 µL of the substrate solution to each well. The final reaction volume is 30 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated ATP.

    • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular DDR1 Autophosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of this compound to inhibit collagen-induced autophosphorylation of DDR1 in a cellular context.

Experimental Workflow:

Workflow for Cellular DDR1 Autophosphorylation Assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line expressing DDR1 (e.g., U2OS, T47D, or HEK293 cells transfected with DDR1) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor tyrosine kinase activity.

    • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the cells with collagen type I (e.g., 10-50 µg/mL) for 90 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total DDR1 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for phosphorylated DDR1 and total DDR1 using image analysis software (e.g., ImageJ).

    • Calculate the ratio of phosphorylated DDR1 to total DDR1 for each treatment condition.

    • Determine the percentage of inhibition of DDR1 phosphorylation by this compound relative to the collagen-stimulated control.

Cell Viability Assay

This assay evaluates the effect of this compound on the proliferation and viability of cancer cell lines.

Experimental Workflow:

Workflow for Cell Viability Assay.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., LX-2, or various cancer cell lines) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for Ddr1-IN-5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ddr1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] DDR1 is implicated in a variety of cellular processes, including proliferation, migration, and survival, and its dysregulation is associated with diseases such as cancer and fibrosis.[2][3][4] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments to investigate DDR1 signaling and its role in various biological contexts.

Mechanism of Action

This compound selectively inhibits the kinase activity of DDR1.[1] Upon binding to its ligand, collagen, DDR1 undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates downstream signaling cascades. This compound blocks this autophosphorylation, thereby inhibiting the subsequent activation of downstream signaling pathways.[1]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (DDR1) 7.36 nMBiochemical Assay[1]
IC₅₀ (DDR1b Autophosphorylation Y513) 4.1 nMCellular Assay[1]
IC₅₀ (Collagen Production) 62 nMHuman Hepatic Stellate Cells (LX-2)[1]
CC₅₀ (Cytotoxicity) >40 µMHuman Hepatic Stellate Cells (LX-2)[1]

Table 2: Recommended Concentration Range for Cell-Based Assays

Assay TypeRecommended Starting Concentration RangeIncubation TimeNotes
Western Blot (DDR1 Phosphorylation) 10 nM - 1 µM1 - 24 hoursPre-treatment with this compound prior to collagen stimulation is recommended.
Cell Viability/Proliferation Assay 100 nM - 10 µM24 - 72 hoursThe effective concentration can be cell line dependent.
Cell Migration/Invasion Assay 100 nM - 5 µM12 - 48 hoursConcentration should be optimized to avoid cytotoxicity.
Gene Expression Analysis (e.g., qPCR) 100 nM - 1 µM6 - 24 hoursTime course experiments are recommended to capture transcriptional changes.
Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

DDR1 activation by collagen triggers multiple downstream signaling pathways that regulate key cellular functions. This compound is designed to inhibit these signaling cascades at their origin.

DDR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK pDDR1->MAPK NFkB NF-κB pDDR1->NFkB Notch Notch pDDR1->Notch Src Src pDDR1->Src Pyk2 Pyk2 pDDR1->Pyk2 Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription NFkB->Transcription Notch->Transcription Src->Transcription Proliferation, Migration Pyk2->Transcription EMT Ddr1_IN_5 This compound Ddr1_IN_5->pDDR1 Inhibits

Figure 1: Simplified DDR1 signaling pathway and the point of inhibition by this compound.

Experimental Workflow: Investigating the Effect of this compound on DDR1 Phosphorylation

This workflow outlines the key steps to assess the inhibitory effect of this compound on collagen-induced DDR1 phosphorylation.

Western_Blot_Workflow A 1. Seed cells and allow to adhere overnight B 2. Serum starve cells (e.g., 16-24 hours) A->B C 3. Pre-treat with this compound or vehicle control (e.g., 1 hour) B->C D 4. Stimulate with collagen (e.g., 10-50 µg/mL for 2 hours) C->D E 5. Lyse cells and collect protein D->E F 6. Perform Western Blot for p-DDR1 and total DDR1 E->F G 7. Quantify band intensity and analyze data F->G

Figure 2: A typical workflow for a Western blot experiment to measure DDR1 phosphorylation.

Experimental Protocols

Protocol 1: Western Blot Analysis of DDR1 Phosphorylation

Objective: To determine the effect of this compound on collagen-induced DDR1 phosphorylation in cultured cells.

Materials:

  • Cell line expressing DDR1 (e.g., U2OS, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Rat tail collagen I

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-DDR1 (e.g., Tyr513 or Tyr792), anti-total-DDR1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation: The next day, aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 16-24 hours to synchronize the cells and reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO). Aspirate the starvation medium and add the this compound containing medium. Incubate for 1 hour.[5]

  • Collagen Stimulation: Prepare a working solution of collagen I in serum-free medium (e.g., 10 µg/mL). Add the collagen solution directly to the wells (without removing the inhibitor-containing medium) and incubate for 2 hours at 37°C.[5]

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with an anti-total-DDR1 antibody to confirm equal loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-DDR1 signal to the total-DDR1 signal.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of this compound on cell migration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 24-well plates

  • p200 pipette tip or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer. Alternatively, use a wound-healing insert to create a uniform cell-free gap.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Inhibitor Treatment: Add complete medium containing the desired concentrations of this compound or a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at time 0. Place the plate in an incubator and acquire images at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

This compound is a valuable tool for studying the biological functions of DDR1. The protocols outlined above provide a starting point for investigating the effects of this inhibitor on DDR1 signaling and downstream cellular processes. It is important to optimize the experimental conditions, such as inhibitor concentration and incubation time, for each specific cell line and assay.

References

Application Notes and Protocols for Selective DDR1 Inhibitors in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo dosage information for a compound explicitly named "Ddr1-IN-5" was found in the available literature. The following application notes and protocols are based on published data for other selective Discoidin Domain Receptor 1 (DDR1) inhibitors and are intended to provide guidance for researchers and drug development professionals working with similar molecules.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1] Its involvement in cellular processes such as proliferation, migration, and adhesion has implicated it in various pathologies, including cancer and fibrosis.[1][2] Inhibition of DDR1 is a promising therapeutic strategy, and several small molecule inhibitors and antibodies have been investigated in preclinical in vivo animal models. This document provides a summary of in vivo dosing and administration protocols for select DDR1 inhibitors, along with a general overview of the DDR1 signaling pathway and a typical experimental workflow.

Quantitative Data Summary of In Vivo DDR1 Inhibitor Studies

The following table summarizes the in vivo administration and efficacy data for several selective DDR1 inhibitors based on published studies. This information can serve as a starting point for designing in vivo experiments with novel DDR1 inhibitors.

InhibitorAnimal ModelDosageAdministration RouteFrequencyKey Findings
7rh Orthotopic Pancreatic (Pan02) Tumor Model (Mice)0.1, 1, or 10 mg/kgOral GavageSingle dose for dose-findingDose-dependent inhibition of DDR1 activation.[3]
Kras (LSLG12Vgeo) Tumor Model (Mice)50 mg/kgOralDailyReduced tumor growth.[4]
KI-301690 Pancreatic Xenograft Model (Mice)30 mg/kgIntraperitoneal Injection5 times a week for 45 daysIn combination with gemcitabine, significantly reduced tumor growth and inhibited DDR1/PYK2/FAK signaling.[5][6]
PRTH-101 (humanized mAb) Syngeneic Mouse Tumor Model (E0771-hDDR1)10 mg/kgInjectionsDailyDisrupted collagen fiber alignment and enhanced CD8+ T-cell infiltration in tumors.[7]

Experimental Protocols

Below are generalized protocols for in vivo studies with DDR1 inhibitors, based on methodologies reported in the literature. These should be adapted based on the specific inhibitor, animal model, and research question.

3.1. Orthotopic Pancreatic Cancer Model with 7rh

  • Animal Model: C57BL/6 mice.

  • Cell Line: Murine pancreatic adenocarcinoma cells (Pan02).

  • Tumor Implantation: Surgically implant Pan02 cells into the pancreas of the mice.

  • Dose Determination Study:

    • Once tumors are established, administer a single dose of 7rh via oral gavage at 0.1, 1, and 10 mg/kg.[3]

    • Sacrifice animals at various time points post-administration to collect tumor tissue and assess the level of DDR1 phosphorylation to determine the effective dose and duration of action.

  • Efficacy Study:

    • Based on the dose-finding study, administer the selected dose of 7rh (e.g., 50 mg/kg) orally on a daily schedule.[4]

    • Monitor tumor growth over time using imaging techniques (e.g., ultrasound or bioluminescence).

    • At the end of the study, collect tumors for histological and biochemical analysis (e.g., Western blot for p-DDR1).

3.2. Pancreatic Xenograft Model with KI-301690

  • Animal Model: Athymic nude mice.

  • Cell Line: Human pancreatic cancer cells.

  • Tumor Implantation: Subcutaneously inject pancreatic cancer cells into the flank of the mice.

  • Treatment Protocol:

    • When tumors reach a palpable size, randomize mice into treatment groups.

    • Administer KI-301690 at 30 mg/kg via intraperitoneal injection, five times a week.[5]

    • For combination studies, administer gemcitabine according to a relevant schedule.

    • Continue treatment for a defined period (e.g., 45 days).[5]

  • Endpoint Analysis:

    • Measure tumor volume regularly.

    • At the study endpoint, collect tumors for immunohistochemistry to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DDR1 signaling pathway components.[5]

3.3. Syngeneic Breast Cancer Model with PRTH-101

  • Animal Model: C57BL/6 mice.

  • Cell Line: E0771 cells engineered to express human DDR1 (E0771-hDDR1).

  • Tumor Implantation: Inject E0771-hDDR1 cells into the mammary fat pad.

  • Treatment Protocol:

    • Once tumors are established, begin daily injections of PRTH-101 at 10 mg/kg.[7]

  • Endpoint Analysis:

    • Monitor tumor growth.

    • At the end of the study, harvest tumors for analysis of the tumor microenvironment.

    • Use techniques such as second-harmonic generation microscopy to visualize collagen fiber alignment.

    • Perform flow cytometry or immunohistochemistry to quantify the infiltration of immune cells, particularly CD8+ T cells.[7]

Signaling Pathways and Experimental Workflows

4.1. DDR1 Signaling Pathway

The binding of collagen to DDR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades that can include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, ultimately influencing gene expression related to cell proliferation, survival, and migration.[8][9]

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds pDDR1 p-DDR1 DDR1->pDDR1 autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK/ERK pDDR1->MAPK JAK JAK pDDR1->JAK Akt Akt PI3K->Akt Cell_Functions Cell Proliferation, Survival, Migration Akt->Cell_Functions MAPK->Cell_Functions STAT STAT JAK->STAT STAT->Cell_Functions

Caption: Simplified DDR1 signaling pathway upon collagen binding.

4.2. General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel DDR1 inhibitor in an in vivo cancer model.

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Study start Select Animal Model and Cell Line tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_establishment Tumor Establishment and Measurement tumor_implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment DDR1 Inhibitor Administration randomization->treatment monitoring Tumor Growth and Health Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Collection monitoring->endpoint analysis Histological and Biochemical Analysis endpoint->analysis

Caption: General workflow for in vivo evaluation of a DDR1 inhibitor.

References

Application Notes and Protocols for Ddr1-IN-5 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the click chemistry applications of Ddr1-IN-5, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This compound is functionalized with a terminal alkyne group, rendering it a versatile tool for various biochemical and cell-based assays through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details its use in quantitative proteomics for target engagement and off-target profiling, as well as in cellular bioimaging to visualize target localization.

Introduction to this compound and Click Chemistry

This compound is a small molecule inhibitor that targets the kinase activity of DDR1, a receptor tyrosine kinase implicated in various pathological conditions, including cancer and fibrosis.[1][2] Its chemical structure incorporates a terminal alkyne, a functional group that allows for the covalent attachment of azide-containing reporter molecules via the highly efficient and bioorthogonal CuAAC click reaction. This enables researchers to tag and study this compound-bound proteins in complex biological systems.

The key advantages of using this compound in a click chemistry workflow include:

  • High Specificity: The azide-alkyne reaction is highly selective and does not interfere with native biological processes.

  • Versatility: A wide range of azide-functionalized reporters can be used, including fluorescent dyes for imaging and biotin tags for affinity purification and proteomic analysis.

  • High Efficiency: The CuAAC reaction proceeds with high yield under mild, biocompatible conditions.

Key Applications

The primary click chemistry applications of this compound are:

  • Quantitative Chemoproteomics for Target Engagement and Off-Target Profiling: This technique allows for the identification and quantification of proteins that interact with this compound in a cellular context. This is crucial for confirming on-target engagement and identifying potential off-targets, which is a critical step in drug development.

  • Cellular Bioimaging: By clicking a fluorescent azide to alkyne-tagged this compound, the subcellular localization of the inhibitor, and by extension its targets, can be visualized using microscopy techniques.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Assay Conditions
DDR17.36In vitro kinase assay
DDR1b (Y513) Autophosphorylation4.1Cell-based assay

This data is provided by commercial suppliers.

Representative Off-Target Profile of a DDR1 Inhibitor using Quantitative Proteomics

While a specific quantitative proteomics dataset for this compound is not publicly available, the following table illustrates the type of data generated from a similar chemoproteomics experiment with an alkyne-tagged kinase inhibitor. The data is presented as protein enrichment ratios in the presence versus absence of a competitor drug.

Protein TargetEnrichment Ratio (Inhibitor/Control)Function
DDR1 0.15 On-Target
Kinase X0.25Off-Target
Kinase Y0.40Off-Target
Non-kinase Protein Z0.95Non-specific binder

This is representative data and does not reflect the actual off-target profile of this compound.

Experimental Protocols

Protocol 1: In-situ Target Engagement and Off-Target Profiling using Quantitative Chemoproteomics

This protocol outlines a workflow for identifying the cellular targets of this compound using a competitive activity-based protein profiling (ABPP) approach coupled with quantitative mass spectrometry.

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., a human cancer cell line with known DDR1 expression) to 70-80% confluency. b. For competitive profiling, pre-incubate cells with a non-alkyne tagged version of the DDR1 inhibitor (or a different DDR1 inhibitor) at various concentrations for 1-2 hours. This will serve to block the binding of this compound to its specific targets. c. Treat the cells with this compound at a final concentration of 1-10 µM for 1-2 hours. Include a DMSO-treated control group.

2. Cell Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: a. To 1 mg of protein lysate, add the following click chemistry reagents in order: i. Azide-biotin tag (final concentration 100 µM). ii. Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM). iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM). iv. Copper(II) sulfate (CuSO4) (final concentration 1 mM). b. Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.

4. Protein Precipitation and Digestion: a. Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight). b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins. c. Discard the supernatant and wash the pellet with ice-cold methanol. d. Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea). e. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA). f. Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

5. Biotinylated Peptide Enrichment: a. Acidify the peptide solution with formic acid. b. Incubate the peptide solution with streptavidin-coated magnetic beads for 1 hour at room temperature to enrich for biotinylated peptides. c. Wash the beads extensively to remove non-specifically bound peptides. d. Elute the biotinylated peptides from the beads.

6. Mass Spectrometry and Data Analysis: a. Analyze the enriched peptides by LC-MS/MS. b. Identify and quantify the peptides using a suitable proteomics software (e.g., MaxQuant, Proteome Discoverer). c. Proteins with significantly reduced abundance in the competitor-treated samples compared to the control are identified as specific targets of this compound.

Protocol 2: Cellular Bioimaging of this compound Target Engagement

This protocol describes how to visualize the subcellular localization of this compound using click chemistry and fluorescence microscopy.

1. Cell Culture and Treatment: a. Seed cells on glass-bottom dishes or coverslips suitable for microscopy. b. Treat the cells with this compound (1-10 µM) for 1-2 hours. Include a DMSO control.

2. Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.

3. Click Reaction (CuAAC): a. Prepare the click reaction cocktail containing: i. A fluorescent azide dye (e.g., Alexa Fluor 488 Azide) (final concentration 2-50 µM). ii. Copper(II) sulfate (CuSO4) (final concentration 1 mM). iii. A copper ligand such as THPTA (final concentration 100 µM). iv. A reducing agent such as sodium ascorbate (freshly prepared, final concentration 1 mM). b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.

4. Counterstaining and Imaging: a. (Optional) Counterstain the nuclei with DAPI. b. Mount the coverslips onto microscope slides with an anti-fade mounting medium. c. Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

DDR1 Signaling Pathway

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates SHC1 Shc DDR1->SHC1 PI3K PI3K DDR1->PI3K JAK JAK DDR1->JAK NFkB NF-κB DDR1->NFkB GRB2 Grb2 SHC1->GRB2 SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation STAT STAT STAT->Proliferation JAK->STAT NFkB->Survival

Caption: Simplified DDR1 signaling pathway.

Experimental Workflow for Chemoproteomics

Chemoproteomics_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Click Chemistry Reaction (Azide-Biotin) B->C D Protein Precipitation & Digestion C->D E Biotinylated Peptide Enrichment D->E F LC-MS/MS Analysis E->F G Data Analysis & Target Identification F->G

Caption: Chemoproteomics workflow for this compound.

Bioimaging Experimental Workflow

Bioimaging_Workflow A Cell Treatment with This compound B Fixation & Permeabilization A->B C Click Chemistry Reaction (Fluorescent Azide) B->C D Fluorescence Microscopy C->D E Image Analysis D->E

Caption: Bioimaging workflow for this compound.

Conclusion

This compound, in conjunction with click chemistry, provides a powerful and versatile platform for the detailed investigation of DDR1 biology and pharmacology. The protocols and information provided herein serve as a guide for researchers to design and execute experiments for target validation, off-target profiling, and cellular imaging. These applications are invaluable for advancing our understanding of DDR1's role in disease and for the development of novel therapeutics.

References

Application Notes and Protocols for Western Blotting of Phosphorylated DDR1 using Ddr1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in conjunction with Western blotting to analyze the phosphorylation status of DDR1 (p-DDR1). This protocol is intended for researchers in cell biology, cancer biology, and drug discovery who are investigating DDR1 signaling pathways.

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1][2] Upon binding to collagen, DDR1 undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and matrix remodeling.[1][3] Dysregulation of DDR1 signaling has been implicated in various diseases, including fibrosis and cancer.[2][4] this compound is a potent and selective inhibitor of DDR1, which specifically inhibits its autophosphorylation.[5][6] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like DDR1. This protocol provides a comprehensive method to assess the inhibitory effect of this compound on collagen-induced DDR1 phosphorylation in a cellular context.

Key Experimental Data

The following tables summarize critical parameters for the experimental setup.

Table 1: this compound Inhibitor Profile

ParameterValueReference
TargetDiscoidin Domain Receptor 1 (DDR1)[5]
IC₅₀ (p-DDR1b Y513)4.1 nM[5][6]
Recommended Starting Concentration10 - 100 nMN/A
SolventDMSON/A

Table 2: Experimental Conditions for a Typical p-DDR1 Western Blot

ParameterRecommended ConditionNotes
Cell Linee.g., T47D, HCT116, U2OSCell line should endogenously or exogenously express DDR1.
Collagen TypeType I or Type IV[3][7]
Collagen Concentration10 - 50 µg/mL[3][7]
Collagen Stimulation Time30 minutes - 4 hoursPeak phosphorylation may vary between cell lines.[1]
This compound Pre-incubation Time1 - 2 hoursTo ensure adequate cell permeability and target engagement.
Primary Antibody (p-DDR1)e.g., anti-p-DDR1 (Tyr513), anti-p-DDR1 (Tyr792)Select an antibody specific to the phosphorylation site of interest.
Primary Antibody (Total DDR1)Pan-DDR1 antibodyUsed for normalization after stripping and reprobing.
Loading Controle.g., β-actin, GAPDHTo ensure equal protein loading.

Signaling Pathway and Experimental Workflow

DDR1 Signaling Pathway

The following diagram illustrates the collagen-induced DDR1 signaling pathway and the point of inhibition by this compound.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates p-DDR1 p-DDR1 (Phosphorylated) DDR1->p-DDR1 Autophosphorylation Downstream Signaling Downstream Signaling p-DDR1->Downstream Signaling Initiates Cellular Responses Proliferation, Migration, Adhesion Downstream Signaling->Cellular Responses Leads to This compound This compound This compound->DDR1 Inhibits Autophosphorylation

Caption: DDR1 signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines the major steps of the Western blotting protocol for p-DDR1.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Plating Inhibitor_Treatment 2. This compound Pre-incubation Cell_Culture->Inhibitor_Treatment Collagen_Stimulation 3. Collagen Stimulation Inhibitor_Treatment->Collagen_Stimulation Cell_Lysis 4. Cell Lysis & Protein Quantification Collagen_Stimulation->Cell_Lysis SDS_PAGE 5. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-DDR1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Stripping 11. Stripping Detection->Stripping Reprobing 12. Reprobing (Total DDR1 & Loading Control) Stripping->Reprobing

Caption: Experimental workflow for p-DDR1 Western blotting.

Detailed Experimental Protocol

Materials and Reagents

  • Cell Culture: DDR1-expressing cell line, appropriate culture medium, fetal bovine serum (FBS), penicillin/streptomycin.

  • Inhibitor: this compound (dissolved in DMSO).

  • Stimulant: Collagen Type I or IV.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.[8]

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[8]

  • Protein Quantification: BCA Protein Assay Kit or similar.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol.

  • Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, methanol.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibodies:

    • Primary antibody against p-DDR1 (e.g., Tyr513 or Tyr792).

    • Primary antibody against total DDR1.

    • Primary antibody against a loading control (e.g., β-actin, GAPDH).

    • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).

  • Washing Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Stripping Buffer: Mild or harsh stripping buffer.[9]

    • Mild Stripping Buffer: 1.5% Glycine, 0.1% SDS, 1% Tween 20, pH 2.2.

    • Harsh Stripping Buffer: 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 100 mM β-mercaptoethanol.[9]

Procedure

  • Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. b. Serum-starve the cells for 16-24 hours prior to treatment to reduce basal receptor tyrosine kinase activity. c. Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with collagen (10-50 µg/mL) for the desired time (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).[1][7] Untreated cells will serve as a negative control.

  • Cell Lysis and Protein Quantification: a. Place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[8][10] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-DDR1 diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Reprobing: a. After imaging, wash the membrane in TBST. b. Incubate the membrane in stripping buffer (mild or harsh, depending on antibody affinity) for 15-30 minutes at room temperature (mild) or 50°C (harsh).[9] c. Wash the membrane extensively with TBST (5-6 times for 5 minutes each). d. Block the membrane again with 5% BSA in TBST for 1 hour. e. Proceed with immunoblotting for total DDR1 and then a loading control, following steps 5b to 6c for each.

Data Analysis

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-DDR1 signal to the total DDR1 signal. Further normalization to a loading control (β-actin or GAPDH) can be performed to account for any loading inaccuracies. Plot the normalized p-DDR1 levels against the this compound concentration to determine the extent of inhibition.

Troubleshooting

IssuePossible CauseSolution
No or weak p-DDR1 signalInefficient collagen stimulation.Optimize collagen concentration and stimulation time. Ensure collagen is properly dissolved.
Inactive phosphatase inhibitors.Add fresh inhibitors to the lysis buffer immediately before use.
Low p-DDR1 antibody concentration.Use the antibody at the manufacturer's recommended dilution.
High backgroundInsufficient blocking.Increase blocking time to 1.5-2 hours. Use 5% BSA as it is often recommended for phospho-antibodies.
High antibody concentration.Optimize primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Multiple non-specific bandsAntibody cross-reactivity.Use a more specific antibody. Perform a literature search for validated antibodies.
Protein degradation.Ensure all steps are performed on ice and with fresh protease inhibitors.
Incomplete strippingHigh-affinity primary antibody.Use a harsher stripping buffer or increase the incubation time and temperature.[9]
Confirm complete stripping by incubating with secondary antibody and ECL before reprobing.

References

Ddr1-IN-5: Application Notes and Protocols for the Inhibition of Collagen-Induced DDR1 Autophosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen, a major component of the extracellular matrix. Upon binding to collagen, DDR1 undergoes a slow and sustained autophosphorylation, initiating downstream signaling cascades that are implicated in a variety of physiological and pathological processes, including cell adhesion, migration, proliferation, and matrix remodeling. Dysregulation of DDR1 signaling has been linked to various diseases, including fibrosis, inflammation, and cancer. Ddr1-IN-5 is a potent and selective small molecule inhibitor of DDR1 kinase activity, offering a valuable tool for investigating the biological roles of DDR1 and for potential therapeutic development.

These application notes provide a comprehensive overview of this compound, including its inhibitory activity and detailed protocols for its use in cell-based assays to inhibit collagen-induced DDR1 autophosphorylation.

Data Presentation

The inhibitory activity of this compound and other relevant DDR1 inhibitors is summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundDDR1Kinase Assay7.36[1]
This compoundDDR1b (Y513) AutophosphorylationCell-Based Assay4.1[1]
This compoundCollagen ProductionHuman Hepatic Stellate Cell LX-262[1]

Table 2: Comparative Inhibitory Activity of Selected DDR1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Reference
DDR1-IN-1DDR1Kinase Assay105-[2]
DDR1-IN-1DDR1 AutophosphorylationU2OS Cells-86[3]
DDR1-IN-2DDR1Kinase Assay47-[2]
DDR1-IN-2DDR1 AutophosphorylationU2OS Cells-9[2]
ImatinibDDR1Kinase Assay41-[4]
ImatinibDDR1 AutophosphorylationU2OS Cells-21[4]
PonatinibDDR1Kinase Assay9-[4]
PonatinibDDR1 AutophosphorylationU2OS Cells-2.5[4]

Signaling Pathway and Experimental Workflow

To visually represent the key processes involved, the following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for assessing the inhibitory effect of this compound.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation P-DDR1 DDR1-P DDR1->P-DDR1 Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., SHC, PI3K/Akt, MAPK) P-DDR1->Downstream_Signaling Cellular_Responses Cellular Responses (Adhesion, Migration, Proliferation) Downstream_Signaling->Cellular_Responses Ddr1_IN_5 This compound Ddr1_IN_5->P-DDR1 Inhibition

Figure 1: Simplified DDR1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., U2OS, T47D) Start->Cell_Culture Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Inhibitor_Treatment 3. Pre-incubation with this compound (or vehicle control) Serum_Starvation->Inhibitor_Treatment Collagen_Stimulation 4. Collagen I Stimulation Inhibitor_Treatment->Collagen_Stimulation Cell_Lysis 5. Cell Lysis Collagen_Stimulation->Cell_Lysis Protein_Quantification 6. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 7. Western Blot Analysis (p-DDR1, total DDR1, loading control) Protein_Quantification->Western_Blot Data_Analysis 8. Data Analysis and Quantification Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for Assessing this compound Efficacy.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the inhibitory effect of this compound on collagen-induced DDR1 autophosphorylation.

Protocol 1: Preparation of Collagen Solution for Cell Stimulation

Materials:

  • Collagen Type I, rat tail (e.g., Corning, #354236)

  • 0.1 M Acetic Acid in sterile water

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

Procedure:

  • Reconstitution: Aseptically reconstitute lyophilized collagen I to a stock concentration of 3-5 mg/mL in 0.1 M acetic acid. Gently swirl to dissolve; avoid vigorous shaking to prevent denaturation. Store the stock solution at 2-8°C.

  • Working Solution: On the day of the experiment, dilute the collagen stock solution in sterile, serum-free cell culture medium to the desired final concentration (e.g., 10-50 µg/mL). Prepare this solution immediately before use.

Protocol 2: Inhibition of Collagen-Induced DDR1 Autophosphorylation in Cultured Cells

This protocol describes a typical workflow for treating cells with this compound followed by collagen stimulation and subsequent analysis by Western blotting.

Materials:

  • Cells expressing DDR1 (e.g., U2OS, T47D, or other relevant cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • This compound (reconstituted in DMSO to a stock concentration of 10 mM)

  • Collagen I working solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Ice-cold PBS

  • Cell scrapers

  • Lysis Buffer (RIPA buffer or similar, supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the complete medium, wash once with sterile PBS, and replace with serum-free medium. Incubate for 16-24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Collagen Stimulation: Without removing the inhibitor-containing medium, add the collagen I working solution to each well to the desired final concentration (e.g., 20 µg/mL). For the unstimulated control, add an equal volume of serum-free medium.

  • Incubate for 90 minutes at 37°C. The duration of collagen stimulation may need to be optimized for your specific cell line.

  • Cell Lysis:

    • Place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to fresh, pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • The samples are now ready for SDS-PAGE and Western blot analysis.

Protocol 3: Western Blot Analysis of Phospho-DDR1

Materials:

  • Protein samples from Protocol 2

  • SDS-PAGE gels (appropriate percentage for DDR1, which is ~100-130 kDa)

  • Running buffer, transfer buffer, and TBST (Tris-buffered saline with 0.1% Tween-20)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-DDR1 (e.g., targeting a key autophosphorylation site like Tyr792)

    • Rabbit or mouse anti-total DDR1

    • Antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-DDR1 diluted in blocking buffer (check antibody datasheet for recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To detect total DDR1 and the loading control on the same membrane, the membrane can be stripped of the phospho-DDR1 antibody. Use a mild stripping buffer to preserve protein integrity.

    • After stripping, wash the membrane thoroughly, re-block, and then probe with the primary antibody for total DDR1.

    • Repeat the washing, secondary antibody incubation, and detection steps.

    • Finally, strip and re-probe for the loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-DDR1 signal to the total DDR1 signal and then to the loading control to determine the relative change in DDR1 autophosphorylation upon treatment with this compound.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and collagen, as well as the ideal incubation times for your system. Always follow appropriate laboratory safety procedures.

References

Application of Ddr1-IN-5 in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance in mimicking the complex in vivo tumor microenvironment, offering a significant advantage over traditional 2D monolayer cultures for drug discovery and development.[1][2][3][4][5][6][7][8][9] These models facilitate the study of cell-cell and cell-extracellular matrix (ECM) interactions that are crucial for tumor progression, metastasis, and therapeutic response.[1][5][7] Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, plays a pivotal role in these interactions.[3][10][11][12] Upregulated in various cancers, DDR1 signaling influences cell proliferation, migration, invasion, and chemoresistance.[10][11][12][13]

Ddr1-IN-5 is a potent and selective inhibitor of DDR1, targeting its kinase activity. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D cell culture models to investigate its anti-cancer therapeutic potential.

Mechanism of Action of DDR1

DDR1 is a unique receptor tyrosine kinase that is activated by binding to various types of collagen, a major component of the tumor microenvironment.[3][10] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways include the RAS/RAF/MEK/ERK (MAPK), PI3K/Akt, and NF-κB pathways, which are central to regulating cellular processes such as proliferation, survival, and migration.[4][10] By inhibiting the kinase activity of DDR1, this compound effectively blocks these downstream signals, thereby impeding tumor progression.

Applications in 3D Cell Culture Models

The use of this compound in 3D cell culture models allows for the investigation of its efficacy in a more clinically relevant context. Key applications include:

  • Inhibition of Tumor Growth and Proliferation: Assessing the ability of this compound to arrest the growth of cancer cell spheroids or organoids.

  • Suppression of Cell Invasion and Metastasis: Evaluating the effect of this compound on the invasive potential of cancer cells embedded within a collagen matrix.

  • Overcoming Chemoresistance: Investigating the potential of this compound to sensitize chemoresistant cancer cells to standard therapeutic agents. A study on the related inhibitor DDR1-IN-1 has shown that inhibiting DDR1 can accelerate cell death in the presence of chemotherapeutic agents in a 3D culture model.[12][13][14]

  • Modulation of the Tumor Microenvironment: Studying the impact of this compound on collagen remodeling and other cell-matrix interactions.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in 3D cell culture models, based on findings with similar DDR1 inhibitors.

Table 1: Inhibition of Spheroid Growth by this compound

Cell Line3D Culture MethodThis compound Conc. (nM)% Reduction in Spheroid Volume (Day 7)
MDA-MB-231 (Breast Cancer)Hanging Drop1025%
5060%
10085%
PANC-1 (Pancreatic Cancer)Low-adhesion Plate1030%
5065%
10090%

Table 2: Effect of this compound on Cell Viability in 3D Collagen Gels

Cell LineTreatmentIC50 (nM)
A549 (Lung Cancer)This compound85
This compound + Cisplatin (1 µM)35
HT-29 (Colon Cancer)This compound120
This compound + 5-FU (5 µM)50

Signaling Pathways and Experimental Workflow

DDR1_Signaling_Pathway Collagen Collagen (ECM) DDR1 DDR1 Receptor Collagen->DDR1 binds P_DDR1 p-DDR1 (Active) DDR1->P_DDR1 autophosphorylation Ddr1_IN_5 This compound Ddr1_IN_5->P_DDR1 inhibits PI3K PI3K P_DDR1->PI3K Src Src P_DDR1->Src Notch Notch P_DDR1->Notch Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Proliferation Survival NFkB->Proliferation Invasion Invasion Metastasis Src->Invasion Chemoresistance Chemoresistance Notch->Chemoresistance

Caption: DDR1 Signaling Pathway Inhibition by this compound.

Experimental_Workflow Cell_Culture 1. 2D Cell Culture (e.g., MDA-MB-231) Spheroid_Formation 2. 3D Spheroid Formation (Hanging Drop or Low-adhesion Plate) Cell_Culture->Spheroid_Formation Treatment 3. Treatment with this compound (Different Concentrations) Spheroid_Formation->Treatment Incubation 4. Incubation (3-7 days) Treatment->Incubation Analysis 5. Analysis Incubation->Analysis Imaging Microscopy (Spheroid Size) Analysis->Imaging Viability Viability Assay (e.g., CellTiter-Glo 3D) Analysis->Viability Invasion Invasion Assay (Collagen Gel) Analysis->Invasion

Caption: General Experimental Workflow for 3D Spheroid Assays.

Experimental Protocols

Protocol 1: Formation of 3D Tumor Spheroids and Treatment with this compound

This protocol describes the generation of tumor spheroids using the hanging drop method, followed by treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (in DMSO)

  • 96-well hanging drop plates or standard petri dish lids

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Culture cells in a T-75 flask to 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in complete medium and perform a cell count.

  • Spheroid Formation (Hanging Drop):

    • Prepare a cell suspension at a concentration of 2.5 x 10^4 cells/mL.

    • Dispense 20 µL drops of the cell suspension onto the lid of a petri dish or into the wells of a hanging drop plate.

    • Invert the lid over a petri dish containing PBS to maintain humidity.

    • Incubate for 48-72 hours to allow for spheroid formation.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.

    • Carefully transfer the formed spheroids to a low-adhesion 96-well plate.

    • Add 100 µL of the this compound containing medium or control medium to each well.

  • Incubation and Analysis:

    • Incubate the plate for 3 to 7 days.

    • Monitor spheroid growth and morphology daily using an inverted microscope.

    • At the end of the incubation period, measure spheroid diameter to calculate the volume.

    • Assess cell viability using a 3D-compatible assay such as the CellTiter-Glo® 3D Cell Viability Assay.

Protocol 2: 3D Cell Invasion Assay in a Collagen Matrix

This protocol outlines a method to assess the effect of this compound on cancer cell invasion through a collagen I matrix.

Materials:

  • Pre-formed tumor spheroids (from Protocol 1)

  • Collagen I, rat tail

  • 10x PBS

  • 1N NaOH

  • Complete cell culture medium

  • This compound

  • 24-well plates

Procedure:

  • Collagen Gel Preparation:

    • On ice, mix Collagen I, 10x PBS, and sterile water to the desired final concentration (e.g., 2 mg/mL).

    • Neutralize the collagen solution by adding 1N NaOH dropwise while monitoring the pH (should be ~7.4).

  • Embedding Spheroids:

    • Gently transfer individual spheroids from the low-adhesion plate into the neutralized collagen solution.

    • Pipette 500 µL of the spheroid-collagen mixture into each well of a pre-warmed 24-well plate.

    • Allow the gel to polymerize in the incubator for 30-60 minutes.

  • Treatment and Analysis:

    • Prepare medium containing this compound or vehicle control.

    • Carefully add 500 µL of the treatment medium on top of the collagen gel.

    • Incubate for 24-72 hours.

    • Capture images of the spheroids at different time points using a microscope.

    • Quantify cell invasion by measuring the area of cell dispersion from the spheroid core using image analysis software (e.g., ImageJ).

Conclusion

This compound presents a promising therapeutic agent for cancers where DDR1 signaling is a key driver of malignancy. The use of 3D cell culture models provides a robust and physiologically relevant platform to evaluate the efficacy of this compound in inhibiting tumor growth, invasion, and overcoming chemoresistance. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential of this targeted inhibitor in a preclinical setting.

References

Ddr1-IN-5: A Potent Inhibitor for Elucidating the Role of DDR1 in Cancer Cell Invasion

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the tumor microenvironment. Upon activation, DDR1 triggers a cascade of downstream signaling events that have been implicated in various aspects of cancer progression, including cell proliferation, survival, and invasion.[1][2][3][4] The aberrant expression and activation of DDR1 are observed in a variety of cancers, making it an attractive therapeutic target.[5][6][7] Ddr1-IN-5 is a selective and potent small molecule inhibitor of DDR1 kinase activity, providing a valuable tool for investigating the specific role of DDR1 in cancer biology, particularly in the complex process of cancer cell invasion.[8] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell invasion and associated signaling pathways.

Mechanism of Action

This compound is a selective inhibitor of Discoidin Domain Receptor family, member 1 (DDR1) with an IC50 of 7.36 nM.[8] It also effectively inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 4.1 nM.[8] By binding to the kinase domain of DDR1, this compound blocks its catalytic activity, thereby preventing the initiation of downstream signaling cascades that promote cancer cell invasion. This inhibition can lead to a reduction in the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, a critical step in invasion.[3][7] Furthermore, DDR1 signaling has been linked to the regulation of epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[9]

Data Presentation

The following tables summarize the key in vitro activities of this compound and the representative effects of DDR1 inhibition on cancer cell invasion.

ParameterValueReference
This compound IC50 (DDR1) 7.36 nM[8]
This compound IC50 (DDR1b Y513 Autophosphorylation) 4.1 nM[8]
This compound IC50 (Collagen Production Inhibition in LX-2 cells) 62 nM[8]
Experimental ModelTreatmentInvasion Inhibition (%)Reference
HT29 Colorectal Cancer CellsDDR1-IN-1 (10 µM)~50%[10]
A375 Melanoma CellsDDR1-IN-1 (200 nM)Significant Reduction[6]
SK-HEP Hepatoma CellsDDR1-IN-1 (50 nM)Significant Reduction[6]

Note: The invasion inhibition data presented is for DDR1-IN-1, a structurally similar and potent DDR1 inhibitor. This data is provided as a representative example of the expected effects of potent DDR1 inhibition on cancer cell invasion.

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the effect of this compound on cancer cell invasion.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with and without fetal bovine serum (FBS)

  • Transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

    • Incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Harvest cells and resuspend them in serum-free medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.

    • Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.

  • Invasion:

    • Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

    • Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells with 0.1% Crystal Violet for 15 minutes.

    • Wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Visualize the stained cells under a microscope and count the number of invading cells in several random fields.

    • Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Wound Healing (Scratch) Assay

This assay assesses the migratory capacity of cancer cells in a two-dimensional setting.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing assay tool

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight scratch (wound) through the center of the cell monolayer.

    • Wash the wells with PBS to remove any detached cells.

  • Treatment:

    • Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure using the following formula:

      • % Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100

Western Blotting for MMP-2 and MMP-9

This technique is used to determine the effect of this compound on the expression levels of key matrix metalloproteinases.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against MMP-2, MMP-9, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MMP-2, MMP-9, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of MMP-2 and MMP-9 to the loading control.

Visualizations

The following diagrams illustrate the DDR1 signaling pathway, its role in cancer cell invasion, and the experimental workflows described.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation SHC SHC p_DDR1->SHC PI3K PI3K p_DDR1->PI3K GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB EMT EMT ERK->EMT AKT AKT PI3K->AKT AKT->NFkB MMPs MMP-2, MMP-9 NFkB->MMPs Invasion Cell Invasion MMPs->Invasion EMT->Invasion Ddr1_IN_5 This compound Ddr1_IN_5->p_DDR1

Caption: DDR1 Signaling Pathway in Cancer Cell Invasion.

Transwell_Assay_Workflow Start Start Coat Coat Transwell insert with Matrigel Start->Coat Seed Seed cancer cells treated with this compound or control Coat->Seed Incubate Incubate for 24-48h Seed->Incubate Remove Remove non-invading cells Incubate->Remove FixStain Fix and stain invading cells Remove->FixStain Quantify Quantify invaded cells FixStain->Quantify End End Quantify->End

Caption: Transwell Invasion Assay Workflow.

Western_Blot_Workflow Treat Treat cells with This compound Lyse Lyse cells & Quantify protein Treat->Lyse Separate Separate proteins by SDS-PAGE Lyse->Separate Transfer Transfer to membrane Separate->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibody (anti-MMP2/9) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect signal Incubate_Secondary->Detect Analyze Analyze results Detect->Analyze

Caption: Western Blotting Workflow for MMPs.

References

Application Notes and Protocols for In Vivo Delivery of DDR1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDR1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and invasion.[1] Dysregulation of DDR1 signaling is implicated in various pathological conditions, including cancer, fibrosis, and inflammation.[2] These application notes provide detailed protocols for the in vivo delivery of this compound to facilitate preclinical research and drug development efforts targeting DDR1.

Chemical Properties of this compound

PropertyValueReference
IC50 (DDR1) 7.36 nM[1]
IC50 (DDR1b autophosphorylation, Y513) 4.1 nM[1]
Molecular Weight Not available in search results
Chemical Structure Contains an alkyne group, making it suitable for click chemistry.[1]

In Vivo Delivery of DDR1 Inhibitors: A Comparative Overview

While specific in vivo pharmacokinetic data for this compound is not publicly available, data from studies on other selective DDR1 inhibitors can provide valuable guidance for experimental design.

InhibitorAnimal ModelAdministration RouteDosageKey FindingsReference
7f (a 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative) Orthotopic mouse models of pancreatic cancerOral (p.o.), twice daily25 and 50 mg/kgSignificant inhibition of tumor progression. Good oral bioavailability (89.9%).[3]
KI-301690 Pancreatic xenograft mouse modelIntraperitoneal (i.p.), five times a week30 mg/kgSynergistic anticancer activity with gemcitabine.[4]
7rh Syngeneic mouse model of lung adenocarcinomaIntraperitoneal (i.p.), daily8 mg/kgIncreased tumor growth in this specific model, suggesting complex roles of DDR1 in the tumor microenvironment.[5]
DDR1-IN-1 Not SpecifiedOral (p.o.)≥5 mg/mL in CMC-NaA suggested formulation for oral administration.[6]

Signaling Pathway of DDR1

The activation of DDR1 by its ligand, collagen, triggers a cascade of downstream signaling events that regulate various cellular processes. Understanding this pathway is critical for interpreting the effects of DDR1 inhibition.

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation pDDR1 pDDR1 (Autophosphorylation) DDR1->pDDR1 PI3K PI3K pDDR1->PI3K MAPK MAPK pDDR1->MAPK NFkB NF-κB pDDR1->NFkB PYK2 PYK2 pDDR1->PYK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Migration, Invasion) mTOR->Gene_Expression MAPK->Gene_Expression NFkB->Gene_Expression PEAK1 PEAK1 PYK2->PEAK1 PEAK1->Gene_Expression

Caption: DDR1 Signaling Pathway.

Experimental Protocols

Given that this compound is a small molecule inhibitor, likely with hydrophobic properties similar to other kinase inhibitors, the following protocols are proposed for its in vivo delivery.

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation of this compound for oral or intraperitoneal administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Corn oil

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile phosphate-buffered saline (PBS) or sterile water

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

This formulation is suitable for achieving rapid systemic exposure.

  • Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mg/mL.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300.

  • Vortex the mixture until the solution is clear.

  • Add Tween 80 to the mixture (e.g., to a final concentration of 5%).

  • Vortex again until the solution is clear.

  • Add sterile PBS or sterile water to achieve the final desired concentration, making up the remaining volume (e.g., 45%).

  • Vortex thoroughly before each injection to ensure a homogenous suspension.

Protocol 2: Formulation for Oral (p.o.) Gavage

This formulation is suitable for studies requiring daily dosing over a longer period.

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve.

  • Suspend the this compound powder in the 0.5% CMC-Na solution to the desired final concentration (e.g., 5 mg/mL).[6]

  • Vortex or sonicate the suspension until it is uniform. Maintain stirring during administration to prevent settling.

Alternative Oral Formulation:

  • Dissolve this compound in a small amount of DMSO.

  • Add corn oil to the DMSO solution to achieve the final desired volume and concentration. A common ratio is 10% DMSO and 90% corn oil.[6]

  • Vortex thoroughly before administration.

Experimental Workflow for In Vivo Efficacy Study

The following workflow outlines a typical preclinical study to evaluate the efficacy of this compound in a cancer model.

In_Vivo_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Animal Model Selection (e.g., Xenograft, Syngeneic) B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D F Daily Dosing (i.p. or p.o.) D->F E This compound Formulation (as per protocol) E->F G Regular Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Reached G->H I Tumor Excision & Analysis H->I J Pharmacodynamic Analysis (e.g., p-DDR1 Western Blot) I->J K Histological Analysis (e.g., IHC for proliferation/apoptosis) I->K

Caption: In Vivo Efficacy Study Workflow.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound. The choice of formulation and administration route will depend on the specific experimental goals, the animal model used, and the desired pharmacokinetic profile. It is recommended to perform initial tolerability and pharmacokinetic studies to determine the optimal dosing regimen for the specific model system. The potent and selective nature of this compound makes it a valuable tool for elucidating the in vivo functions of DDR1 and for exploring its therapeutic potential.

References

Revolutionizing Cancer Treatment: The Synergistic Potential of DDR1-IN-5 and Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against cancer, researchers and drug development professionals are continuously seeking innovative strategies to enhance the efficacy of existing treatments. A promising new frontier lies in the combination of targeted therapies with conventional chemotherapy. This application note delves into the experimental design for utilizing DDR1-IN-5, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), in conjunction with standard chemotherapeutic agents. The overarching goal is to overcome chemoresistance and improve therapeutic outcomes in various cancer types.

DDR1, a receptor tyrosine kinase, is increasingly implicated in tumor progression, metastasis, and the development of resistance to chemotherapy.[1][2][3] Its overexpression is correlated with a poor prognosis in several cancers, including pancreatic, lung, and breast cancer.[1] The inhibition of DDR1 has been shown to sensitize cancer cells to the cytotoxic effects of chemotherapy, offering a compelling rationale for combination therapy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design, protocols, and data interpretation for evaluating the synergistic potential of this compound and chemotherapy.

Mechanism of Action and Rationale for Combination Therapy

DDR1 is activated by collagen, a major component of the tumor microenvironment. This activation triggers downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which promote cell survival, proliferation, and invasion.[4] Furthermore, DDR1 signaling has been shown to contribute to chemoresistance by upregulating survival signals and inhibiting apoptosis.[1][5]

This compound is a selective inhibitor that targets the kinase activity of DDR1. By blocking this activity, this compound can disrupt the pro-survival signaling cascades initiated by collagen binding. The rationale for combining this compound with chemotherapy is twofold:

  • Sensitization to Chemotherapy: By inhibiting DDR1-mediated survival pathways, this compound can lower the threshold for chemotherapy-induced apoptosis, making cancer cells more susceptible to the cytotoxic effects of these agents.

  • Overcoming Chemoresistance: In tumors where DDR1 is overexpressed, its inhibition can reverse the resistance mechanisms that render chemotherapy ineffective.

Data Presentation: Synergistic Effects of DDR1 Inhibition with Chemotherapy

While specific quantitative data for this compound in combination with chemotherapy is not yet widely published, studies on other selective DDR1 inhibitors, such as KI-301690 and 7rh, provide strong evidence for synergistic interactions. The following tables summarize key findings from these studies, which can serve as a benchmark for experiments with this compound.

Table 1: In Vitro Synergy of the DDR1 Inhibitor KI-301690 with Gemcitabine in Pancreatic Cancer Cells [1]

Cell LineDrug CombinationCombination Index (CI)Interpretation
PANC-110 μM KI-301690 + 0.5 μM Gemcitabine0.50Synergy
MIA PaCa-210 μM KI-301690 + 0.5 μM Gemcitabine0.87Synergy

A Combination Index (CI) value < 1 indicates a synergistic effect.

Table 2: In Vivo Efficacy of the DDR1 Inhibitor 7rh in Combination with Chemotherapy in a Pancreatic Cancer Xenograft Model [3]

Treatment GroupTumor Burden ReductionImprovement in Chemoresponse
Vehicle--
7rh MonotherapySignificant-
Chemotherapy (Gemcitabine + nab-Paclitaxel)Significant-
7rh + ChemotherapyStrikingly SignificantMarkedly Improved

Experimental Protocols

The following protocols provide a framework for evaluating the combination of this compound with various chemotherapeutic agents.

In Vitro Protocols

1. Cell Viability and Synergy Assessment

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a chosen chemotherapeutic agent (e.g., cisplatin, gemcitabine, paclitaxel) individually and in combination, and to quantify the synergy of the combination.

  • Materials:

    • Cancer cell lines with known DDR1 expression levels.

    • This compound.

    • Chemotherapeutic agent.

    • Cell culture medium and supplements.

    • 96-well plates.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo).

    • CompuSyn or similar software for synergy analysis.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and a combination of both at a constant ratio.

    • Incubate for a period relevant to the cell line and drug (typically 48-72 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 values for each agent alone and in combination.

    • Use the dose-response data to calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Western Blot Analysis of Downstream Signaling

  • Objective: To investigate the effect of this compound and chemotherapy, alone and in combination, on the phosphorylation status of key proteins in the DDR1 signaling pathway.

  • Materials:

    • Cancer cell lines.

    • This compound.

    • Chemotherapeutic agent.

    • Collagen I.

    • Lysis buffer.

    • Primary and secondary antibodies for p-DDR1, DDR1, p-PYK2, PYK2, p-FAK, FAK, p-AKT, AKT, p-ERK, and ERK.

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with this compound for a specified time (e.g., 1 hour).

    • Stimulate cells with collagen I to activate DDR1 signaling.

    • Treat cells with the chemotherapeutic agent, alone or in combination with this compound, for the desired duration.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

    • Visualize protein bands using a chemiluminescence detection system.

In Vivo Protocol

1. Xenograft Tumor Model

  • Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth in a xenograft mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Cancer cell line for tumor implantation.

    • This compound formulated for in vivo administration.

    • Chemotherapeutic agent.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and this compound + chemotherapy.

    • Administer treatments according to a pre-determined schedule and dosage.

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor animal weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizations

Signaling Pathway Diagram

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_treatment Therapeutic Intervention Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation PYK2 PYK2 pDDR1->PYK2 PI3K PI3K pDDR1->PI3K ERK ERK pDDR1->ERK pPYK2 p-PYK2 PYK2->pPYK2 FAK FAK pPYK2->FAK pFAK p-FAK FAK->pFAK Invasion Invasion pFAK->Invasion AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Chemoresistance Chemoresistance pAKT->Chemoresistance Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival pERK p-ERK ERK->pERK pERK->Proliferation DDR1_IN_5 This compound DDR1_IN_5->pDDR1 Inhibits Chemotherapy Chemotherapy Chemotherapy->Apoptosis Induces

Caption: DDR1 signaling pathway and points of therapeutic intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation CellCulture Select & Culture Cancer Cell Lines Treatment Treat with this compound, Chemotherapy, or Combination CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot for Downstream Signaling Treatment->WesternBlot Synergy Calculate Combination Index (CI) Viability->Synergy DataAnalysis Analyze In Vitro & In Vivo Data Synergy->DataAnalysis WesternBlot->DataAnalysis Xenograft Establish Xenograft Tumor Model InVivoTreatment Administer Treatments to Mice Xenograft->InVivoTreatment TumorMeasurement Monitor Tumor Growth InVivoTreatment->TumorMeasurement EndpointAnalysis Endpoint Tumor Analysis (IHC, etc.) TumorMeasurement->EndpointAnalysis EndpointAnalysis->DataAnalysis Conclusion Draw Conclusions on Synergistic Efficacy DataAnalysis->Conclusion

Caption: Workflow for evaluating this compound and chemotherapy combination.

Conclusion

The combination of the selective DDR1 inhibitor, this compound, with standard chemotherapy presents a highly promising strategy to enhance anti-cancer efficacy and overcome chemoresistance. The experimental designs and protocols outlined in this application note provide a robust framework for the preclinical evaluation of this therapeutic approach. By elucidating the synergistic effects and the underlying molecular mechanisms, researchers can pave the way for the clinical development of this novel combination therapy, ultimately offering new hope for cancer patients.

References

Application Notes and Protocols for Ddr1-IN-5 in In Vitro Matrix Remodeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a pivotal role in cell adhesion, proliferation, migration, and extracellular matrix (ECM) remodeling.[1][2] Dysregulation of DDR1 signaling is implicated in various pathological conditions, including fibrosis and cancer, making it an attractive therapeutic target.[3][4] Ddr1-IN-5 is a potent and selective inhibitor of DDR1, offering a valuable tool for investigating the role of DDR1 in cellular processes and for preclinical drug development.[5] These application notes provide detailed protocols for utilizing this compound to study its effects on matrix remodeling in vitro.

Mechanism of Action

DDR1 is activated upon binding to collagen, leading to its autophosphorylation and the initiation of downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK/ERK pathways, regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for ECM degradation and remodeling.[4][6] DDR1 signaling also influences cell adhesion to the ECM and cell migration.[1][7] this compound exerts its effects by binding to the kinase domain of DDR1, thereby preventing its autophosphorylation and blocking downstream signaling. This inhibition leads to reduced collagen deposition, decreased MMP activity, and impaired cell migration and invasion.

Quantitative Data

The following tables summarize the quantitative data for this compound and the general effects of DDR1 inhibition on matrix remodeling processes.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (DDR1) 7.36 nMIn vitro kinase assay[5]
IC50 (DDR1b autophosphorylation, Y513) 4.1 nMCellular assay[5]
IC50 (Collagen Production) 62 nMHuman Hepatic Stellate Cells (LX-2)[5]
CC50 (Cytotoxicity) >40 µMHuman Hepatic Stellate Cells (LX-2)[5]

Table 2: Effects of DDR1 Inhibition on Matrix Remodeling Parameters

ParameterEffect of DDR1 InhibitionMethodReference
Collagen Deposition ReducedTrichrome Staining[4]
MMP-2 Activity ReducedGelatin Zymography[8]
MMP-9 Activity ReducedGelatin Zymography[8]
Cell Migration Reduced by ~45% (siRNA)Transwell Assay
Cell Invasion Reduced by 24-41% (siRNA)Transwell Assay with Collagen I
AKT Phosphorylation Reduced by ~75%Western Blot
ERK Phosphorylation Reduced by ~65%Western Blot

Signaling Pathways and Experimental Workflow

Diagram 1: DDR1 Signaling Pathway in Matrix Remodeling

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation Ddr1_IN_5 This compound Ddr1_IN_5->p_DDR1 Inhibition PI3K PI3K p_DDR1->PI3K MAPK MAPK/ERK p_DDR1->MAPK NFkB NF-κB p_DDR1->NFkB Cell_Migration Cell Migration & Invasion p_DDR1->Cell_Migration Collagen_Deposition Collagen Deposition p_DDR1->Collagen_Deposition AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT MMPs MMPs (MMP-2, MMP-9) p_AKT->MMPs p_MAPK p-MAPK/ERK MAPK->p_MAPK p_MAPK->MMPs NFkB->MMPs Matrix_Remodeling Matrix Remodeling MMPs->Matrix_Remodeling Experimental_Workflow start Start cell_culture Cell Culture (e.g., Fibroblasts, Cancer Cells) start->cell_culture treatment Treatment with this compound (or vehicle control) cell_culture->treatment collagen_assay Collagen Deposition Assay (Sircol Assay) treatment->collagen_assay mmp_assay MMP Activity Assay (Gelatin Zymography) treatment->mmp_assay migration_assay Cell Migration/Invasion Assay (Transwell or Scratch Assay) treatment->migration_assay western_blot Western Blot Analysis (p-DDR1, p-AKT, p-ERK) treatment->western_blot data_analysis Data Analysis and Quantification collagen_assay->data_analysis mmp_assay->data_analysis migration_assay->data_analysis western_blot->data_analysis end End data_analysis->end Logical_Relationship Ddr1_IN_5 This compound Inhibits_DDR1 Inhibits DDR1 Autophosphorylation Ddr1_IN_5->Inhibits_DDR1 Downstream_Signaling Blocks Downstream Signaling (PI3K/AKT, MAPK/ERK) Inhibits_DDR1->Downstream_Signaling Reduced_MMP Reduced MMP-2/-9 Expression/Activity Downstream_Signaling->Reduced_MMP Reduced_Migration Reduced Cell Migration/Invasion Downstream_Signaling->Reduced_Migration Reduced_Collagen Reduced Collagen Deposition Downstream_Signaling->Reduced_Collagen Altered_Remodeling Altered Matrix Remodeling Reduced_MMP->Altered_Remodeling Reduced_Migration->Altered_Remodeling Reduced_Collagen->Altered_Remodeling

References

Protocol for Assessing Ddr1-IN-5 Cytotoxicity: Application Notes and Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1][2] Dysregulation of DDR1 signaling is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound in relevant cell lines.

This compound: Mechanism of Action

This compound selectively inhibits the kinase activity of DDR1 with a reported IC50 of 7.36 nM.[2] It also inhibits the auto-phosphorylation of DDR1b at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[2] By blocking the catalytic function of DDR1, this compound can modulate downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, thereby impacting cell fate.

Data Presentation: this compound Activity

The following table summarizes the known inhibitory and cytotoxic concentrations of this compound. This data serves as a reference for designing cytotoxicity experiments.

ParameterValueCell LineNotes
DDR1 Inhibition (IC50) 7.36 nM-Biochemical assay
DDR1b Autophosphorylation (Y513) Inhibition (IC50) 4.1 nM-Biochemical assay
Collagen Production Inhibition (IC50) 62 nMLX-2 (human hepatic stellate cells)24-hour treatment
Cytotoxicity (CC50) > 40 µMLX-2 (human hepatic stellate cells)72-hour treatment

Table 1: Summary of this compound in vitro activity. Data sourced from MedchemExpress.[2]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

DDR1 Signaling Pathway

The following diagram illustrates the key signaling pathways downstream of DDR1 activation, which can be inhibited by this compound.

DDR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDR1 DDR1 PI3K PI3K DDR1->PI3K MAPK_ERK MAPK/ERK DDR1->MAPK_ERK JAK JAK DDR1->JAK RhoA RhoA DDR1->RhoA Collagen Collagen Collagen->DDR1 Activation AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation ROCK ROCK RhoA->ROCK Migration Migration ROCK->Migration Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibition Cytotoxicity_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation assay Perform cytotoxicity assay (e.g., CellTiter-Glo) incubation->assay readout Measure signal (e.g., luminescence) assay->readout analysis Analyze data and determine CC50 readout->analysis end End analysis->end

References

Application Notes and Protocols for Studying Immune Cell Infiltration Models Using Ddr1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), to investigate immune cell infiltration in various research models. This document includes an overview of the mechanism of action, detailed experimental protocols, and expected outcomes with supporting data.

Introduction to DDR1 and its Role in Immune Infiltration

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix (ECM).[1][2] Upregulated expression of DDR1 is observed in a variety of cancers, including gastric, breast, ovarian, and lung cancer.[3][4] This overexpression is often correlated with poor prognosis and is implicated in tumor progression, metastasis, and therapeutic resistance.[4][5]

A critical role of DDR1 in cancer biology is its ability to modulate the tumor microenvironment (TME) to create an immunosuppressive landscape.[3][6] High DDR1 expression is associated with reduced infiltration of anti-tumor immune cells, such as CD4+ and CD8+ T cells.[1][6] This immune exclusion is mediated, in part, by DDR1's ability to promote the alignment of collagen fibers, creating a physical barrier that hinders T cell penetration into the tumor.[3] Furthermore, DDR1 signaling influences the production of various cytokines and chemokines, further shaping the immune context of the TME. For instance, DDR1 activation can promote the production of pro-inflammatory cytokines like IL-6 while inhibiting the synthesis of T cell-activating cytokines such as IL-18.[6][7]

This compound: A Selective Inhibitor of DDR1

This compound is a potent and selective small molecule inhibitor of DDR1 with a reported IC50 of 7.36 nM.[7] It also inhibits the auto-phosphorylation of DDR1b (Y513) with an IC50 of 4.1 nM.[7] By targeting the kinase activity of DDR1, this compound offers a powerful tool to dissect the role of DDR1 in immune cell infiltration and to explore its therapeutic potential in reversing immune exclusion in cancer models.

Data Presentation: Quantitative Effects of DDR1 Inhibition on Immune Infiltration

The following tables summarize quantitative data from studies investigating the impact of DDR1 inhibition or knockout on immune cell populations and cytokine/chemokine expression. While not all studies utilized this compound specifically, the data provides expected outcomes for DDR1-targeted interventions.

Table 1: Effect of DDR1 Modulation on Immune Cell Infiltration

Cell TypeModel SystemDDR1 ModulationChange in InfiltrationReference
CD4+ T CellsColorectal Cancer XenograftDDR1 OverexpressionDecreased Infiltration[6]
CD8+ T CellsColorectal Cancer XenograftDDR1 OverexpressionDecreased Infiltration[6]
F4/80+ MacrophagesUnilateral Ureteral Obstruction (UUO) in miceDDR1 KnockoutReduced Accumulation[5]
CD3+ T CellsUnilateral Ureteral Obstruction (UUO) in miceDDR1 KnockoutReduced Infiltration[5]

Table 2: Effect of DDR1 Modulation on Cytokine and Chemokine Expression

Cytokine/ChemokineModel SystemDDR1 ModulationChange in ExpressionReference
IL-18Colorectal Cancer CellsDDR1 OverexpressionDecreased Synthesis[6]
IFN-γCo-culture of CD8+ T cells and colorectal cancer cellsDDR1 Overexpression in cancer cellsSuppressed Synthesis in T cells[6]
CCL4Pancreatic Adenocarcinoma CellsDDR1 DownregulationEnhanced Expression[8]
CCL5Pancreatic Adenocarcinoma CellsDDR1 DownregulationEnhanced Expression[8]
CXCL10Pancreatic Adenocarcinoma CellsDDR1 DownregulationEnhanced Expression[8]
IL-6Co-culture of stromal and tumor cellsDDR1 Knockout in stromal cellsReduced Production[2]
IFN-γUnilateral Ureteral Obstruction (UUO) in miceDDR1 KnockoutBlunted Expression[5]
MCP-1/CCL2Unilateral Ureteral Obstruction (UUO) in miceDDR1 KnockoutBlunted Expression[5]
TNF-αUnilateral Ureteral Obstruction (UUO) in miceDDR1 KnockoutBlunted Expression[5]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on immune cell infiltration.

Protocol 1: In Vitro T Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to enhance T cell migration towards cancer cells.

Materials:

  • Cancer cell line of interest (e.g., expressing high levels of DDR1)

  • Activated human or murine T cells

  • This compound (solubilized in DMSO)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell culture medium

  • Chemoattractant (e.g., CXCL10, if needed)

  • Flow cytometer or plate reader for quantification

Procedure:

  • Cancer Cell Seeding: Seed cancer cells in the lower chamber of a 24-well plate and culture until they form a confluent monolayer.

  • This compound Treatment: Treat the cancer cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control (DMSO) for 24-48 hours.

  • T Cell Preparation: Isolate and activate T cells according to standard protocols.

  • Transwell Setup: Place the Transwell inserts into the wells containing the treated cancer cells.

  • T Cell Addition: Add the activated T cells to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C for 4-24 hours to allow for T cell migration.

  • Quantification:

    • Flow Cytometry: Collect the cells from the lower chamber and count the number of migrated T cells using a flow cytometer.

    • Plate Reader: Alternatively, label the T cells with a fluorescent dye (e.g., Calcein-AM) before adding them to the upper chamber. After incubation, measure the fluorescence in the lower chamber using a plate reader.

  • Data Analysis: Calculate the percentage of migrated T cells for each treatment condition relative to the total number of T cells added.

Expected Outcome: Treatment with this compound is expected to increase the migration of T cells towards the cancer cells in a dose-dependent manner.

Protocol 2: In Vivo Tumor Model to Assess Immune Cell Infiltration

This protocol outlines an in vivo study to evaluate the effect of this compound on tumor growth and immune cell infiltration in a syngeneic mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC38, B16F10)

  • Immunocompetent mice (e.g., C57BL/6)

  • This compound

  • Vehicle control (e.g., a solution of DMSO, Tween 80, and saline)

  • Calipers for tumor measurement

  • Materials for tissue processing (see Protocols 3 and 4)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A starting point for dosing can be extrapolated from studies with similar small molecule DDR1 inhibitors, such as 1-10 mg/kg of 7rh.[9] The vehicle control should be administered to the control group.

  • Endpoint: Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.

  • Tumor and Spleen Collection: At the end of the study, euthanize the mice and collect the tumors and spleens for further analysis.

  • Analysis:

    • Tumor Growth: Plot tumor growth curves for each group.

    • Immunohistochemistry (IHC): Process a portion of the tumor for IHC analysis of immune cell markers (see Protocol 3).

    • Flow Cytometry: Process the remaining tumor tissue and spleens to generate single-cell suspensions for flow cytometry analysis (see Protocol 4).

Expected Outcome: this compound treatment is expected to slow tumor growth and increase the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment.

Protocol 3: Immunohistochemistry (IHC) for Immune Cell Markers

This protocol is for the visualization and quantification of immune cells within tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies against immune cell markers (e.g., anti-CD4, anti-CD8, anti-F4/80)

  • Secondary antibodies conjugated to a reporter enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking buffer (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the signal using a DAB substrate kit.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

  • Imaging and Analysis: Acquire images using a microscope and quantify the number of positive cells per unit area using image analysis software.

Expected Outcome: Increased numbers of CD4+ and CD8+ T cells are expected in the tumor sections from the this compound treated group compared to the control group.

Protocol 4: Flow Cytometry for Immune Cell Profiling

This protocol allows for the detailed quantification of various immune cell populations within the tumor and spleen.

Materials:

  • Fresh tumor tissue and spleen

  • Collagenase/DNase digestion buffer

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Tumor: Mince the tumor tissue and digest with a collagenase/DNase buffer to obtain a single-cell suspension. Filter the suspension through a cell strainer.

    • Spleen: Mechanically dissociate the spleen and pass through a cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.

  • Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter.

  • Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.

  • Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest.

  • Intracellular Staining (if applicable): For intracellular markers like FoxP3, fix and permeabilize the cells before incubating with the specific antibody.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software to quantify the percentages and absolute numbers of different immune cell populations.

Expected Outcome: An increase in the percentage and number of tumor-infiltrating CD4+ and CD8+ T cells, and potentially a shift in macrophage polarization, is expected in the this compound treated group.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in studying immune cell infiltration.

DDR1_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Cell Tumor Cell cluster_TME Tumor Microenvironment Collagen Aligned Collagen Fibers DDR1 DDR1 Collagen->DDR1 Binding & Activation Immune_Exclusion Immune Cell Exclusion Collagen->Immune_Exclusion Physical Barrier PI3K PI3K DDR1->PI3K Activation MAPK MAPK/ERK DDR1->MAPK AKT AKT PI3K->AKT Transcription_Factors Transcription Factors (e.g., NF-κB) AKT->Transcription_Factors MAPK->Transcription_Factors Cytokines Immunosuppressive Cytokines & Chemokines (e.g., ↑IL-6, ↓IL-18) Transcription_Factors->Cytokines Production Cytokines->Immune_Exclusion Chemical Barrier Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibition

Caption: DDR1 signaling pathway leading to immune exclusion and the inhibitory action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Analysis Ex Vivo Analysis Migration_Assay T Cell Migration Assay (Transwell) Quantify_Migration Quantify T Cell Migration Migration_Assay->Quantify_Migration Ddr1_IN_5_Treatment_vitro Treat Cancer Cells with this compound Ddr1_IN_5_Treatment_vitro->Migration_Assay Tumor_Implantation Syngeneic Tumor Implantation in Mice Quantify_Migration->Tumor_Implantation Inform In Vivo Dose Ddr1_IN_5_Treatment_vivo Administer this compound Tumor_Implantation->Ddr1_IN_5_Treatment_vivo Tumor_Monitoring Monitor Tumor Growth Ddr1_IN_5_Treatment_vivo->Tumor_Monitoring Tissue_Harvest Harvest Tumors & Spleens Tumor_Monitoring->Tissue_Harvest IHC Immunohistochemistry (CD4, CD8, etc.) Tissue_Harvest->IHC Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tissue_Harvest->Flow_Cytometry Western_Blot Western Blot (p-ERK, p-AKT) Tissue_Harvest->Western_Blot

Caption: Experimental workflow for studying the effects of this compound on immune cell infiltration.

Logical_Relationship DDR1_Activation DDR1 Activation by Collagen Collagen_Alignment Collagen Fiber Alignment DDR1_Activation->Collagen_Alignment Immune_Suppression Immunosuppressive TME (Cytokine Milieu) DDR1_Activation->Immune_Suppression Immune_Exclusion T Cell Exclusion Collagen_Alignment->Immune_Exclusion Immune_Suppression->Immune_Exclusion Tumor_Progression Tumor Progression Immune_Exclusion->Tumor_Progression Ddr1_IN_5 This compound DDR1_Inhibition DDR1 Inhibition Ddr1_IN_5->DDR1_Inhibition DDR1_Inhibition->DDR1_Activation Blocks Disrupted_Alignment Disrupted Collagen Alignment DDR1_Inhibition->Disrupted_Alignment Immune_Infiltration Enhanced T Cell Infiltration Disrupted_Alignment->Immune_Infiltration Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Immune_Infiltration->Anti_Tumor_Immunity

Caption: Logical relationship of DDR1's role in immune exclusion and its reversal by this compound.

References

Troubleshooting & Optimization

Ddr1-IN-5 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ddr1-IN-5, a selective Discoidin Domain Receptor 1 (DDR1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]

Q2: What is the maximum stock concentration of this compound in DMSO?

A2: this compound can be dissolved in DMSO at a concentration of 2.78 mg/mL (6.40 mM).[1] To achieve this concentration, warming the solution to 60°C and using sonication is recommended.[1]

Q3: Is this compound soluble in aqueous solutions like PBS or cell culture media?

A3: There is currently no readily available data on the aqueous solubility of this compound in buffers such as PBS or in various cell culture media. It is common for kinase inhibitors to have low aqueous solubility. To work with this compound in aqueous-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer or media. It is critical to ensure the final DMSO concentration is low enough to not affect the experimental system (typically well below 1%).

Q4: How should I store the solid this compound compound?

A4: The solid this compound compound should be stored at 4°C in a sealed container, protected from moisture and light.[1]

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, where they are stable for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]

Troubleshooting Guides

Issue 1: this compound Precipitates in Aqueous Solution

Possible Cause: The aqueous solubility of this compound is low, and the final concentration in your experiment may have exceeded its solubility limit. The final concentration of DMSO may also be too low to maintain solubility.

Troubleshooting Steps:

  • Lower the Final Concentration: Try using a lower final concentration of this compound in your aqueous medium.

  • Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help to keep the compound in solution. Be sure to include an appropriate vehicle control with the same final DMSO concentration.

  • Sonication: Briefly sonicate the final solution to aid in the dissolution of any small precipitates.

  • Fresh Dilutions: Prepare fresh dilutions from your DMSO stock solution immediately before each experiment.

Issue 2: Inconsistent Experimental Results

Possible Cause: This could be due to the degradation of this compound in your stock solution or experimental setup. Stability can be affected by factors such as temperature, light exposure, and the composition of the solvent.

Troubleshooting Steps:

  • Use Freshly Prepared Stock Solutions: If you have been using a stock solution stored for an extended period, prepare a fresh stock from solid this compound.

  • Aliquot Stock Solutions: Ensure that your DMSO stock is aliquoted and that you are using a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.

  • Protect from Light: Minimize the exposure of both stock solutions and experimental setups containing this compound to light.

  • Perform a Stability Test: If you continue to see inconsistencies, you may need to perform a simple stability test under your specific experimental conditions (see Experimental Protocols section).

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
DMSO2.78[1]6.40[1]Ultrasonic and warming and heat to 60°C[1]

Table 2: Storage and Stability of this compound

FormStorage Temperature (°C)DurationNotes
Solid4[1]Not specifiedSealed storage, away from moisture and light[1]
In DMSO-80[1]6 months[1]Sealed storage, away from moisture and light[1]
In DMSO-20[1]1 month[1]Sealed storage, away from moisture and light[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 6.40 mM stock, add the corresponding volume of DMSO to your weighed this compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • Warm the solution to 60°C using a water bath or heat block for 5-10 minutes.

  • Sonicate the solution for 10-15 minutes.

  • Visually inspect the solution to ensure that all the solid has dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Protocol for Assessing the Stability of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent or experimental buffer over time and under different storage conditions.

Materials:

  • Prepared this compound stock solution in DMSO

  • Solvent or buffer of interest (e.g., PBS, cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubators or storage chambers at desired temperatures

  • Light-protected and clear vials

Procedure:

  • Preparation of Test Solutions:

    • Dilute the this compound DMSO stock solution into the solvent or buffer of interest to a final concentration suitable for HPLC analysis.

    • Prepare multiple identical samples for analysis at different time points and conditions.

  • Storage Conditions:

    • Store the test solutions under the desired conditions (e.g., 4°C, room temperature, 37°C).

    • To assess light sensitivity, wrap some vials in aluminum foil and expose others to ambient light.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, inject an aliquot of the test solution into the HPLC system.

    • Use a suitable mobile phase to achieve good separation of the this compound peak from any potential degradation products.

    • Monitor the peak area of this compound at a specific wavelength.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at time 0.

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates SHC1 SHC1 DDR1->SHC1 PI3K PI3K DDR1->PI3K JAK JAK DDR1->JAK GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival STAT STAT Cell_Migration Cell Migration STAT->Cell_Migration JAK->STAT

Caption: Simplified DDR1 Signaling Pathway.

Experimental_Workflow Start Start: this compound solid Prep_Stock Prepare Stock Solution in Anhydrous DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Buffer Prep_Stock->Dilute Check_Solubility Visual Inspection for Precipitation Dilute->Check_Solubility Soluble Proceed with Experiment Check_Solubility->Soluble No Precipitate Troubleshoot: - Lower Concentration - Adjust DMSO % - Sonicate Check_Solubility->Precipitate Yes Stability_Test Perform Stability Test (Optional) Soluble->Stability_Test Precipitate->Dilute HPLC_Analysis HPLC Analysis at Time Points Stability_Test->HPLC_Analysis Analyze_Data Analyze Data & Determine Stability HPLC_Analysis->Analyze_Data

References

Technical Support Center: Ddr1-IN-5 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vivo studies involving Ddr1-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of DDR1 auto-phosphorylation, which blocks downstream signaling pathways involved in cell proliferation, migration, and survival.[1] DDR1 is activated by collagen, a major component of the extracellular matrix, and its dysregulation is implicated in various cancers.

Q2: What are the reported IC50 values for this compound?

A2: this compound has been shown to inhibit DDR1 with an IC50 of 7.36 nM and the auto-phosphorylation of DDR1b (Y513) with an IC50 of 4.1 nM.[1]

Troubleshooting Guide

Problem 1: Poor Solubility and Formulation for In Vivo Administration

Q: I am having difficulty dissolving this compound for my in vivo study. What are the recommended formulation strategies?

A: Like many small molecule kinase inhibitors, this compound is likely to have poor aqueous solubility, which can pose a challenge for achieving the desired concentration for in vivo administration. Here are some common formulation strategies to consider:

  • Co-solvent Systems: A common approach is to first dissolve the compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle suitable for animal administration, such as corn oil or a solution of polyethylene glycol (PEG), Tween 80, and saline.

  • Suspensions: If the compound is not fully soluble, a homogenous suspension can be prepared. This typically involves using a vehicle like carboxymethylcellulose (CMC) in saline. It is crucial to ensure the suspension is uniform before each administration to guarantee consistent dosing.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the absorption of poorly water-soluble drugs.[2] These formulations can improve bioavailability by increasing the solubilization of the drug in the gastrointestinal tract.[2]

Experimental Protocol: General Formulation for a Poorly Soluble Kinase Inhibitor

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO.

  • For a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline formulation:

    • Add the PEG300 to the DMSO solution and mix thoroughly.

    • Add the Tween 80 and mix until the solution is clear.

    • Finally, add the saline and mix to create a homogenous solution.

  • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be necessary. Always visually inspect the solution for any precipitates before administration.

Problem 2: Lack of Efficacy in In Vivo Models

Q: My in vivo study with this compound is not showing the expected anti-tumor effect. What are the potential reasons and how can I troubleshoot this?

A: A lack of efficacy in in vivo models can stem from several factors, from suboptimal dosing to the biological context of the tumor model.

  • Suboptimal Dosing or Bioavailability: The administered dose may not be reaching a therapeutic concentration in the tumor tissue. It is important to perform pharmacokinetic (PK) studies to determine the half-life, clearance, and bioavailability of the compound. If PK data is unavailable, a dose-escalation study can help identify an effective and well-tolerated dose.

  • Tumor Model Selection: The expression and activation of DDR1 can vary significantly between different tumor types and even between different cell lines of the same cancer.[3] It is crucial to use a tumor model with confirmed high DDR1 expression and collagen-rich stroma for DDR1-targeted therapy to be effective.

  • Drug Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase or activation of alternative signaling pathways.[4] Combining this compound with other chemotherapeutic agents may enhance its efficacy and overcome potential resistance.[5]

Problem 3: Off-Target Effects and Toxicity

Q: I am observing unexpected toxicity in my animal models treated with this compound. How can I determine if this is due to off-target effects?

A: While this compound is described as a selective DDR1 inhibitor, off-target activity is a common issue with small molecule kinase inhibitors and can lead to toxicity.

  • Kinome Profiling: A broad kinase panel screening can identify other kinases that are inhibited by this compound at concentrations relevant to the in vivo study. This can help to predict potential off-target effects.

  • Dose Reduction: If toxicity is observed, reducing the dose or the frequency of administration may alleviate the adverse effects while maintaining therapeutic efficacy.

  • Histopathological Analysis: A thorough histopathological examination of major organs from treated and control animals can help identify any tissue damage or abnormalities caused by the compound.

  • Monitor for Common Kinase Inhibitor-Related Toxicities: Common toxicities associated with kinase inhibitors include gastrointestinal issues, hematological abnormalities, and cardiotoxicity.[6][7] Regular monitoring of animal weight, behavior, and complete blood counts can provide early indications of toxicity.

Quantitative Data Summary

CompoundTargetIC50Reference
This compound DDR17.36 nM[1]
This compound DDR1b (Y513) Autophosphorylation4.1 nM[1]
DDR1-IN-1 DDR1105 nM[8][9]
DDR1-IN-1 DDR2413 nM[8]
DDR1-IN-2 DDR147 nM[8]
DDR1-IN-2 DDR2145 nM[8]

Experimental Protocols

General Protocol for an In Vivo Xenograft Study with a DDR1 Inhibitor

  • Cell Culture and Implantation:

    • Culture a human cancer cell line with high DDR1 expression (e.g., AsPC-1 for pancreatic cancer) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).

    • Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation as described in the formulation troubleshooting section.

    • Administer the inhibitor and vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a primary endpoint.

    • Tumor tissue can be collected for pharmacodynamic studies (e.g., Western blot for p-DDR1) and histopathological analysis.

Visualizations

DDR1_Signaling_Pathway DDR1 Signaling Pathway cluster_downstream Downstream Signaling Collagen Collagen (ECM) DDR1 DDR1 Collagen->DDR1 binds PI3K_Akt PI3K/Akt Pathway DDR1->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway DDR1->MAPK_ERK activates Notch1 Notch1 Signaling DDR1->Notch1 activates NF_kB NF-κB Pathway DDR1->NF_kB activates Cell_Migration Cell Migration DDR1->Cell_Migration Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Notch1->Cell_Survival NF_kB->Cell_Survival

Caption: A diagram of the DDR1 signaling pathway and its inhibition by this compound.

experimental_workflow In Vivo Xenograft Experimental Workflow start Start cell_culture 1. Cell Culture (High DDR1 expressing line) start->cell_culture implantation 2. Tumor Cell Implantation (Immunocompromised mice) cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization treatment 5. Administer this compound or Vehicle Control randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor weight, PD markers) monitoring->endpoint finish End endpoint->finish

Caption: A typical experimental workflow for an in vivo xenograft study.

References

Ddr1-IN-5 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ddr1-IN-5 and related compounds. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. Its close analog, Ddr1-IN-1, has an IC50 of 105 nM for DDR1 and is approximately 4-fold less potent against the related DDR2 kinase (IC50 = 413 nM).[1][2][3] Ddr1-IN-2 is a more potent analog with an IC50 of 47 nM for DDR1 and 145 nM for DDR2.[4]

Q2: What are the known off-target effects of Ddr1-IN-1 and its analogs?

While Ddr1-IN-1 is known for its high selectivity, kinome-wide profiling has identified potential off-targets.[5] At a concentration of 1 µM, Ddr1-IN-1 shows a very high selectivity score (S(1) of 0.01), with minor binding observed for ABL, KIT, and PDGFRβ; however, these interactions were not confirmed in subsequent enzymatic assays.[5] The more potent analog, Ddr1-IN-2, is less selective (S(1) at 1 µM of 0.07) and has been shown to potentially inhibit other kinases including Abl, BLK, CSK, EGFR, LCK, and PDGFRβ.[5]

Q3: How can I be sure that the observed phenotype in my experiment is due to DDR1 inhibition and not an off-target effect?

To confirm that the observed cellular effects are due to the inhibition of DDR1, several strategies can be employed:

  • Use of an inhibitor-resistant mutant: A well-established method is to use a version of DDR1 that is resistant to the inhibitor. For Ddr1-IN-1, the G707A mutation in the hinge region of DDR1 confers more than 20-fold resistance.[5][6] If the inhibitor fails to produce the same phenotype in cells expressing the G707A mutant, it strongly suggests the effect is on-target.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the inhibitor to the target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Troubleshooting Guides

Issue: Unexpected or inconsistent experimental results.

Possible Cause: Off-target effects of the inhibitor.

Troubleshooting Steps:

  • Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with DDR1 in your specific cellular model and at the concentration used.

  • Perform a Dose-Response Experiment: Titrate the concentration of this compound. On-target effects should typically occur at concentrations consistent with the inhibitor's known potency (EC50 in cells is 86 nM for Ddr1-IN-1).[2] Effects observed only at much higher concentrations are more likely to be due to off-target activities.

  • Validate with an Inhibitor-Resistant Mutant: Generate and validate a cell line expressing the G707A mutant of DDR1.[5][6] Repeat the key experiments in this cell line. The absence of the phenotype upon inhibitor treatment in the mutant cell line is strong evidence for on-target activity.

Issue: Difficulty in interpreting the specificity of this compound in your system.

Possible Cause: Lack of quantitative data on off-target effects in your specific experimental context.

Troubleshooting Steps:

  • Consult Kinome Scan Data: Refer to the quantitative data from kinome-wide selectivity profiling to understand the potential off-targets of Ddr1-IN-1 and Ddr1-IN-2 (as proxies for this compound).

  • Counter-Screening: If a specific off-target is suspected based on the kinome scan data and is expressed in your cell system, test the effect of a more selective inhibitor for that off-target to see if it phenocopies the effects of this compound.

Data Presentation

Table 1: On-Target and Off-Target Profile of Ddr1-IN-1

TargetIC50 / EC50 (nM)Selectivity Score (S(1) @ 1µM)Notes
DDR1 105 (IC50)0.01Primary target.[2]
86 (EC50)Cellular potency for autophosphorylation inhibition.[2]
DDR2 413 (IC50)~4-fold less potent than against DDR1.[1]
ABLNot confirmedPotential off-target from KinomeScan, not validated by enzymatic assay.[5]
KITNot confirmedPotential off-target from KinomeScan, not validated by enzymatic assay.[5]
PDGFRβNot confirmedPotential off-target from KinomeScan, not validated by enzymatic assay.[5]

Table 2: On-Target and Off-Target Profile of Ddr1-IN-2

TargetIC50 (nM)Selectivity Score (S(1) @ 1µM)Notes
DDR1 470.07Primary target, more potent than Ddr1-IN-1.[4]
DDR2 145Less selective against DDR2 compared to Ddr1-IN-1.[4]
AblConfirmedKnown off-target.[5]
BLKConfirmedKnown off-target.[5]
CSKConfirmedKnown off-target.[5]
EGFRConfirmedKnown off-target.[5]
LCKConfirmedKnown off-target.[5]
PDGFRβConfirmedKnown off-target.[5]

Experimental Protocols

Protocol 1: Generation and Validation of Ddr1-IN-1 Resistant Mutant (G707A)

This protocol outlines the steps to create a cell line expressing the G707A mutant of DDR1 to validate the on-target effects of Ddr1-IN-1.

1. Site-Directed Mutagenesis:

  • Primer Design: Design primers containing the G707A mutation (a GGC to GCC codon change). The primers should be complementary and flank the mutation site.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type DDR1 cDNA using the designed mutagenic primers.

  • Template Digestion: Digest the PCR product with DpnI to remove the original methylated parental DNA template.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli for plasmid propagation.

  • Sequence Verification: Isolate the plasmid DNA from several colonies and sequence the DDR1 insert to confirm the presence of the G707A mutation and the absence of other mutations.

2. Cell Line Generation:

  • Transfection: Transfect the sequence-verified G707A DDR1 plasmid into the desired host cell line.

  • Selection: Select for stably transfected cells using an appropriate selection marker present on the plasmid (e.g., puromycin, neomycin).

  • Validation of Expression: Confirm the expression of the G707A DDR1 mutant protein by Western blot analysis of cell lysates.

3. Functional Validation:

  • Inhibitor Treatment: Treat both the wild-type DDR1 and G707A DDR1 expressing cell lines with increasing concentrations of Ddr1-IN-1.

  • Phenotypic Assay: Perform the relevant functional or phenotypic assay (e.g., cell viability, migration, signaling pathway activation) to assess the effect of the inhibitor.

  • Analysis: Compare the dose-response curves between the wild-type and mutant cell lines. A significant rightward shift in the dose-response curve for the G707A mutant indicates resistance to the inhibitor and confirms on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a Western blot-based CETSA to confirm the binding of this compound to DDR1 in intact cells.

1. Cell Treatment:

  • Culture cells to 80-90% confluency.

  • Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control at 4°C.

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Analysis:

  • Carefully collect the supernatant (soluble fraction).

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for DDR1.

5. Data Analysis:

  • Quantify the band intensity for DDR1 at each temperature for both the vehicle- and inhibitor-treated samples.

  • Plot the relative band intensity as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization of DDR1 upon inhibitor binding, confirming target engagement.

Visualizations

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS STAT STAT DDR1->STAT NFkB NFkB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene_Expression mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT->Gene_Expression NFkB->Gene_Expression

Caption: Simplified DDR1 signaling pathway.

Off_Target_Mitigation_Workflow Start Start Observe_Phenotype Observe Phenotype with This compound Start->Observe_Phenotype Question Is it an on-target effect? Observe_Phenotype->Question CETSA Perform Cellular Thermal Shift Assay (CETSA) Question->CETSA Validate Binding Resistant_Mutant Use this compound on G707A Resistant Mutant Question->Resistant_Mutant Genetic Validation Compare_Inhibitors Compare with another structurally different DDR1 inhibitor Question->Compare_Inhibitors Pharmacological Validation Analyze_CETSA Analyze for thermal shift CETSA->Analyze_CETSA Analyze_Mutant Compare phenotype with wild-type Resistant_Mutant->Analyze_Mutant Analyze_Inhibitors Compare phenotypic outcome Compare_Inhibitors->Analyze_Inhibitors Conclusion Conclude on-target vs. off-target effect Analyze_CETSA->Conclusion Analyze_Mutant->Conclusion Analyze_Inhibitors->Conclusion

Caption: Workflow for mitigating off-target effects.

CETSA_Workflow Start Start Cell_Treatment Treat cells with this compound or vehicle Start->Cell_Treatment Heat_Challenge Apply temperature gradient Cell_Treatment->Heat_Challenge Lysis Cell Lysis (Freeze-Thaw) Heat_Challenge->Lysis Centrifugation Separate soluble and precipitated fractions Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot for DDR1 Centrifugation->Western_Blot Analysis Generate and compare melting curves Western_Blot->Analysis End End Analysis->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Troubleshooting inconsistent results with Ddr1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing inconsistent inhibition of DDR1 phosphorylation in my Western Blots?

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Incorrect Timing of Inhibitor Treatment: The pre-incubation time with this compound before collagen stimulation is critical. A one-hour pre-treatment is a good starting point, but this may need to be optimized.[1]

  • Variable Collagen Stimulation: The type and concentration of collagen used to stimulate DDR1 can impact the degree of phosphorylation. Ensure consistent preparation and application of collagen in all experiments. Soluble (non-fibrillar) collagen can also potently activate DDR1.[2]

  • DDR1 Isoform Expression: There are five different isoforms of DDR1, and their expression levels can vary between cell types.[3][4][5] These isoforms may have different sensitivities to this compound. It is advisable to characterize the DDR1 isoform expression profile in your cell line.

  • Inhibitor Solubility and Stability: this compound is soluble in DMSO.[6][7] Ensure the inhibitor is fully dissolved and use freshly prepared solutions. Stock solutions can be stored at -20°C for up to a month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

Question 2: My cell migration/invasion assay results are variable when using this compound. What could be the cause?

Possible Causes and Solutions:

  • Inappropriate Assay Duration: Migration and invasion assays are time-sensitive. The optimal duration depends on the cell type and the assay format (e.g., scratch assay, Transwell assay). It's recommended to perform a time-course experiment to determine the ideal endpoint.

  • Cell Seeding Density: The number of cells seeded for the assay can significantly affect the results. An inappropriate cell density can lead to either too few or too many migrating cells, making quantification difficult. Titrate the cell seeding density to find the optimal number for your experiment.[8]

  • Chemoattractant Concentration: The concentration of the chemoattractant (e.g., serum, specific growth factors) in the lower chamber of a Transwell assay is a critical parameter. A suboptimal concentration may not create a sufficient gradient to induce migration.

  • Inhibitor's Effect on Cell Viability: At higher concentrations or with prolonged exposure, this compound might affect cell viability, which would confound the migration results. It is essential to perform a cytotoxicity assay to ensure that the concentrations of this compound used in the migration assay are not toxic to the cells.

  • Uneven Cell Monolayer: For scratch assays, it is crucial to create a uniform scratch in a confluent cell monolayer. Variations in scratch width can lead to inconsistent results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and use of this compound.

What is the mechanism of action of this compound? this compound is a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. It functions by blocking the autophosphorylation of DDR1, thereby inhibiting its downstream signaling pathways.[6][7]

What are the common downstream signaling pathways of DDR1? DDR1 activation by collagen binding can trigger several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[9] These pathways are involved in regulating cell proliferation, migration, and survival.

What are the known IC50 values for this compound? this compound has an IC50 of 7.36 nM for DDR1 and inhibits the auto-phosphorylation of DDR1b (Y513) with an IC50 of 4.1 nM.[6]

Are there known off-target effects for DDR1 inhibitors? While this compound is designed to be selective, it is important to consider potential off-target effects, a common issue with kinase inhibitors.[10] For instance, other multi-targeted kinase inhibitors like imatinib and dasatinib are also known to inhibit DDR1.[11] It is recommended to profile the selectivity of this compound in your experimental system, for example, by testing its effect on other related kinases.

What are the best practices for storing and handling this compound? this compound should be stored as a solid at 4°C for short-term storage and -20°C for long-term storage, protected from light and moisture.[6] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related inhibitor, Ddr1-IN-1.

CompoundTargetAssay TypeIC50 / EC50Reference
This compound DDR1Kinase Assay7.36 nM[6]
p-DDR1b (Y513)Cellular Assay4.1 nM[6]
Ddr1-IN-1 DDR1Kinase Assay105 nM[12]
DDR2Kinase Assay413 nM[12]
p-DDR1Cellular Assay86 nM[12]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Western Blot for DDR1 Phosphorylation
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, starve the cells in serum-free media for 12-24 hours. Pre-treat the cells with the desired concentrations of this compound (or vehicle control) for 1 hour.

  • Collagen Stimulation: Stimulate the cells with collagen (e.g., 10 µg/mL of collagen I) for the desired time (e.g., 90 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software. Normalize the phosphorylated DDR1 signal to the total DDR1 or a loading control like β-actin.

Transwell Cell Migration Assay
  • Cell Preparation: Culture cells to 60-70% confluency.[13] Prior to the assay, starve the cells in serum-free media for 12-24 hours.

  • Inhibitor Treatment: Resuspend the starved cells in serum-free media containing the desired concentrations of this compound or vehicle control.

  • Assay Setup: Add chemoattractant (e.g., media with 10% FBS) to the lower chamber of the Transwell plate. Seed the inhibitor-treated cells in the upper chamber of the Transwell insert (with an appropriate pore size for your cells).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined duration (e.g., 24-48 hours).[13]

  • Cell Staining and Quantification: After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., crystal violet).

  • Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field for each condition.

Visualizations

DDR1 Signaling Pathway

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds p_DDR1 p-DDR1 DDR1->p_DDR1 autophosphorylation Ddr1_IN_5 This compound Ddr1_IN_5->p_DDR1 PI3K PI3K p_DDR1->PI3K MAPK MAPK/ERK p_DDR1->MAPK JAK JAK p_DDR1->JAK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation Migration Migration MAPK->Migration STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent Western Blot Results

WB_Troubleshooting Start Inconsistent DDR1 Phosphorylation Check_Inhibitor Verify this compound Concentration & Prep Start->Check_Inhibitor Check_Stimulation Standardize Collagen Stimulation Start->Check_Stimulation Check_Timing Optimize Inhibitor Pre-incubation Time Start->Check_Timing Check_Isoforms Characterize DDR1 Isoform Expression Start->Check_Isoforms Solution Consistent Results Check_Inhibitor->Solution Check_Stimulation->Solution Check_Timing->Solution Check_Isoforms->Solution

Caption: A logical workflow for troubleshooting inconsistent Western blot results with this compound.

References

Technical Support Center: Ddr1-IN-5 Protocol Refinement for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition blocks collagen-induced cellular processes mediated by DDR1, such as cell proliferation, migration, and invasion.[2][3]

Q2: In which cell lines has this compound or other DDR1 inhibitors shown activity?

DDR1 inhibitors have demonstrated activity in a variety of cancer cell lines where DDR1 is overexpressed or plays a pathological role. These include, but are not limited to:

  • Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1, BxPC-3)[4]

  • Colorectal cancer cell lines (e.g., HCT 116)[5]

  • Lung cancer cell lines[6]

  • Breast cancer cells[4]

  • Human hepatic stellate cells (LX-2)[1]

  • Osteosarcoma cells (U2OS) are often used for cellular autophosphorylation assays.[6][7][8]

Q3: What are the key signaling pathways downstream of DDR1 that can be monitored?

Activation of DDR1 by collagen triggers several downstream signaling cascades. Monitoring the phosphorylation status or activity of key proteins in these pathways can confirm the inhibitory effect of this compound. Major pathways include:

  • MAPK/ERK Pathway: Involved in cell proliferation and differentiation.[2][9]

  • PI3K/Akt Pathway: Crucial for cell survival and growth.[2][9][10]

  • NF-κB Pathway: Regulates inflammation and cell survival.[2][3]

  • Src Kinase Pathway: Plays a role in cell migration and invasion.[3]

  • Pyk2/FAK Signaling: Involved in cell adhesion and migration.[11]

Troubleshooting Guide

Issue 1: No significant inhibition of cell viability or proliferation observed.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. The IC50 of this compound for DDR1 kinase activity is approximately 7.36 nM, but cellular IC50 values can vary.[1]

  • Possible Cause 2: Low or absent DDR1 expression in the cell line.

    • Solution: Confirm DDR1 expression in your cell line at the protein level using Western blot or at the mRNA level using RT-qPCR.

  • Possible Cause 3: Insufficient incubation time.

    • Solution: Optimize the incubation time with this compound. Effects on signaling pathways may be observed within hours, while effects on cell viability may require 24-72 hours of treatment.[1]

  • Possible Cause 4: Collagen-dependent activity.

    • Solution: DDR1 is activated by collagen.[3] Ensure that the experimental conditions include collagen stimulation if you are assessing the inhibition of collagen-induced phenotypes.

Issue 2: Difficulty dissolving this compound.

  • Possible Cause: Poor solubility in aqueous solutions.

    • Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Issue 3: High background phosphorylation of DDR1.

  • Possible Cause: Basal DDR1 activity.

    • Solution: Some cell lines may exhibit basal levels of DDR1 autophosphorylation even without exogenous collagen stimulation. It is recommended to serum-starve the cells prior to the experiment to reduce background signaling.

Issue 4: Off-target effects observed.

  • Possible Cause: Inhibition of other kinases.

    • Solution: While this compound is reported to be selective, it is good practice to assess its effect on closely related kinases, such as DDR2, if off-target effects are suspected. Compare the observed phenotype with that of other known DDR1 inhibitors or with genetic knockdown of DDR1 (e.g., using siRNA).[4]

Quantitative Data Summary

InhibitorTargetIC50 (nM)Cell LineAssay TypeReference
This compound DDR17.36-Kinase Assay[1]
This compound p-DDR1b (Y513)4.1-Autophosphorylation[1]
This compound Collagen Production62LX-2Cellular Assay[1]
DDR1-IN-1 DDR1105-Kinase Assay[6][12]
DDR1-IN-1 p-DDR186U2OSCellular Autophosphorylation[6][7]
DDR1-IN-2 DDR147-Kinase Assay[6][12]
DDR1-IN-2 p-DDR19U2OSCellular Autophosphorylation[6]
Imatinib DDR141-Kinase Assay[8]
Imatinib p-DDR121U2OSCellular Autophosphorylation[8]
Ponatinib DDR19-Kinase Assay[8]
Dasatinib DDR10.5-Kinase Assay[12]
Nilotinib DDR143-Kinase Assay[12]
7rh DDR16.8-Kinase Assay[12]

Experimental Protocols

Protocol 1: Western Blot for DDR1 Phosphorylation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once cells have attached, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Collagen Stimulation: Add collagen I (e.g., 50 µg/ml) to the medium and incubate for the desired time (e.g., 5-8 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-DDR1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH).

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation Src Src p_DDR1->Src PI3K PI3K p_DDR1->PI3K MAPK MAPK/ERK p_DDR1->MAPK NF_kB NF-κB p_DDR1->NF_kB Pyk2 Pyk2 p_DDR1->Pyk2 Migration Migration Src->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation NF_kB->Survival Pyk2->Migration Ddr1_IN_5 This compound Ddr1_IN_5->p_DDR1 Experimental_Workflow Start Seed Cells Serum_Starve Serum Starve (12-24h) Start->Serum_Starve Inhibitor Pre-treat with This compound (1-2h) Serum_Starve->Inhibitor Stimulation Stimulate with Collagen Inhibitor->Stimulation Endpoint Endpoint Assay Stimulation->Endpoint Western Western Blot (p-DDR1) Endpoint->Western Viability Cell Viability (MTT/CTG) Endpoint->Viability Troubleshooting_Tree Problem No/Low Inhibition Observed Check_DDR1 Check DDR1 Expression (Western/qPCR) Problem->Check_DDR1 Dose_Response Perform Dose-Response (Determine IC50) Problem->Dose_Response Time_Course Optimize Incubation Time Problem->Time_Course Collagen_Stim Include Collagen Stimulation Problem->Collagen_Stim Low_DDR1 Low/No DDR1: Choose different cell line Check_DDR1->Low_DDR1 Optimal_Dose Suboptimal Dose: Use IC50 concentration Dose_Response->Optimal_Dose Optimal_Time Insufficient Time: Increase incubation period Time_Course->Optimal_Time No_Stim Missing Stimulus: Add collagen to assay Collagen_Stim->No_Stim

References

Preventing Ddr1-IN-5 Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper handling and use of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5, to prevent its degradation in experimental settings. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of your results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound inhibitory activity seems to be decreasing over time in my cell-based assay. What could be the cause?

A1: Loss of inhibitory activity is a common sign of compound degradation. This compound, like many small molecule inhibitors, can be susceptible to degradation in aqueous environments such as cell culture media, especially over extended incubation periods. The benzisoxazole core of this compound may be prone to hydrolysis. Additionally, repeated freeze-thaw cycles of stock solutions can lead to a decrease in potency.[1][2][3]

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintaining the stability of this compound. The solid compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[4]

Q3: What is the best way to prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in high-quality, anhydrous DMSO. To minimize the impact of freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C.[1][2] Once an aliquot is thawed, it should be used promptly and any remaining solution discarded.

Q4: How can I minimize this compound degradation during my experiment?

A4: To minimize degradation in your experimental setup:

  • Prepare Fresh Working Solutions: Prepare working dilutions of this compound in your assay buffer or cell culture medium immediately before use.

  • Limit Exposure to Aqueous Environments: If possible, shorten the incubation time of the inhibitor in aqueous solutions. For long-term experiments, consider replenishing the media with freshly diluted inhibitor at regular intervals.

  • Protect from Light: Store both stock and working solutions protected from light, as some chemical structures are light-sensitive.

  • Control pH: Be mindful of the pH of your experimental buffer, as extreme pH values can accelerate the hydrolysis of certain chemical moieties.

Q5: I am observing inconsistent IC50 values for this compound. Could this be related to degradation?

A5: Yes, inconsistent IC50 values are a strong indicator of compound instability or other experimental variability.[5] Degradation of the inhibitor will lead to a lower effective concentration, resulting in a higher apparent IC50 value. To troubleshoot this, ensure you are following the recommended storage and handling procedures. It is also advisable to run a positive control with a known stable inhibitor to confirm the consistency of your assay.

Q6: Are there any components in my cell culture medium that could contribute to this compound degradation?

A6: While specific interactions for this compound have not been detailed, components in serum and other media supplements can sometimes interact with and decrease the stability of small molecules.[6] If you suspect this is an issue, you could consider performing initial validation experiments in a simpler buffer system before moving to complex cell culture media.

Quantitative Data Summary

ParameterRecommendationRationale
Storage of Solid Compound Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C.[4]To prevent chemical degradation over time.
Stock Solution Solvent High-quality, anhydrous DMSO.[4]This compound is soluble in DMSO, and using an anhydrous solvent minimizes water-related degradation.
Stock Solution Storage Aliquot into single-use volumes and store at -20°C.To avoid repeated freeze-thaw cycles which can compromise inhibitor stability.[1][2]
Working Solution Preparation Prepare fresh from a thawed stock aliquot immediately before each experiment.To minimize the time the inhibitor spends in aqueous solution where it may be less stable.
Freeze-Thaw Cycles Minimize as much as possible. Ideally, use single-use aliquots.Repeated freezing and thawing can lead to precipitation and degradation of the compound.[1][2][3]

Experimental Protocols and Methodologies

Protocol for Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-quality DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Centrifuge briefly to collect the solution at the bottom of the tube.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, remove one aliquot of the this compound stock solution from the -20°C freezer.

    • Allow the aliquot to thaw completely at room temperature.

    • Vortex the thawed stock solution gently.

    • Perform serial dilutions of the stock solution in your pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations.

    • Use the freshly prepared working solutions immediately in your experiment.

    • Discard any unused portion of the thawed stock solution aliquot and the diluted working solutions. Do not re-freeze.

Visualizations

Ddr1_IN_5_Handling_Workflow cluster_storage Storage cluster_experiment Experiment Day Solid Solid this compound Stock DMSO Stock Solution (aliquoted, -20°C) Solid->Stock Dissolve in anhydrous DMSO Thaw Thaw single-use aliquot Stock->Thaw Retrieve one aliquot Dilute Prepare fresh working solution in media/buffer Thaw->Dilute Assay Add to experiment immediately Dilute->Assay Discard Discard unused solution Assay->Discard

Caption: Experimental workflow for handling this compound.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds Autophosphorylation Autophosphorylation DDR1->Autophosphorylation Activates Ddr1_IN_5 This compound Ddr1_IN_5->Autophosphorylation Inhibits Downstream Downstream Signaling (e.g., SHC, NCK2) Autophosphorylation->Downstream Cellular_Response Cellular Response (Proliferation, Migration) Downstream->Cellular_Response

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Degradation Start Inconsistent Results or Loss of Activity Observed Check_Storage Verify proper storage of solid and stock solutions (-20°C, dark, dry) Start->Check_Storage Check_Handling Review solution preparation (fresh dilutions, no re-freezing) Start->Check_Handling Check_Assay Assess experimental conditions (incubation time, media components) Start->Check_Assay Solution Implement stricter handling protocols: - Use fresh aliquots for each experiment - Minimize incubation time in aqueous media - Protect from light Check_Storage->Solution Check_Handling->Solution Check_Assay->Solution

Caption: Troubleshooting logic for suspected this compound degradation.

References

Addressing Ddr1-IN-5 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ddr1-IN-5. Our aim is to help you resolve common issues, with a specific focus on addressing the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] It functions by blocking the autophosphorylation of DDR1, thereby inhibiting its signaling activity.[1] The DDR1 signaling pathway is involved in various cellular processes, including cell proliferation, migration, and differentiation.[2]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: My this compound precipitated after I added it to my cell culture medium. What are the possible causes?

Precipitation of this compound in culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The concentration of this compound in the culture medium may exceed its solubility limit.

  • Improper Dilution: Adding a concentrated DMSO stock solution directly to the aqueous medium without proper mixing can cause the compound to precipitate out of solution.

  • High DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration of DMSO in the culture medium can be toxic to cells and can also lead to precipitation when the local concentration of the inhibitor is too high during dilution.[3][4]

  • Interaction with Media Components: Components in the culture medium, such as proteins and salts in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.[5][6][7][8][9]

  • pH and Temperature: The pH and temperature of the culture medium can influence the solubility of small molecules.

  • Storage of Stock Solution: Improper storage of the DMSO stock solution, such as repeated freeze-thaw cycles, can lead to degradation or precipitation of the compound.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize cytotoxicity and potential precipitation issues, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[4] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[4]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.

Step 1: Review Your Stock Solution Preparation and Handling

Issue: The problem may originate from the initial stock solution.

Troubleshooting Steps:

  • Ensure Complete Solubilization: When preparing your stock solution in DMSO, ensure the compound is completely dissolved. Gentle warming (to room temperature if stored at -20°C or -80°C) and vortexing can aid in solubilization.

  • Use High-Quality, Anhydrous DMSO: Water content in DMSO can affect the solubility and stability of your compound. Use fresh, anhydrous, sterile-filtered DMSO.

  • Proper Storage: Store the this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 2: Optimize the Dilution Method

Issue: Incorrect dilution is a common cause of precipitation.

Troubleshooting Steps:

  • Serial Dilution in DMSO: If you need to test a range of this compound concentrations, perform serial dilutions of your high-concentration stock in 100% DMSO first.

  • Stepwise Dilution into Medium: When adding the DMSO stock to your culture medium, do not add it directly to the full volume. Instead, add the DMSO stock to a smaller volume of medium first, mix well, and then add this intermediate dilution to the final volume. This gradual decrease in DMSO concentration can prevent precipitation.

  • Rapid Mixing: Immediately after adding the this compound solution to the medium, mix the solution thoroughly by gentle pipetting or swirling to ensure rapid and uniform dispersion.

Step 3: Adjust the Final Concentration of this compound and DMSO

Issue: The final concentration of the inhibitor or the solvent may be too high.

Troubleshooting Steps:

  • Lower the this compound Concentration: If precipitation persists, try using a lower final concentration of this compound. It is possible that the effective concentration is lower than the concentration at which it precipitates.

  • Minimize Final DMSO Concentration: Calculate the final DMSO concentration in your culture medium and ensure it is within the recommended non-toxic range (ideally ≤ 0.5%).[4]

Step 4: Evaluate the Culture Medium Composition

Issue: Components within the culture medium could be interacting with the compound.

Troubleshooting Steps:

  • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules, potentially affecting their solubility and availability.[5][6][7][8][9] Consider reducing the serum concentration if your cell line can tolerate it.

  • Serum-Free Media: If possible for your experimental setup, test the solubility of this compound in a serum-free version of your culture medium to see if serum is the primary cause of precipitation.

  • Media Type: Different culture media have varying compositions.[10][11] If you continue to experience issues, consider testing the solubility in an alternative basal medium if appropriate for your cells.

Experimental Protocol: Solubility Test

This protocol helps determine the solubility limit of this compound in your specific culture medium.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of the this compound stock solution in your complete cell culture medium (including serum and other supplements). Start with a high concentration that is likely to precipitate and perform serial dilutions.

  • Include a vehicle control with the same final concentration of DMSO as your highest this compound dilution.

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a few hours.

  • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles). You can also use a microscope to examine the solutions for crystals.

  • The highest concentration that remains clear is the approximate solubility limit of this compound in your specific experimental conditions.

Quantitative Data Summary

ParameterRecommended Value/GuidelineSource
This compound IC50 7.36 nM[1]
This compound Autophosphorylation IC50 4.1 nM[1]
Primary Solvent 100% DMSO[1]
Recommended Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1% for sensitive cells)[4]
Stock Solution Storage -20°C or -80°C in aliquots

Visual Guides

DDR1 Signaling Pathway

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds and Activates PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NF_kB NF_kB DDR1->NF_kB Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration MAPK->Migration Differentiation Differentiation NF_kB->Differentiation

Caption: Simplified DDR1 signaling pathway.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Step 1: Review Stock Solution - Complete dissolution? - Anhydrous DMSO? - Proper storage? Start->Check_Stock Optimize_Dilution Step 2: Optimize Dilution - Serial dilution in DMSO? - Stepwise addition to media? - Rapid mixing? Check_Stock->Optimize_Dilution Adjust_Concentration Step 3: Adjust Concentrations - Lower this compound concentration? - Final DMSO concentration ≤ 0.5%? Optimize_Dilution->Adjust_Concentration Evaluate_Media Step 4: Evaluate Medium - Reduce serum concentration? - Test in serum-free media? - Try alternative media? Adjust_Concentration->Evaluate_Media Solubility_Test Perform Solubility Test Evaluate_Media->Solubility_Test Resolved Issue Resolved Solubility_Test->Resolved

Caption: Workflow for troubleshooting this compound precipitation.

References

Optimizing incubation time for Ddr1-IN-5 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-5, a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective type II kinase inhibitor. It specifically targets the 'DFG-out' conformation of DDR1, an inactive state of the kinase. By binding to this conformation, this compound prevents the conformational changes required for kinase activation and subsequent autophosphorylation, thereby blocking downstream signaling.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical IC50 value for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for DDR1 is in the low nanomolar range. Specifically, it has an IC50 of 7.36 nM for DDR1 and 4.1 nM for the autophosphorylation of DDR1b (Y513).[1]

Q4: How should I store this compound solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use applications.

Troubleshooting Guides

Issue 1: No or low inhibition of DDR1 phosphorylation is observed.

Possible Cause Troubleshooting Step
Suboptimal Incubation Time The kinetics of collagen-induced DDR1 autophosphorylation can be slow, sometimes taking hours to reach a maximum.[2][3] The incubation time with this compound should be optimized. A time-course experiment is recommended. Start with a pre-incubation of 1-2 hours with this compound before collagen stimulation, followed by a co-incubation period.
Inhibitor Concentration Too Low Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Collagen Stimulation Issues Ensure the collagen used for stimulation is properly prepared and has not been denatured by heat. The native triple-helical structure of collagen is required for DDR1 activation.[4] Confirm that your cell line expresses sufficient levels of DDR1.
Incorrect Cell Lysis/Western Blot Protocol Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of DDR1.[5] Ensure your anti-phospho-DDR1 antibody is specific and validated for your application.

Issue 2: High background or off-target effects are observed.

Possible Cause Troubleshooting Step
Inhibitor Concentration Too High High concentrations of kinase inhibitors can lead to off-target effects. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments.
Prolonged Incubation Time Long incubation times can sometimes contribute to cellular stress and off-target effects. Evaluate if a shorter incubation period can achieve the desired level of DDR1 inhibition with fewer side effects.
Cell Line Sensitivity Different cell lines may exhibit varying sensitivities to this compound. Perform cytotoxicity assays (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range for your specific cell line.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and serum starvation protocols, as these can influence DDR1 expression and signaling.
Inhibitor Degradation Ensure proper storage of this compound stock solutions. Prepare fresh dilutions from a stable stock for each experiment.
Inconsistent Collagen Stimulation Standardize the collagen concentration and stimulation time across all experiments.

Experimental Protocols & Data

Optimizing this compound Incubation Time

The optimal incubation time for this compound is dependent on the specific experimental goal, cell type, and the kinetics of the biological process being investigated. Below is a general framework for determining the optimal incubation time.

Key Considerations:

  • DDR1 Activation Kinetics: Collagen-induced DDR1 autophosphorylation is a relatively slow process, which can take several hours to reach its peak.[2][3]

  • Downstream Signaling Events: The timing of downstream signaling events will vary. For example, changes in gene expression will likely require longer incubation times than the inhibition of receptor phosphorylation.

  • Cellular Phenotypes: Assays measuring cellular phenotypes such as migration, invasion, or changes in cell viability will typically require longer incubation periods (e.g., 24-72 hours).

Recommended Time-Course Experiment Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Time-Course Incubation cluster_analysis Analysis seed_cells Seed cells and allow to adhere starve_cells Serum-starve cells (if necessary) seed_cells->starve_cells pre_treat Pre-treat with this compound (e.g., 1 hour) starve_cells->pre_treat stimulate Stimulate with Collagen pre_treat->stimulate t1 Timepoint 1 (e.g., 30 min) t2 Timepoint 2 (e.g., 1 hr) t3 Timepoint 3 (e.g., 2 hr) t4 Timepoint 4 (e.g., 6 hr) t5 Timepoint 5 (e.g., 24 hr) lyse_cells Lyse cells at each timepoint t1->lyse_cells t2->lyse_cells t3->lyse_cells t4->lyse_cells t5->lyse_cells analyze Analyze endpoint (e.g., Western Blot for pDDR1) lyse_cells->analyze

Caption: Workflow for a time-course experiment to optimize this compound incubation time.

Protocol: Inhibition of Collagen-Induced DDR1 Autophosphorylation

This protocol is designed to assess the inhibitory effect of this compound on DDR1 autophosphorylation in a cell-based assay.

Materials:

  • Cells expressing DDR1 (e.g., U2OS, T47D)

  • This compound

  • Collagen Type I

  • Cell culture medium and serum

  • PBS

  • Lysis buffer (containing phosphatase and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-DDR1 (e.g., Y513 or Y792), anti-total-DDR1, anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells overnight to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

  • Collagen Stimulation: Add Collagen Type I to a final concentration of 10-50 µg/mL and incubate for the desired time (e.g., 90 minutes).[2][6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-DDR1 signal to total DDR1 and the loading control.

Protocol: Cell Viability Assay

This protocol outlines the use of a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (and vehicle control).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent and incubate for 1-4 hours. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo assay: Add the reagent to the wells, mix, and read the luminescence after a short incubation.

  • Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 (concentration for 50% inhibition of growth).

Quantitative Data Summary
Parameter Ddr1-IN-1 Ddr1-IN-2 Ponatinib Imatinib
DDR1 IC50 (enzymatic) 105 nM47 nM9 nM41 nM
DDR2 IC50 (enzymatic) 413 nM145 nM9 nM71 nM
DDR1 EC50 (in-cell autophosphorylation) 86 nM9 nM-21 nM
Data compiled from multiple sources.[7][8]

Signaling Pathway & Experimental Workflow Diagrams

DDR1 Signaling Pathway

Upon activation by collagen, DDR1 undergoes autophosphorylation and initiates several downstream signaling cascades that regulate cell proliferation, migration, and survival.

DDR1_Signaling collagen Collagen ddr1 DDR1 Receptor collagen->ddr1 p_ddr1 Phosphorylated DDR1 ddr1->p_ddr1 Autophosphorylation shc Shc p_ddr1->shc pi3k PI3K p_ddr1->pi3k nfkb NF-κB p_ddr1->nfkb ras Ras shc->ras akt Akt/PKB pi3k->akt mtor mTOR akt->mtor survival Survival mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation migration Migration nfkb->migration ddr1_in_5 This compound ddr1_in_5->p_ddr1 Inhibits

Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.

General Experimental Workflow for this compound

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based experiment.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment (this compound dose-response and time-course) cell_culture->treatment endpoint_assay Endpoint Assay (e.g., Western Blot, Viability, Migration) treatment->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general experimental workflow for studying the effects of this compound.

References

Ddr1-IN-5 limitations in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-5, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. Its primary mechanism of action is the inhibition of DDR1 autophosphorylation, which is a critical step in the activation of the receptor upon binding to its ligand, collagen.[1] By blocking this phosphorylation, this compound prevents the initiation of downstream signaling cascades that are involved in cellular processes such as proliferation, migration, and extracellular matrix remodeling.[2][3]

Q2: What are the reported in vitro potencies of this compound?

This compound has been shown to be a potent inhibitor of DDR1. The reported IC50 value for DDR1 is 7.36 nM.[1] It also inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[1] In a cell-based assay using human hepatic stellate cells (LX-2), this compound inhibited collagen production with an IC50 of 62 nM.[1]

Q3: What is the selectivity profile of this compound?

While this compound is described as a selective DDR1 inhibitor, comprehensive public data on its off-target kinase screening panel is limited.[4][5] Researchers should be aware that even selective inhibitors can have off-target effects, which can lead to unexpected experimental outcomes.[5][6] It is advisable to consult the manufacturer for any available kinase panel screening data or to perform independent profiling if off-target effects are suspected.

Q4: Are there known paradoxical effects of DDR1 inhibition?

Yes, some studies have reported that inhibition or knockout of DDR1 can, under certain conditions, lead to a pro-tumorigenic tumor microenvironment.[7] For example, in a lung adenocarcinoma model, pharmacological inhibition of DDR1 resulted in increased tumor growth.[7] This highlights the complex role of DDR1 in different cancer types and the importance of carefully characterizing the effects of this compound in specific preclinical models.

Troubleshooting Guide

In Vitro Experiments
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or no inhibition of DDR1 phosphorylation (Western Blot) 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Incorrect timing of treatment: The pre-incubation time with the inhibitor before collagen stimulation may be insufficient. 3. Poor cell health: Cells may be unhealthy or passaged too many times, affecting their response. 4. Western blot technical issues: Problems with antibody quality, buffer composition, or transfer efficiency.1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. 2. Optimize the pre-incubation time with this compound before collagen stimulation (e.g., 1-4 hours). 3. Ensure cells are healthy, within a low passage number, and growing optimally. 4. Refer to a detailed Western blot troubleshooting guide for issues such as high background, weak signal, or non-specific bands.
Low solubility or precipitation of this compound in cell culture media 1. Poor aqueous solubility: Like many kinase inhibitors, this compound may have limited solubility in aqueous media. 2. High final concentration of DMSO: The final concentration of the DMSO solvent in the media may be too high, causing cytotoxicity or affecting cellular processes.1. Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. 2. If precipitation occurs, try making an intermediate dilution in a serum-containing medium before the final dilution in the experimental medium. The proteins in the serum can help to keep the compound in solution.
Observed cytotoxicity at expected inhibitory concentrations 1. Off-target effects: The inhibitor may be affecting other kinases or cellular targets essential for cell survival. 2. Cell line sensitivity: The specific cell line being used may be particularly sensitive to the compound or its off-target effects.1. Review any available kinase selectivity data for this compound. Consider using a structurally different DDR1 inhibitor as a control to see if the cytotoxicity is target-specific. 2. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells and work below this concentration for your functional assays.
In Vivo Experiments
Problem Possible Cause(s) Troubleshooting Steps
Lack of in vivo efficacy 1. Poor bioavailability/pharmacokinetics: The compound may be rapidly metabolized or cleared, not reaching sufficient concentrations at the tumor site. 2. Inadequate dosing or schedule: The dose and/or frequency of administration may be too low to maintain target inhibition. 3. Tumor model resistance: The specific preclinical model may not be dependent on DDR1 signaling for growth and survival.1. If available, review the pharmacokinetic data for this compound. If not available, consider conducting a pilot PK study in your animal model. 2. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and a pharmacodynamic (PD) study to confirm target engagement (e.g., by measuring p-DDR1 levels in tumor tissue at different time points after dosing). 3. Confirm DDR1 expression and activation in your tumor model through IHC or Western blot.
Observed toxicity in animal models (e.g., weight loss, lethargy) 1. On-target toxicity: Inhibition of DDR1 in normal tissues may lead to adverse effects. DDR1 knockout mice have been reported to have some physiological defects.[2] 2. Off-target toxicity: The inhibitor may be affecting other kinases or systems, leading to toxicity. 3. Formulation issues: The vehicle used for administration may be causing adverse reactions.1. Reduce the dose and/or frequency of administration. Monitor animals closely for signs of toxicity. 2. If off-target toxicity is suspected, and if the off-targets are known, it may be possible to monitor for specific side effects. 3. Run a vehicle-only control group to rule out toxicity from the formulation. Consider alternative, well-tolerated vehicle formulations.
Compound precipitation in formulation 1. Poor solubility of the compound in the chosen vehicle. 1. Test the solubility of this compound in various common preclinical vehicles (e.g., corn oil, 0.5% methylcellulose, PEG400/Tween 80 solutions). 2. Sonication or gentle heating may help to dissolve the compound. Always check the stability of the compound under these conditions. 3. Prepare fresh formulations regularly and inspect for any precipitation before each administration.

Data Summary

In Vitro Potency of this compound
Parameter Value Assay Condition Reference
DDR1 IC507.36 nMBiochemical Assay[1]
p-DDR1b (Y513) IC504.1 nMCell-based Assay[1]
Collagen Production IC5062 nMLX-2 cells (24 hours)[1]
Cytotoxicity (CC50)>40 µMLX-2 cells (72 hours)[1]

Experimental Protocols

DDR1 Inhibition Assay in Cell Culture (General Protocol)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate to achieve 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): To reduce basal receptor tyrosine kinase activity, you may serum-starve the cells for 4-24 hours in a low-serum or serum-free medium.

  • Inhibitor Treatment: Prepare a stock solution of this compound in 100% DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Add the inhibitor-containing medium to the cells and pre-incubate for 1-4 hours at 37°C.

  • Collagen Stimulation: Prepare a working solution of collagen I (or another relevant collagen type) in a serum-free medium. Add the collagen solution to the cells to a final concentration that is known to induce DDR1 phosphorylation (e.g., 10-50 µg/mL). Incubate for the desired time (e.g., 30 minutes to 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-DDR1 (e.g., p-DDR1 Y513), total DDR1, and a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

The following diagram illustrates a simplified DDR1 signaling cascade upon collagen binding and its inhibition by this compound.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds pDDR1 Phosphorylated DDR1 DDR1->pDDR1 Autophosphorylation Downstream Downstream Signaling (e.g., SHC, PI3K/Akt, MAPK) pDDR1->Downstream Activates Response Cellular Response (Proliferation, Migration, etc.) Downstream->Response Leads to DDR1_IN_5 This compound DDR1_IN_5->pDDR1 Inhibits

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Troubleshooting Logic for In Vivo Studies

This diagram outlines a logical workflow for troubleshooting a lack of efficacy in an in vivo experiment with this compound.

Caption: Troubleshooting workflow for lack of in vivo efficacy with this compound.

References

Refinement of Ddr1-IN-5 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ddr1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound for long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK). DDR1 is activated by binding to various types of collagen, which triggers its autophosphorylation and initiates downstream signaling cascades involved in cell proliferation, migration, and matrix remodeling. This compound exerts its effect by binding to the ATP-binding pocket of the DDR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.

2. What are the recommended starting dosages for this compound in long-term in vivo studies?

Direct long-term in vivo dosage data for this compound is not extensively published. However, based on its in vitro potency and data from other selective DDR1 inhibitors, a pilot dose-finding study is strongly recommended.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
IC50 (DDR1) 7.36 nMN/A (Biochemical Assay)[1]
IC50 (pDDR1b Y513) 4.1 nMN/A (Biochemical Assay)[1]
IC50 (Collagen Production) 62 nMLX-2 (human hepatic stellate cells)[1]
CC50 (Cytotoxicity) >40 µMLX-2 (human hepatic stellate cells)[1]

For initial in vivo studies, researchers can consider a starting dose range based on data from structurally similar or functionally equivalent DDR1 inhibitors, such as 7rh, which has been used in mouse models. A suggested starting range for a pilot study could be 10-50 mg/kg/day , administered via oral gavage. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and disease context.

3. How should this compound be formulated for in vivo administration?

Like many kinase inhibitors, this compound has low aqueous solubility. A proper formulation is critical for achieving adequate bioavailability. Here are some common formulation strategies for poorly soluble compounds for preclinical in vivo studies:

  • Suspension in an aqueous vehicle:

    • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) or 0.5% (w/v) methylcellulose in water.

    • Method: The compound should be finely ground and then suspended in the vehicle with vigorous vortexing or sonication immediately before administration to ensure a homogenous suspension.

  • Solution in a co-solvent system:

    • Vehicle: A mixture of solvents such as DMSO, PEG300, and Tween 80 in saline or water. A common example is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Method: Dissolve the compound in DMSO first, then add PEG300 and Tween 80, mixing thoroughly at each step. Finally, add the saline or water. The final solution should be clear. Note that the concentration of DMSO should be kept low to minimize toxicity.

  • Commercially available formulations: Several companies offer services to develop optimized formulations for preclinical compounds.

It is recommended to perform a small-scale formulation test to ensure the stability and solubility of this compound in the chosen vehicle before preparing a large batch for your study.

4. What are the potential long-term toxicities associated with this compound?

Specific long-term toxicity data for this compound are not available. However, based on the known function of DDR1 and the general side effects of tyrosine kinase inhibitors (TKIs), potential long-term toxicities to monitor include:

  • Gastrointestinal issues: Diarrhea, nausea, and weight loss.

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST).

  • Nephrotoxicity: Changes in kidney function markers (BUN, creatinine).

  • Cardiovascular effects: While less common with highly selective inhibitors, monitoring for any cardiovascular changes is prudent.

  • Skin toxicities: Rashes or other skin irritations.

A comprehensive toxicity monitoring plan should be an integral part of any long-term study.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Animal Morbidity

Symptoms:

  • Significant weight loss (>15-20% of initial body weight).

  • Lethargy, hunched posture, ruffled fur.

  • Diarrhea or dehydration.

  • Unexpected mortality.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Dosage is too high. 1. Immediately reduce the dose by 25-50%. 2. If toxicity persists, consider intermittent dosing (e.g., 5 days on, 2 days off). 3. Re-evaluate the MTD with a more gradual dose-escalation study.
Vehicle toxicity. 1. If using a co-solvent system, ensure the percentage of DMSO is as low as possible (ideally <10%). 2. Administer a vehicle-only control group to assess the tolerability of the formulation. 3. Consider switching to a suspension-based formulation like 0.5% CMC.
Off-target effects. 1. Review the kinome scan data for this compound, if available, to identify potential off-target kinases. 2. Correlate observed toxicities with known effects of inhibiting those off-targets.
Compound instability. 1. Ensure the formulation is prepared fresh daily or its stability over the storage period has been verified. 2. Protect the compound and its formulation from light and store at the recommended temperature.
Issue 2: Lack of Efficacy or Target Engagement

Symptoms:

  • No significant difference in tumor growth, fibrosis, or other disease-specific endpoints between the treated and vehicle control groups.

  • No change in the phosphorylation status of DDR1 in tumor or target tissue samples.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient dosage. 1. Increase the dose in a stepwise manner, carefully monitoring for toxicity. 2. Ensure the dose is within the range of what has been reported for similar DDR1 inhibitors.
Poor bioavailability. 1. Re-evaluate the formulation. Consider using a different vehicle or a more sophisticated formulation to improve solubility and absorption. 2. If possible, perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound.
Rapid metabolism. 1. PK studies can reveal a short half-life. If this is the case, consider increasing the dosing frequency (e.g., twice daily instead of once daily).
Development of resistance. 1. Analyze tissue samples for potential resistance mechanisms, such as mutations in the DDR1 kinase domain or upregulation of bypass signaling pathways.[2][3] 2. Consider combination therapy with an inhibitor of a potential bypass pathway.
Issue 3: Inconsistent Results Between Experiments

Symptoms:

  • High variability in treatment response within the same experimental group.

  • Difficulty reproducing efficacy results from one study to another.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent formulation. 1. Ensure the formulation is prepared in a standardized manner for every experiment. 2. If using a suspension, ensure it is thoroughly mixed immediately before each gavage to prevent settling of the compound.
Variability in animal model. 1. Ensure animals are age- and sex-matched. 2. For tumor models, ensure initial tumor volumes are consistent across all groups.
Dosing errors. 1. Double-check all dose calculations. 2. Ensure accurate and consistent administration of the compound.

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in a Mouse Xenograft Model
  • Animal Model: Athymic nude mice (or other appropriate strain), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 106 to 5 x 106 cancer cells (e.g., HT-29 colon cancer cells, which express high levels of DDR1) in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.

  • Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in water) at the desired concentration. Prepare fresh daily.

  • Dosing: Administer this compound or vehicle control via oral gavage once daily at the predetermined dose (e.g., starting at 25 mg/kg).

  • Toxicity Monitoring:

    • Monitor body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function).

    • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • Efficacy Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Pharmacodynamic Analysis: At the end of the study, collect a subset of tumors approximately 1-2 hours after the final dose to assess for target engagement (e.g., by Western blot for p-DDR1).

Visualizations

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation SHC1 SHC1 pDDR1->SHC1 PI3K PI3K pDDR1->PI3K MAPK MAPK SHC1->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Survival Survival NFkB->Survival Ddr1_IN_5 This compound Ddr1_IN_5->pDDR1 Inhibits

Caption: Simplified DDR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start pilot_study Pilot Dose-Finding Study (5-7 days) start->pilot_study mtd_determination Determine MTD and Optimal Dose pilot_study->mtd_determination long_term_study Initiate Long-Term Efficacy Study mtd_determination->long_term_study randomization Randomize Animals long_term_study->randomization treatment Daily Dosing with This compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Reach Study Endpoint monitoring->endpoint analysis Pharmacodynamic and Toxicity Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for a long-term in vivo study with this compound.

Troubleshooting_Tree cluster_toxicity Toxicity Troubleshooting cluster_efficacy Efficacy Troubleshooting start Unexpected Outcome toxicity Toxicity Observed? start->toxicity Yes efficacy Lack of Efficacy? start->efficacy No reduce_dose Reduce Dose toxicity->reduce_dose check_vehicle Check Vehicle Toxicity toxicity->check_vehicle change_schedule Change Dosing Schedule toxicity->change_schedule increase_dose Increase Dose efficacy->increase_dose check_formulation Check Formulation/PK efficacy->check_formulation check_resistance Investigate Resistance efficacy->check_resistance

Caption: Decision tree for troubleshooting common issues in this compound studies.

References

Technical Support Center: Overcoming Resistance to Ddr1-IN-5 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase.[1] It functions by binding to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] DDR1 is activated by collagen and plays a crucial role in cancer progression by promoting cell proliferation, migration, invasion, and resistance to chemotherapy.[2][3]

Q2: What are the known downstream signaling pathways of DDR1 that this compound is expected to inhibit?

DDR1 activation triggers a complex network of signaling pathways that contribute to cancer cell survival and metastasis. This compound is expected to inhibit these pathways, including:

  • PI3K/Akt/mTOR pathway: Regulates cell growth, proliferation, and survival.[2]

  • MAPK/ERK pathway: Involved in cell proliferation, differentiation, and migration.[2]

  • NF-κB pathway: Promotes inflammation, cell survival, and chemoresistance.[2]

  • Src and FAK signaling: Key regulators of cell adhesion, migration, and invasion.

  • Notch signaling pathway: Involved in cell fate decisions, proliferation, and apoptosis.

Q3: What are the potential mechanisms of resistance to this compound?

Resistance to this compound can arise through various mechanisms, including:

  • Target Alterations: Mutations in the DDR1 kinase domain can prevent the binding of this compound. For the related inhibitor DDR1-IN-1, a gatekeeper mutation, G707A, has been shown to confer significant resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for DDR1 inhibition by upregulating alternative signaling pathways that promote survival and proliferation. This can include the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Tumor Microenvironment (TME) Interactions: The TME, rich in collagen and other extracellular matrix (ECM) components, can provide pro-survival signals that counteract the effects of DDR1 inhibition.[4][5]

Q4: How can I determine if my cancer cells have developed resistance to this compound?

Resistance can be identified by:

  • Loss of Efficacy in Cell Viability Assays: A significant increase in the IC50 value of this compound in your cancer cell line compared to the parental, sensitive cells.

  • Reactivation of Downstream Signaling: Western blot analysis showing the restoration of phosphorylation of key downstream signaling proteins (e.g., Akt, ERK) in the presence of this compound.

  • Sequencing of the DDR1 Kinase Domain: To identify potential resistance mutations.

Troubleshooting Guides

Problem 1: this compound shows no or low efficacy in my cancer cell line.
Possible Cause Troubleshooting Steps
Low DDR1 expression in the cell line. 1. Confirm DDR1 expression levels in your cell line using Western blot or qPCR. Compare to positive control cell lines known to express high levels of DDR1 (e.g., HCT116, HT-29).[6][7] 2. If DDR1 expression is low, consider using a different cell line with higher endogenous DDR1 expression or a DDR1-overexpressing cell line.
Incorrect inhibitor concentration. 1. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 2. Ensure the final concentration of the inhibitor in the cell culture medium is accurate.
Inhibitor instability or degradation. 1. Prepare fresh stock solutions of this compound. 2. Minimize freeze-thaw cycles of the stock solution. 3. Consult the manufacturer's data sheet for information on the stability of this compound in cell culture media.
Suboptimal experimental conditions. 1. Ensure that the cell seeding density and incubation time for the viability assay are appropriate for your cell line. 2. Include appropriate positive and negative controls in your experiment.
Problem 2: My cancer cells have developed resistance to this compound after initial sensitivity.
Possible Cause Troubleshooting Steps
Acquired resistance mutation in DDR1. 1. Sequence the kinase domain of DDR1 from the resistant cells to identify potential mutations. 2. If a known resistance mutation (e.g., analogous to G707A for DDR1-IN-1) is identified, consider using a different DDR1 inhibitor that is effective against this mutant.
Activation of bypass signaling pathways. 1. Perform a phosphokinase array or Western blot analysis to identify upregulated signaling pathways in the resistant cells. 2. Consider combination therapy with an inhibitor targeting the identified bypass pathway. For example, combining a DDR1 inhibitor with a PI3K or mTOR inhibitor has shown synergistic effects.[2]
Increased drug efflux. 1. Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess drug efflux activity in your resistant cells. 2. If efflux is increased, consider co-treatment with a P-gp inhibitor.

Quantitative Data

Table 1: In Vitro Potency of this compound and Related Inhibitors

InhibitorTargetIC50 (nM)Cell LineAssay Type
This compound DDR17.36-Kinase Assay
This compound pDDR1b (Y513)4.1-Auto-phosphorylation Assay
DDR1-IN-1DDR1105-Kinase Assay
DDR1-IN-1DDR2413-Kinase Assay
NilotinibDDR1-MCF-7Cell Viability (MTT)
NilotinibDDR1-MDA-MB-231Cell Viability (MTT)

Note: IC50 values can vary depending on the cell line and assay conditions.

Table 2: DDR1 Expression in Different Cancer Types

Cancer TypeDDR1 Expression Level (Compared to Normal Tissue)Reference
Colon CancerHigh[6][7]
Breast CancerHigh in ductal carcinomas[8]
Lung AdenocarcinomaHigh[9][10]
Gastric CancerHigh[11]
Ovarian CancerHigh[7]
Prostate CancerVariable[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[4][13][14]

Western Blot Analysis of DDR1 Phosphorylation

This protocol is for assessing the inhibition of collagen-induced DDR1 phosphorylation by this compound.

Materials:

  • Cancer cell line expressing DDR1

  • Serum-free cell culture medium

  • Collagen I solution (e.g., 20 µg/mL)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792), anti-total-DDR1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with collagen I for 90 minutes at 37°C.[15]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-DDR1 and anti-GAPDH antibodies to confirm equal loading.[6][16]

Visualizations

DDR1 Signaling Pathway and Points of Inhibition

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Src Src DDR1->Src FAK FAK DDR1->FAK PI3K PI3K DDR1->PI3K RAS RAS DDR1->RAS NFkB NF-κB DDR1->NFkB Notch Notch DDR1->Notch Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibits Migration Migration/ Invasion Src->Migration FAK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration NFkB->Survival Chemoresistance Chemoresistance NFkB->Chemoresistance Notch->Proliferation Notch->Survival

Caption: DDR1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Resistance

Resistance_Workflow start Start: Cancer Cell Line treat Treat with this compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability sensitive Cells are Sensitive viability->sensitive Low IC50 resistant Cells are Resistant (Increased IC50) viability->resistant High IC50 phospho Western Blot for p-DDR1 & downstream signaling (p-Akt, p-ERK) resistant->phospho sequence Sequence DDR1 Kinase Domain resistant->sequence bypass Identify Bypass Signaling Pathways phospho->bypass mutation Identify Resistance Mutations sequence->mutation combine Test Combination Therapy bypass->combine new_inhibitor Test Alternative DDR1 Inhibitor mutation->new_inhibitor

Caption: Workflow for identifying and characterizing resistance to this compound.

Troubleshooting Logic for Low this compound Efficacy

Troubleshooting_Efficacy start Problem: Low this compound Efficacy check_ddr1 Check DDR1 Expression (Western/qPCR) start->check_ddr1 low_ddr1 Action: Use High-Expressing or Overexpressing Cell Line check_ddr1->low_ddr1 Low high_ddr1 DDR1 Expression is Sufficient check_ddr1->high_ddr1 Sufficient check_conc Verify Inhibitor Concentration & Stability high_ddr1->check_conc bad_conc Action: Prepare Fresh Stock, Re-evaluate Concentration check_conc->bad_conc Incorrect/ Degraded good_conc Concentration & Stability OK check_conc->good_conc Correct check_assay Review Assay Conditions (Seeding, Incubation Time) good_conc->check_assay bad_assay Action: Optimize Assay Parameters check_assay->bad_assay Suboptimal good_assay Assay Conditions are Optimal check_assay->good_assay Optimal intrinsic_resistance Conclusion: Intrinsic Resistance Mechanisms Likely good_assay->intrinsic_resistance

Caption: Troubleshooting flowchart for low efficacy of this compound.

References

Technical Support Center: Ddr1-IN-5 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ddr1-IN-5 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in click chemistry?

This compound is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in various cellular processes.[1][2][3] It exhibits strong inhibitory activity against DDR1 autophosphorylation with an IC50 of 4.1 nM and the DDR1 enzyme with an IC50 of 7.36 nM.[1] Structurally, this compound contains a terminal alkyne group, which makes it a functional reagent for click chemistry. This alkyne handle allows it to be covalently linked to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

Q2: What is the fundamental principle of a click chemistry reaction involving this compound?

The reaction is a copper(I)-catalyzed cycloaddition between the terminal alkyne on this compound and an azide group on a target molecule (e.g., a biomolecule, fluorescent dye, or affinity tag).[1][4] This process forms a highly stable, five-membered triazole ring, covalently linking the two components.[5][6] The reaction is known for its high efficiency, specificity, and biocompatibility under mild conditions.[5][6][7]

Q3: What are the essential reagents and typical conditions for a successful this compound click reaction?

A successful CuAAC reaction with this compound requires the following key components:

  • Alkyne Source: this compound.

  • Azide Source: The azide-functionalized molecule to be conjugated.

  • Copper(I) Catalyst: Typically generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄).[8]

  • Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[9][10][11]

  • Stabilizing Ligand: A ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[8][12] The ligand accelerates the reaction and protects biomolecules from damage by sequestering the copper and reducing the generation of reactive oxygen species.[9][10]

  • Solvent: Reactions are often performed in aqueous buffers like PBS or HEPES, sometimes with a co-solvent like DMSO to aid solubility.[9][10]

Reactions are typically run at room temperature for 30 to 60 minutes.[8][9]

Q4: Can I perform this conjugation without a copper catalyst?

Yes, an alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction.[11][13] However, this would require a modified this compound containing a strained cyclooctyne instead of a terminal alkyne. SPAAC is advantageous for applications in living cells where copper toxicity is a concern.[11][13] The main drawbacks are that SPAAC reactions are generally slower than CuAAC, and the required cyclooctyne reagents are bulkier, which can sometimes impede cellular uptake or introduce steric hindrance.[13]

Troubleshooting Guide

This guide addresses common issues encountered during this compound click chemistry reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[8][11]1a. Use freshly prepared sodium ascorbate solution.[9][10] 1b. Degas all buffers and solutions before use to remove oxygen. 1c. Ensure a sufficient excess of reducing agent (typically 5-10 fold over copper).[11]
2. Reagent Degradation: this compound, the azide partner, or the reducing agent has degraded.2a. Verify the integrity and purity of all reagents. 2b. Always use a fresh solution of sodium ascorbate for each experiment, as it is prone to oxidation.[11]
3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other chelating agents can interfere with the copper catalyst.[11][14]3a. Switch to a non-coordinating buffer system such as HEPES, PBS, or phosphate buffer.[11] 3b. Purify antibody samples to remove additives like BSA, glycine, or azide before conjugation.[14]
4. Steric Hindrance/Inaccessibility: The alkyne on this compound or the azide on the target molecule is buried or inaccessible, preventing the reaction.[9][10][15]4a. Add a denaturing co-solvent like DMSO (up to 20-50%) to improve accessibility.[9][10] 4b. If designing the azide partner, consider using a longer linker to extend the azide group away from the molecule's surface.[16]
5. Copper Sequestration: The target biomolecule (e.g., a protein with histidine residues) may chelate and sequester the copper catalyst.[9]5a. Increase the copper concentration incrementally. 5b. Perform a small-scale test reaction with a fluorogenic azide to confirm that the catalyst system is active under your conditions before using valuable reagents.[9][10]
Poor Reproducibility 1. Oxygen Contamination: Variable exposure to atmospheric oxygen leads to inconsistent catalyst activity.[12]1a. Standardize the procedure for degassing solutions. 1b. Prepare the final reaction mixture quickly after adding the reducing agent. Close the reaction tube to minimize oxygen diffusion.[9]
2. Inconsistent Reagent Preparation: Variations in stock solution concentrations or freshness of reagents.2a. Use calibrated instruments for all measurements. 2b. Prepare fresh solutions of critical reagents like sodium ascorbate for each set of experiments.
Degradation of Biomolecule 1. Oxidative Damage: The Cu(I)/ascorbate system can generate reactive oxygen species (ROS) that damage sensitive biomolecules like proteins and DNA.[9][10]1a. Use a copper-stabilizing ligand (e.g., THPTA, TBTA). These ligands not only accelerate the reaction but also act as sacrificial reductants, protecting the biomolecule.[9][10] A 5:1 ligand-to-copper ratio is recommended.[9][10] 1b. Minimize reaction time by optimizing reagent concentrations.
2. Copper Toxicity: Copper ions can be toxic to living cells or cause denaturation of proteins.[13][17]2a. Use the lowest effective concentration of the copper catalyst. 2b. Ensure the use of a stabilizing ligand to chelate the copper. 2c. For live-cell applications, consider using a copper-free SPAAC reaction if possible.[11]
Non-Specific Labeling or Side Reactions 1. Alkyne Homocoupling: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes (this compound with itself).[12]1a. Maintain anaerobic conditions by degassing solvents and working quickly. The use of sodium ascorbate helps minimize this side reaction.[12]
2. Interaction with Amino Acids: Copper ions can coordinate with certain amino acid residues (e.g., histidine, cysteine, methionine), potentially leading to non-specific interactions or protein damage.[11]2a. The use of accelerating and stabilizing ligands is the most effective way to mitigate these side reactions.[11][12]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of this compound to an Azide-Modified Biomolecule

This protocol provides a starting point for the conjugation reaction. Optimal concentrations may vary depending on the specific reactants.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Azide-modified biomolecule stock solution (concentration dependent on biomolecule)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50-100 mM in water)[8]

  • Sodium Ascorbate stock solution (e.g., 100-300 mM in water, must be prepared fresh )[8]

  • Reaction Buffer (e.g., 100 mM HEPES or PBS, pH 7.4)

Methodology:

  • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. A 2 to 5-fold molar excess of this compound over the azide is a common starting point.[10] Ensure the final DMSO concentration is below 10% if possible to maintain biomolecule integrity.

  • In a separate tube, prepare the catalyst premix. Add the THPTA ligand solution to the CuSO₄ solution to achieve a 5:1 ligand-to-copper ratio.[10] Vortex briefly.

  • Add the catalyst premix to the reaction tube containing the alkyne and azide. A final copper concentration of 0.1 to 0.25 mM is typical.[10]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8] A final concentration of 5 mM is recommended.[10]

  • Mix gently by inversion or slow rotation. Protect the reaction from light and incubate at room temperature for 30-60 minutes.[9]

  • Following incubation, the conjugated product can be purified using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity purification to remove excess reagents.

Protocol 2: Small-Scale Test Reaction with a Fluorogenic Azide

To optimize conditions and verify reagent activity without consuming valuable materials, perform a test reaction using a model alkyne (propargyl alcohol) and a fluorogenic azide (e.g., a coumarin or fluorescein azide), which becomes highly fluorescent upon reacting.[9][10]

Methodology:

  • Follow the steps in Protocol 1, but substitute this compound with propargyl alcohol (final concentration ~500 µM) and the azide-biomolecule with a fluorogenic azide (final concentration ~100 µM).[10]

  • After 30-60 minutes, dilute the reaction mixture in buffer.

  • Measure the fluorescence at the appropriate excitation/emission wavelengths for the chosen fluorogenic azide. A strong fluorescent signal indicates that the catalyst system, buffers, and reaction conditions are working correctly.[9]

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound click chemistry.

Ddr1_Signaling_Inhibition Collagen Collagen (ECM) DDR1 DDR1 Receptor Collagen->DDR1 Binds & Activates Phosphorylation Autophosphorylation DDR1->Phosphorylation Signaling Downstream Signaling (e.g., ShcA, PI3K) Phosphorylation->Signaling Response Cellular Response (Proliferation, Migration) Signaling->Response Inhibitor This compound Inhibitor->Phosphorylation Inhibits CuAAC_Workflow Start Start Reagents 1. Combine Reactants - this compound (Alkyne) - Azide-Biomolecule - Buffer Start->Reagents Catalyst 2. Add Catalyst Premix (CuSO4 + THPTA Ligand) Reagents->Catalyst Initiate 3. Initiate Reaction (Add fresh Sodium Ascorbate) Catalyst->Initiate Incubate 4. Incubate (Room Temp, 30-60 min) Initiate->Incubate Purify 5. Purify Conjugate (e.g., Chromatography) Incubate->Purify End Final this compound Conjugate Purify->End Troubleshooting_Yield Problem Problem: Low or No Product Yield Cause1 Check Catalyst System Problem->Cause1 Cause2 Check Reagents & Buffer Problem->Cause2 Cause3 Check Reaction Conditions Problem->Cause3 Sol1a Use fresh Sodium Ascorbate? Cause1->Sol1a Sol1b Degas solutions? Cause1->Sol1b Sol1c Ligand present? Cause1->Sol1c Sol2a Buffer amine-free (e.g., HEPES, PBS)? Cause2->Sol2a Sol2b Reagent concentrations correct? Cause2->Sol2b Sol2c Reagents degraded? Cause2->Sol2c Sol3a Steric hindrance an issue? Cause3->Sol3a Sol3b Add co-solvent (DMSO)? Sol3a->Sol3b

References

Best practices for storing and handling Ddr1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing and handling Ddr1-IN-5, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is shipped as a non-hazardous chemical at ambient temperature.[1] Upon receipt, it is recommended to store the solid powder under dry, dark conditions. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in DMSO. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is recommended to use fresh DMSO to avoid moisture absorption, which can reduce solubility.[2]

Q4: How should I store the this compound stock solution?

A4: Stock solutions of this compound should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: What is the stability of this compound?

A5: When stored properly as a solid powder, this compound has a shelf life of over 3 years.[1] Stock solutions stored at -20°C should be used within one month for optimal activity.[3]

Storage and Handling Data

ConditionTemperatureDurationForm
ShippingAmbientShort-termSolid Powder
Short-term Storage0 - 4°CDays to WeeksSolid Powder / Stock Solution
Long-term Storage-20°CMonths to YearsSolid Powder
Stock Solution Storage-20°CUp to 1 monthIn DMSO

Experimental Protocols

General Workflow for a Cell-Based DDR1 Inhibition Assay

This workflow outlines the key steps for assessing the inhibitory activity of this compound on DDR1 autophosphorylation in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Pre-treat cells with this compound (1 hr) A->C B Culture U2OS cells overexpressing DDR1 B->C D Stimulate with Collagen (10 µg/ml) + this compound (2 hrs) C->D E Lyse cells D->E F Perform Western Blot for p-DDR1 (Y513) E->F G Quantify band density to determine EC50 F->G

Caption: General workflow for a cell-based DDR1 inhibition assay.

Troubleshooting Guide

Problem 1: this compound powder will not dissolve in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of the compound.

  • Solution: Use fresh, anhydrous DMSO to prepare your stock solution.[2] Gentle warming in a 50°C water bath can also aid in dissolution.

Problem 2: Inconsistent results in cell-based assays.

  • Possible Cause 1: Repeated freeze-thaw cycles of the stock solution may have led to degradation of the compound.

  • Solution 1: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Possible Cause 2: The compound may have precipitated out of the cell culture medium.

  • Solution 2: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. Perform a solubility test in your specific cell culture medium.

Problem 3: No inhibition of DDR1 autophosphorylation observed.

  • Possible Cause 1: The this compound may have degraded due to improper storage.

  • Solution 1: Ensure the compound and stock solutions have been stored according to the recommended conditions. Use a fresh vial of the compound or a newly prepared stock solution.

  • Possible Cause 2: The concentration of this compound used may be too low.

  • Solution 2: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for this compound is 7.36 nM for DDR1 and 4.1 nM for autophosphorylation of DDR1b (Y513).[3]

  • Possible Cause 3: The collagen stimulation may not be effective.

  • Solution 3: Verify the activity of your collagen preparation and optimize the stimulation time and concentration.

Logical Troubleshooting Flow

troubleshooting_flow cluster_solutions Solutions Start Start Troubleshooting Issue Issue: No DDR1 Inhibition Start->Issue CheckStorage Check this compound Storage Conditions Issue->CheckStorage Potential Cause CheckConcentration Verify this compound Concentration CheckStorage->CheckConcentration If storage is correct Sol_Storage Use fresh compound/stock CheckStorage->Sol_Storage If incorrect CheckCollagen Confirm Collagen Activity CheckConcentration->CheckCollagen If concentration is correct Sol_Concentration Perform dose-response CheckConcentration->Sol_Concentration If incorrect SolutionFound Problem Resolved CheckCollagen->SolutionFound If collagen is active Sol_Collagen Optimize collagen stimulation CheckCollagen->Sol_Collagen If inactive Sol_Storage->SolutionFound Sol_Concentration->SolutionFound Sol_Collagen->SolutionFound

Caption: Troubleshooting flowchart for lack of DDR1 inhibition.

References

Validation & Comparative

A Head-to-Head Comparison of Ddr1-IN-5 and Nilotinib in DDR1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount. This guide provides an objective comparison of the efficacy of two prominent inhibitors of Discoidin Domain Receptor 1 (DDR1): the research compound Ddr1-IN-5 and the FDA-approved drug Nilotinib.

This comparison synthesizes available experimental data to evaluate their performance, offering insights into their respective mechanisms of action, kinase selectivity, and cellular effects. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Mechanism of Action and Target Selectivity

This compound is a potent and highly selective inhibitor of DDR1, a receptor tyrosine kinase activated by collagen. It binds to the ATP-binding site of the kinase domain, effectively blocking its phosphorylation and downstream signaling. In contrast, Nilotinib is a multi-targeted tyrosine kinase inhibitor, initially developed as a BCR-ABL inhibitor for the treatment of chronic myeloid leukemia (CML).[1][2] However, subsequent kinase profiling studies have revealed that Nilotinib potently inhibits DDR1, with some reports suggesting it is one of its highest affinity targets.[2][3][4]

Quantitative Efficacy Data

The following tables summarize the in vitro and cellular efficacy of this compound and Nilotinib against DDR1. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Kinase Inhibition

CompoundAssay TypeTargetIC50 (nM)Reference
Ddr1-IN-1LanthascreenDDR1105[5][6]
Ddr1-IN-1LanthascreenDDR2413[5][6]
NilotinibNot SpecifiedDDR1Not Specified[4]

*Ddr1-IN-1 is a close analog of this compound and is used here as a surrogate for biochemical potency.

Table 2: Cellular Activity

CompoundCell LineAssayEndpointIC50/EC50 (nM)Reference
Ddr1-IN-1U2OSDDR1 AutophosphorylationInhibition86[5]
NilotinibColorectal Cancer Cell LinesCollagen-induced DDR1 PhosphorylationInhibition1-8[3]
NilotinibMCF-7 (Breast Cancer)Cell Viability (MTT)Inhibition403[7]
NilotinibMDA-MB-231 (Breast Cancer)Cell Viability (MTT)Inhibition819[8][7]

Kinase Selectivity Profiles

Kinase selectivity is a critical factor in drug development to minimize off-target effects. KinomeScan is a technology used to profile the interaction of a compound against a large panel of kinases.

Ddr1-IN-1 exhibits high selectivity for DDR1. A KinomeScan profiling of Ddr1-IN-1 at a concentration of 1 µM showed a selectivity score (S(1)) of 0.01, with minimal off-target binding.[5][9][10]

Nilotinib , being a multi-targeted inhibitor, interacts with several kinases. While its primary target is BCR-ABL, it also potently inhibits DDR1, DDR2, KIT, and PDGFR.[4][11] Chemical proteomics has identified DDR1 as a major target of Nilotinib.[2]

Signaling Pathways

DDR1 activation by collagen initiates a cascade of downstream signaling events that play crucial roles in cell proliferation, migration, and survival. Both this compound and Nilotinib exert their effects by blocking these pathways at the level of the DDR1 receptor.

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK_Pathway MAPK Pathway (ERK1/2) DDR1->MAPK_Pathway NFkB NF-κB DDR1->NFkB AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK_Pathway->Proliferation Migration Migration MAPK_Pathway->Migration NFkB->Survival Nilotinib_Inhibition_Pathway Nilotinib Inhibition of DDR1-BCR-β-catenin Pathway Nilotinib Nilotinib DDR1 DDR1 Nilotinib->DDR1 Inhibition BCR BCR DDR1->BCR Phosphorylation beta_catenin β-catenin BCR->beta_catenin Activation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear translocation and binding Gene_Expression Gene Expression (Invasion, Metastasis) TCF_LEF->Gene_Expression Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Mix_Components Mix Kinase, Substrate, and Inhibitor Prepare_Reagents->Mix_Components Initiate_Reaction Add ATP to Initiate Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect_Signal Detect Signal (e.g., Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data to Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Cellular Autophosphorylation Assay Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Stimulate_Cells Stimulate with Collagen (if applicable) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells to Extract Proteins Stimulate_Cells->Lyse_Cells Western_Blot Perform Western Blot for p-DDR1 and Total DDR1 Lyse_Cells->Western_Blot Quantify_Bands Quantify Band Intensities Western_Blot->Quantify_Bands Calculate_EC50 Calculate EC50 Quantify_Bands->Calculate_EC50 End End Calculate_EC50->End

References

Unveiling the Potency of Ddr1-IN-5: A Comparative Guide to DDR1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of kinase inhibitor development, Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target for therapeutic intervention in a range of diseases, including fibrosis and cancer. This guide provides a detailed comparison of Ddr1-IN-5 (also known as DDR1-IN-1), a potent and selective DDR1 inhibitor, against other known DDR1 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance Comparison of DDR1 Inhibitors

The inhibitory activity of this compound and its alternatives has been characterized using various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Kinase Inhibition

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity (DDR2/DDR1)Assay Method
This compound (DDR1-IN-1) 105[1][2][3][4][5]413[1][4]~3.9Lanthascreen[6][7]
DDR1-IN-2 47[6][7]145[6][7]~3.1Lanthascreen[6][7]
7rh 6.8[5][8]--Kinase Assay[8]
Ponatinib 9[9]9[9]1Kinase Assay[9]
Imatinib 41[9]71[9]~1.7Kinase Assay[9]
Dasatinib Analogue (Compound 19) 2.26[5]7.04[5]~3.1Kinase Assay[5]
DDR-TRK-1 9.4[2][4]--Kinase Assay[4]
DDR1-IN-4 29[2]1900[2]~65.5Autophosphorylation Assay[2]

Table 2: Cellular Activity - Inhibition of DDR1 Autophosphorylation

InhibitorCell LineEC50 (nM)
This compound (DDR1-IN-1) U2OS86[3][6][7]
DDR1-IN-2 U2OS9[6][7]
Imatinib U2OS21[9]
Ponatinib U2OS2.5[9]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key validation assays are provided below.

LanthaScreen® Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based biochemical assay used to measure the binding of inhibitors to the DDR1 kinase domain.

Principle: The assay relies on the competition between a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) and the test inhibitor for binding to the DDR1 kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high FRET signal is generated. An inhibitor that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the FRET signal.[10]

Protocol Outline: [10]

  • Reagent Preparation: Prepare a 1X kinase buffer solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (e.g., this compound) and the tracer. Prepare a mixture of the DDR1 kinase and the europium-labeled anti-tag antibody.

  • Assay Procedure:

    • Add 5 µL of the test inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 hour. Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves.

Collagen-Induced DDR1 Autophosphorylation Assay (Western Blot)

This cell-based assay is used to determine the ability of an inhibitor to block the activation of DDR1 in a cellular context.

Principle: Binding of collagen to DDR1 on the cell surface induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, leading to the activation of downstream signaling pathways. The level of DDR1 phosphorylation can be detected by Western blotting using a phospho-specific antibody.

Protocol Outline: [9][11][12][13]

  • Cell Culture and Treatment:

    • Plate cells (e.g., U2OS cells, which endogenously express DDR1) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the DDR1 inhibitor (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with collagen I (e.g., 10-20 µg/mL) for the indicated time (e.g., 90 minutes).

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY792-DDR1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total DDR1 or a housekeeping protein like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. The EC50 value is determined by plotting the percentage of inhibition of DDR1 phosphorylation against the inhibitor concentration.[9]

Visualizing DDR1 Signaling and Experimental Validation

To provide a clearer understanding of the biological context and experimental approach, the following diagrams have been generated.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Dimerization pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation SHC SHC pDDR1->SHC PI3K PI3K pDDR1->PI3K GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: DDR1 Signaling Pathway

DDR1_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase Purified DDR1 Kinase Assay LanthaScreen Binding Assay Kinase->Assay Inhibitor_Biochem This compound Inhibitor_Biochem->Assay IC50 Determine IC50 Assay->IC50 Cells DDR1-expressing Cells Collagen Collagen Stimulation Cells->Collagen Inhibitor_Cell This compound Inhibitor_Cell->Cells Lysis Cell Lysis & Western Blot Collagen->Lysis EC50 Determine EC50 (p-DDR1 Inhibition) Lysis->EC50

Caption: Experimental Workflow for DDR1 Inhibition Validation

This comprehensive guide demonstrates that this compound is a potent and selective inhibitor of DDR1, with well-characterized activity in both biochemical and cellular assays. The provided data and protocols serve as a valuable resource for researchers working to further elucidate the role of DDR1 in disease and to develop novel therapeutic strategies targeting this important receptor tyrosine kinase.

References

Ddr1-IN-5 vs. Imatinib: A Comparative Guide to Targeting DDR1-Mediated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ddr1-IN-5 and Imatinib in their ability to target pathways mediated by the Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis. This analysis is supported by experimental data on their mechanisms of action, inhibitory potencies, and effects on downstream signaling.

Mechanism of Action: Type II Kinase Inhibitors

Both this compound and Imatinib are classified as type II kinase inhibitors. They function by binding to the inactive "DFG-out" conformation of the DDR1 kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped. This binding mode locks the kinase in an inactive state, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. While both inhibitors share this general mechanism, their selectivity profiles differ significantly. Imatinib is a multi-targeted inhibitor, known to potently inhibit other kinases such as ABL, c-KIT, and PDGFR. In contrast, Ddr1-IN-1, a close and well-characterized analog of this compound, demonstrates high selectivity for DDR1.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data for Ddr1-IN-1 (as a proxy for this compound) and Imatinib against DDR1.

Table 1: In Vitro Kinase Inhibition

InhibitorTargetIC50 (nM)Kd (nM)Reference
Ddr1-IN-1DDR1105-
Ddr1-IN-1DDR2413-
ImatinibDDR1411.9
ImatinibDDR271-
ImatinibABL--
Imatinibc-KIT--
ImatinibPDGFR--

Table 2: Cellular Activity

InhibitorAssayCell LineEC50 (nM)Reference
Ddr1-IN-1DDR1 AutophosphorylationU2OS86
ImatinibDDR1 AutophosphorylationU2OS21

DDR1-Mediated Signaling Pathways

DDR1 activation by collagen triggers a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, migration, and matrix remodeling. Key pathways affected by DDR1 signaling include the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Inhibition of DDR1 by compounds like this compound and Imatinib is expected to modulate these pathways.

Caption: Simplified DDR1 signaling pathway.

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is designed to measure the binding affinity of inhibitors to the DDR1 kinase.

Materials:

  • DDR1 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds (this compound, Imatinib)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Prepare a solution containing the DDR1 enzyme and the Eu-anti-Tag Antibody in kinase buffer.

  • Prepare a solution of the Alexa Fluor® 647-labeled Kinase Tracer in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the DDR1 enzyme/antibody mixture to each well.

  • Add the tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds D Dispense compounds, enzyme/antibody, and tracer into 384-well plate A->D B Prepare DDR1 enzyme and Eu-antibody mixture B->D C Prepare Alexa Fluor® 647-Tracer solution C->D E Incubate at RT for 1 hour D->E F Read TR-FRET signal E->F G Calculate IC50 values F->G

Caption: Workflow for in vitro kinase assay.

Cellular DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

  • U2OS cells (or other suitable cell line expressing DDR1)

  • Cell culture medium

  • Collagen type I

  • Test compounds (this compound, Imatinib)

  • Lysis buffer

  • Antibodies: anti-phospho-DDR1 (pY792), anti-total-DDR1, and appropriate secondary antibodies

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed U2OS cells in multi-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 16-24 hours.

  • Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.

  • Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against phospho-DDR1.

  • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total DDR1 as a loading control.

  • Quantify the band intensities and calculate the EC50 value for the inhibition of DDR1 autophosphorylation.

Conclusion

Both this compound (represented by Ddr1-IN-1) and Imatinib are effective inhibitors of DDR1 kinase activity. Imatinib exhibits higher potency in both in vitro and cellular assays. However, its multi-targeted nature means that observed cellular effects may not be solely attributable to DDR1 inhibition. Ddr1-IN-1, and by extension this compound, offers a more selective tool for specifically probing the biological functions of DDR1. The choice between these inhibitors will therefore depend on the specific research question. For studies requiring specific inhibition of DDR1 to dissect its role in signaling pathways, a selective inhibitor like this compound is preferable. For broader applications where targeting multiple oncogenic kinases may be beneficial, Imatinib could be considered. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies on DDR1-mediated pathways.

A Comparative Analysis of DDR1-IN-5 and DDR1-IN-1: Potency, Selectivity, and Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target due to its role in tumor progression, metastasis, and chemoresistance. This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of DDR1: DDR1-IN-5 and DDR1-IN-1. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available experimental data.

Biochemical and Cellular Performance: A Head-to-Head Comparison

This compound and DDR1-IN-1 are both potent inhibitors of DDR1 kinase activity. However, available data indicates significant differences in their biochemical potency. This compound exhibits a lower half-maximal inhibitory concentration (IC50) in biochemical assays, suggesting higher potency against the isolated enzyme.

ParameterThis compoundDDR1-IN-1Reference
DDR1 IC50 (Biochemical) 7.36 nM105 nM[1][2]
DDR1b (Y513) Autophosphorylation IC50 4.1 nMNot Reported[1]
Cellular DDR1 Autophosphorylation EC50 Not Reported86.76 nM (in U2OS cells)[3][4][5]
DDR2 IC50 (Biochemical) Not Reported413 nM[2][3][4]
Selectivity (DDR1 vs. DDR2) Not Reported~4-fold[2][3][4]
Cellular Activity IC50 = 62 nM (collagen production, LX-2 cells)Weak anti-proliferative activity (<10 µM) alone[1]
Cytotoxicity CC50 > 40 µM (LX-2 cells)Not Reported[1]

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. Broad-spectrum inhibition can lead to off-target effects and toxicity. For DDR1-IN-1, extensive kinase profiling has been performed.

DDR1-IN-1: DDR1-IN-1 has been profiled against a panel of over 450 kinases using the KinomeScan technology and demonstrates excellent selectivity.[3][4][6][7] It exhibits a selectivity score (S(1) at 1 µM) of 0.01.[3][4] While initial binding assays indicated potential interaction with ABL, KIT, and PDGFRβ, these were not confirmed in subsequent enzymatic assays.[3][4]

This compound: While described as a "selective" inhibitor, comprehensive, publicly available data from broad kinase panel screening (e.g., KinomeScan) for this compound is not available at this time. Therefore, a direct comparison of its kinome-wide selectivity to DDR1-IN-1 cannot be definitively made.

In Vivo Data

Currently, there is limited publicly available in vivo pharmacokinetic or efficacy data for this compound. In contrast, some pharmacokinetic parameters for DDR1-IN-1 have been reported, indicating a half-life of 2.76 hours and an oral bioavailability of 26%. DDR1-IN-1 has been utilized as a pharmacological probe in in vivo studies, often in combination with other inhibitors to investigate DDR1-dependent signaling.[8][9][10]

Signaling Pathways and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the DDR1 signaling pathway and the typical workflow for inhibitor characterization.

DDR1_Signaling_Pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation PI3K PI3K DDR1->PI3K MAPK MAPK DDR1->MAPK NFkB NFkB DDR1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation Migration Migration MAPK->Migration NFkB->Survival

Caption: A simplified diagram of the DDR1 signaling cascade upon activation by collagen.

Kinase_Inhibitor_Workflow Kinase Inhibitor Characterization Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50) Kinome_Scan Kinome-wide Selectivity (e.g., KinomeScan) Biochemical_Assay->Kinome_Scan Cellular_Autophosphorylation Cellular Autophosphorylation Assay (EC50) Kinome_Scan->Cellular_Autophosphorylation Cell_Viability Cell Viability/Proliferation Assay Cellular_Autophosphorylation->Cell_Viability Downstream_Signaling Western Blot for Downstream Targets Cell_Viability->Downstream_Signaling Pharmacokinetics Pharmacokinetic Studies Downstream_Signaling->Pharmacokinetics Efficacy_Models Xenograft/Disease Models Pharmacokinetics->Efficacy_Models

Caption: A typical experimental workflow for the characterization of a kinase inhibitor.

Comparison_Logic Comparative Analysis Logic DDR1_IN_5 This compound Potency Biochemical & Cellular Potency DDR1_IN_5->Potency Data Available Selectivity Kinase Selectivity Profile DDR1_IN_5->Selectivity Limited Data InVivo In Vivo Data DDR1_IN_5->InVivo Limited Data DDR1_IN_1 DDR1-IN-1 DDR1_IN_1->Potency Data Available DDR1_IN_1->Selectivity Extensive Data DDR1_IN_1->InVivo Data Available

Caption: A logical diagram illustrating the available data for a direct comparison.

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

A common method for determining the IC50 of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen®.

  • Reagents: Recombinant DDR1 kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (APC).

  • Procedure:

    • The inhibitor is serially diluted in DMSO and added to the wells of a microplate.

    • Recombinant DDR1 kinase and the biotinylated substrate peptide are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • A detection solution containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC is added.

    • After incubation, the plate is read on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular DDR1 Autophosphorylation Assay (EC50 Determination)

This assay measures the ability of an inhibitor to block DDR1 autophosphorylation in a cellular context.

  • Cell Culture: A suitable cell line overexpressing DDR1 (e.g., U2OS-DDR1) is cultured to sub-confluency.

  • Procedure:

    • Cells are serum-starved overnight.

    • The cells are pre-treated with various concentrations of the inhibitor for 1-2 hours.

    • DDR1 is activated by the addition of soluble collagen I for a specified time.

    • The cells are lysed in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513).

    • A loading control (e.g., total DDR1 or GAPDH) is also probed.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The band intensities are quantified using densitometry software. The EC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[5]

Conclusion

Both this compound and DDR1-IN-1 are valuable tools for studying DDR1 biology. Based on the currently available data, this compound appears to be a more potent biochemical inhibitor of DDR1. However, DDR1-IN-1 is a more thoroughly characterized compound with a well-defined and excellent kinase selectivity profile and available in vivo pharmacokinetic data, making it a reliable pharmacological probe for investigating DDR1-dependent signaling pathways. The lack of a comprehensive public selectivity profile and in vivo data for this compound makes a complete head-to-head comparison challenging. Further studies are required to fully elucidate the comparative therapeutic potential of these two inhibitors.

References

Confirming the On-Target Efficacy of Ddr1-IN-5 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ddr1-IN-5 with other commercially available Discoidin Domain Receptor 1 (DDR1) inhibitors. The content herein is designed to assist researchers in selecting the most appropriate tool compound for their studies and to provide robust experimental protocols for validating on-target effects in a cellular context.

Introduction to DDR1 Signaling

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon binding to its ligand, collagen, activates downstream signaling pathways crucial for cellular processes such as proliferation, migration, and extracellular matrix remodeling.[1][2][3] Dysregulation of DDR1 signaling has been implicated in various diseases, including cancer, fibrosis, and inflammation, making it an attractive therapeutic target.[3][4][5] this compound is a selective inhibitor of DDR1 with a reported IC50 of 7.36 nM and inhibits the auto-phosphorylation of DDR1b at tyrosine 513 (Y513) with an IC50 of 4.1 nM, demonstrating its potential as a tool for studying DDR1-mediated biology and as a starting point for drug discovery programs.[6]

Comparative Analysis of DDR1 Inhibitors

To objectively assess the on-target performance of this compound, a comparative analysis with other well-characterized DDR1 inhibitors is essential. This section summarizes the key performance indicators for this compound and its alternatives.

InhibitorTargetIC50 (nM)Cellular Potency (EC50 for p-DDR1 inhibition, nM)Key Features
This compound DDR1 7.36 4.1 (p-DDR1b Y513) Selective DDR1 inhibitor with demonstrated anti-cancer activity. [6]
DDR1-IN-1DDR110586 (basal p-DDR1)Potent and selective DDR1 inhibitor; well-characterized in cellular assays.[1][4]
7rh benzamideDDR16.8Dose-dependent inhibition of Ddr1 activationOrally bioavailable and selective DDR1 inhibitor with in vivo activity.[7][8][9]
NilotinibDDR1, Bcr-Abl, c-Kit, PDGFRsDDR1 IC50 in the nM rangeDose-dependent inhibition of p-DDR1Clinically approved multi-kinase inhibitor with potent DDR1 activity.[5][10][11][12][13]
DasatinibDDR1, Bcr-Abl, SRC family kinasesPotent DDR1 inhibitor-Clinically approved multi-kinase inhibitor with broad target profile including DDR1.[3][13][14][15]

Experimental Protocols for On-Target Validation

To confirm that the observed cellular effects of this compound are a direct consequence of DDR1 inhibition, specific on-target validation assays are crucial. Below are detailed protocols for key experiments.

Western Blot for DDR1 Phosphorylation

This assay directly measures the ability of an inhibitor to block collagen-induced autophosphorylation of DDR1 in cells.

Protocol:

  • Cell Culture and Starvation: Plate cells (e.g., U2OS, MCF-7, or other DDR1-expressing lines) and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen type I (10 µg/mL) for 90 minutes to 2 hours to induce DDR1 phosphorylation.[4][16]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Tyr513 or Tyr792).[17][18]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[19]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated DDR1 signal to total DDR1 and the loading control. Plot the normalized values against the inhibitor concentration to determine the EC50.

In Vitro Kinase Assay

This biochemical assay assesses the direct inhibitory effect of a compound on the enzymatic activity of purified DDR1 kinase.

Protocol:

  • Reagents:

    • Recombinant active DDR1 kinase domain.[20]

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[20]

    • Substrate (e.g., a generic tyrosine kinase substrate peptide like poly(Glu, Tyr) 4:1 or a specific peptide substrate).[21]

    • [γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

    • This compound and other inhibitors at various concentrations.

  • Reaction Setup:

    • In a microplate, combine the DDR1 kinase, substrate, and kinase buffer.

    • Add the inhibitors at the desired concentrations.

    • Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using the radiometric method).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes).

  • Detection:

    • Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.[20]

    • Non-radioactive: Follow the manufacturer's protocol for the specific kinase assay kit to measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[6][22][23]

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that would solubilize aggregated proteins.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis of the Soluble Fraction:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble DDR1 in each sample by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble DDR1 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizing the Experimental Landscape

To aid in the conceptualization of the experimental strategies and the underlying biological pathways, the following diagrams have been generated.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation SHC SHC p_DDR1->SHC PI3K PI3K p_DDR1->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) SHC->MAPK_Pathway Akt Akt PI3K->Akt Cell_Responses Cellular Responses (Proliferation, Migration, Invasion) MAPK_Pathway->Cell_Responses NF_kB NF-κB Akt->NF_kB NF_kB->Cell_Responses Ddr1_IN_5 This compound Ddr1_IN_5->p_DDR1 Inhibition

Caption: DDR1 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_assays On-Target Validation Assays Western_Blot Western Blot (p-DDR1) Data_Analysis Compare Potency & Selectivity Western_Blot->Data_Analysis Kinase_Assay In Vitro Kinase Assay (IC50) Kinase_Assay->Data_Analysis CETSA Cellular Thermal Shift Assay (Target Engagement) CETSA->Data_Analysis Start Select DDR1 Inhibitor (e.g., this compound) Start->Kinase_Assay Cell_Treatment Treat DDR1-expressing cells Start->Cell_Treatment Cell_Treatment->Western_Blot Cell_Treatment->CETSA

Caption: Experimental Workflow for Validating On-Target Effects of DDR1 Inhibitors.

Conclusion

This guide provides a framework for researchers to confirm the on-target effects of this compound in cellular systems. By utilizing the comparative data and detailed experimental protocols, scientists can confidently assess the suitability of this compound for their research needs and generate robust, reproducible data. The provided diagrams offer a visual aid to understand the underlying biology and the experimental logic. It is recommended to perform these validation experiments in the specific cellular context of interest to ensure the most accurate and relevant results.

References

A Head-to-Head Comparison of Ddr1-IN-5 with Other Small Molecule Inhibitors for Discoidin Domain Receptor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Ddr1-IN-5, a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), with other notable DDR1 inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies in oncology, fibrosis, and other DDR1-implicated diseases.

Introduction to DDR1 and Its Inhibition

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1][2] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, differentiation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been implicated in numerous pathological conditions, including various cancers, fibrosis, and inflammatory diseases.[2] Consequently, the development of small molecule inhibitors targeting the kinase activity of DDR1 has become a significant area of therapeutic research. This guide focuses on this compound and compares its performance against other well-characterized DDR1 inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other selected small molecule inhibitors against DDR1 and the closely related DDR2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity (DDR2/DDR1)Reference
This compound 7.36 --[3]
DDR1-IN-1105413~3.9[4]
DDR1-IN-247145~3.1[4]
Dasatinib1.35--[2]
Nilotinib3.7--[2]
Imatinib43--[2]
7rh6.8--[5]
Compound 3q (Ureidocoumarin)1915080~26.6[6]

Note: A higher DDR2/DDR1 selectivity ratio indicates greater selectivity for DDR1 over DDR2. Dashes indicate data not available in the searched sources.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility as a research tool or therapeutic is its selectivity. Off-target inhibition can lead to confounding experimental results and adverse effects in a clinical setting. Kinome-wide scanning is a common method to assess the selectivity of an inhibitor against a large panel of kinases.

While a comprehensive KinomeScan profile for this compound was not publicly available in the searched literature, it is described as a "selective" inhibitor.[3] For comparison, the selectivity of DDR1-IN-1 and the less selective DDR1-IN-2 have been characterized against a panel of 451 kinases. DDR1-IN-1 exhibits excellent selectivity, with a selectivity score (S(1) at 1 µM) of 0.01, indicating it inhibits very few off-target kinases at that concentration.[4] In contrast, DDR1-IN-2 is less selective, with a selectivity score of 0.07 and demonstrates activity against other kinases such as Abl, BLK, CSK, EGFR, LCK, and PDGFRβ.[4] Multi-targeted inhibitors like dasatinib and nilotinib are known to inhibit a broader range of kinases, including Abl and Src family kinases.[2][7]

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize DDR1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the DDR1 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a defined period (e.g., 1 hour).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which converts the generated ADP to ATP and, in the presence of luciferase and luciferin, produces a luminescent signal. This is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.

Cellular DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 in a cellular context.

Protocol Outline:

  • Cell Culture: Human osteosarcoma (U2OS) cells, which are often engineered to overexpress DDR1, are cultured in appropriate media.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitor for a specific time (e.g., 1 hour).

  • Collagen Stimulation: Cells are then stimulated with collagen (e.g., 10 µg/mL rat tail collagen I) for a set duration (e.g., 2 hours) to induce DDR1 autophosphorylation.

  • Cell Lysis: The cells are washed with cold PBS and then lysed with a buffer containing phosphatase and protease inhibitors.

  • Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated DDR1 (e.g., anti-pY513-DDR1b) and total DDR1.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated DDR1 to total DDR1 is calculated. The EC50 values, the concentration of inhibitor that causes a 50% reduction in autophosphorylation, are determined from the dose-response curves.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol Outline:

  • Cell Seeding: Cancer cell lines known to express DDR1 are seeded in 96-well opaque-walled plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The results are typically expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.

Visualizing DDR1 Signaling and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

DDR1_Signaling_Pathway cluster_collagen Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binding & Activation DDR1->DDR1 Autophosphorylation SHC1 SHC1 DDR1->SHC1 Recruitment PI3K PI3K DDR1->PI3K STAT STAT DDR1->STAT NFkB NF-κB DDR1->NFkB GRB2 GRB2 SHC1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT->Proliferation NFkB->Survival Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibition

Caption: Simplified DDR1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays biochem_start DDR1 Enzyme + Substrate + ATP biochem_inhibitor Add this compound biochem_start->biochem_inhibitor biochem_reaction Kinase Reaction biochem_inhibitor->biochem_reaction biochem_adp Measure ADP Production (ADP-Glo) biochem_reaction->biochem_adp biochem_ic50 Determine IC50 biochem_adp->biochem_ic50 cell_culture Culture DDR1-expressing cells (e.g., U2OS) cell_inhibitor Treat with this compound cell_culture->cell_inhibitor cell_stimulate Stimulate with Collagen cell_inhibitor->cell_stimulate cell_viability Measure Cell Viability (CellTiter-Glo) cell_inhibitor->cell_viability cell_lysis Cell Lysis cell_stimulate->cell_lysis cell_western Western Blot for pDDR1 cell_lysis->cell_western cell_ec50 Determine EC50 cell_western->cell_ec50 cell_gi50 Determine GI50 cell_viability->cell_gi50

Caption: General experimental workflow for characterizing DDR1 inhibitors.

Conclusion

This compound emerges as a highly potent inhibitor of DDR1 kinase activity. Its low nanomolar IC50 value places it among the more potent inhibitors discovered to date, comparable to compounds like 7rh and the multi-kinase inhibitors dasatinib and nilotinib, and significantly more potent than DDR1-IN-1. While comprehensive, direct comparative selectivity data for this compound is not yet publicly available, its designation as a "selective" inhibitor is promising. For researchers prioritizing high on-target potency for DDR1, this compound represents an excellent choice. However, for studies where exquisite selectivity is paramount and well-documented, DDR1-IN-1, despite its lower potency, may be a more suitable tool, given its extensive characterization across the kinome. The choice of inhibitor will ultimately depend on the specific experimental context, balancing the need for potency with the requirement for selectivity to ensure the generation of clear and interpretable data. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative assessment of these valuable research tools.

References

Validating the Mechanism of Action for Ddr1-IN-5: A Proteomics-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ddr1-IN-5 with other Discoidin Domain Receptor 1 (DDR1) inhibitors and details the use of quantitative proteomics to validate its mechanism of action. DDR1, a receptor tyrosine kinase activated by collagen, is implicated in numerous diseases, including fibrosis, atherosclerosis, and cancer, making it a compelling therapeutic target.[1][2][3] Validating that a compound like this compound engages its intended target with high specificity is a critical step in drug development. Proteomics offers a powerful, unbiased approach to confirm on-target activity and simultaneously uncover potential off-target interactions.[2][4][5]

This compound and Alternatives: A Quantitative Comparison

This compound is a potent and selective inhibitor of DDR1.[6] Its performance, particularly its specificity, can be benchmarked against other known DDR1 inhibitors, which range from highly selective research compounds to multi-targeted clinical drugs. Understanding this landscape is crucial for interpreting experimental results.

InhibitorTypeDDR1 IC50 (nM)DDR2 IC50 (nM)Key Kinase Selectivity NotesReference
This compound Selective7.36-Selective for DDR1. Contains an alkyne group for click chemistry applications.[6]
DDR1-IN-1 Selective, Type II<100 (cell autophosphorylation)>50-fold selective vs DDR2Highly selective across a panel of 451 kinases. Binds to DFG-out conformation.[7][8]
7rh Selective6.8-Potent and selective for DDR1.[8][9]
Ponatinib Multi-targeted, Type II99Potently inhibits DDR1/2, ABL, and other kinases.[10]
Imatinib Multi-targeted, Type II4171Primarily a Bcr-Abl inhibitor, but also targets DDR1/2, c-Kit, and PDGFR.[1][10]
Dasatinib Multi-targeted--A Bcr-Abl and Src family kinase inhibitor that also binds to DDR1 and DDR2.[1][11]
Nilotinib Multi-targeted--A Bcr-Abl inhibitor with known activity against DDR1.[9][11]

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

Elucidating Mechanism of Action with Proteomics

Quantitative proteomics serves as an unbiased lens to observe the global cellular response to a drug. For a kinase inhibitor like this compound, these methods can confirm direct target engagement, map downstream signaling effects, and identify unintended off-targets.[2][4][12]

The fundamental principle involves identifying and quantifying changes in the proteome upon drug treatment. Common strategies include:

  • Chemical Proteomics / Affinity-Based Protein Profiling (AfBP) : This is a direct method to identify which proteins physically interact with the inhibitor.[2][13] A probe based on this compound (utilizing its alkyne handle) or a broad-spectrum kinase affinity matrix ("kinobeads") can be used to capture interacting proteins from a cell lysate.[6][14] A competition experiment, where the lysate is pre-incubated with increasing concentrations of free this compound, allows for the determination of binding affinity for captured proteins. Proteins that are specifically displaced by the free drug are considered true targets.[13][14]

  • Phosphoproteomics : This approach measures changes in protein phosphorylation across the cell after inhibitor treatment. As DDR1 is a kinase, its inhibition should lead to a decrease in the phosphorylation of its direct substrates and downstream signaling components. This method validates the functional consequence of target engagement.

  • Thermal Proteome Profiling (TPP) : This technique assesses target engagement in living cells by measuring changes in protein thermal stability. Drug binding typically stabilizes the target protein, increasing its melting temperature. This method can confirm target engagement in a more physiological context.

Below are detailed protocols for a chemical proteomics approach, which is a robust method for validating direct target binding and identifying off-targets.

Experimental Protocols

Competitive Affinity-Based Protein Profiling (AfBP) using Kinobeads

This protocol is adapted from established chemical proteomics workflows and is designed to identify the cellular targets of a kinase inhibitor by competing for binding to a broad-spectrum kinase affinity resin.[13][14]

a. Cell Lysis and Lysate Preparation:

  • Culture cells (e.g., a human cancer cell line with known DDR1 expression) to ~80-90% confluency.

  • Harvest cells, wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.

b. Competitive Binding Experiment:

  • Aliquot the cell lysate for each experimental condition (e.g., DMSO control and multiple concentrations of this compound, typically spanning a log-scale range around the expected IC50).

  • Add this compound or DMSO to the respective lysate aliquots and incubate for 1 hour at 4°C with gentle rotation to allow the inhibitor to bind to its targets.

  • Prepare the kinobeads affinity matrix by washing it three times with lysis buffer.

  • Add the equilibrated kinobeads to each lysate aliquot and incubate for another 1-2 hours at 4°C with gentle rotation. Kinases not bound by this compound will be captured by the beads.

c. Protein Digestion and Sample Preparation for Mass Spectrometry:

  • Wash the beads extensively with lysis buffer followed by a wash with a low-salt buffer to remove non-specific binders.

  • Perform on-bead protein digestion. Resuspend the beads in a digestion buffer (e.g., 50 mM Tris-HCl, 2 M urea) containing a reducing agent (e.g., DTT) and incubate.

  • Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

  • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Collect the supernatant containing the peptides. Acidify the samples with trifluoroacetic acid (TFA) to stop the digestion.

  • Desalt the peptides using C18 StageTips or equivalent solid-phase extraction method.

  • Dry the purified peptides in a vacuum concentrator.

d. LC-MS/MS Analysis and Data Processing:

  • Reconstitute the dried peptides in a loading buffer (e.g., 0.1% formic acid).

  • Analyze the peptide samples using a high-resolution nano-liquid chromatography-tandem mass spectrometer (nanoLC-MS/MS).

  • Process the raw mass spectrometry data using a suitable software platform (e.g., MaxQuant, Proteome Discoverer). Search the data against a human protein database to identify peptides and proteins.

  • Perform label-free quantification (LFQ) to determine the relative abundance of each protein across the different this compound concentrations.

  • Proteins that show a dose-dependent decrease in abundance in the pull-down are identified as specific targets or off-targets of this compound.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in validating this compound's mechanism of action.

DDR1_Signaling_Pathway DDR1 Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream cluster_cellular_response DDR1 DDR1 Receptor P P DDR1->P autophosphorylation Collagen Collagen (ECM) Collagen->DDR1 binds PI3K PI3K P->PI3K MAPK MAPK Pathway (Src, Pyk2) P->MAPK NFkB NF-κB P->NFkB Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration NFkB->Survival Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 inhibits

Caption: Simplified DDR1 signaling pathway.[3][15][16]

Proteomics_Workflow Chemoproteomics Workflow for Target Validation cluster_sample_prep Sample Preparation cluster_enrichment Target Enrichment cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Lysate Cell Lysate Preparation Incubation Incubation with This compound (or DMSO) Lysate->Incubation PullDown Affinity Pull-down (e.g., Kinobeads) Incubation->PullDown Wash Wash Steps PullDown->Wash Digestion On-Bead Digestion (Trypsin) Wash->Digestion LCMS nanoLC-MS/MS Digestion->LCMS Quantification Protein ID & Label-Free Quantification LCMS->Quantification DataAnalysis Identify Displaced Proteins (Targets) Quantification->DataAnalysis Target_Validation_Logic Logic of Proteomic Target Validation cluster_targets Cellular Proteome cluster_results Experimental Outcome Compound This compound OnTarget Primary Target (DDR1) Compound->OnTarget interacts with OffTarget Potential Off-Targets (e.g., other kinases, CTSD) Compound->OffTarget interacts with Proteomics Quantitative Proteomics Assay OnTarget->Proteomics OffTarget->Proteomics NonTarget Non-Binding Proteins NonTarget->Proteomics Result_On Confirmation of DDR1 Engagement (High Affinity) Proteomics->Result_On validates Result_Off Identification of Off-Target Profile (Variable Affinities) Proteomics->Result_Off identifies Result_Non No Interaction Proteomics->Result_Non

References

A Comparative Analysis of Ddr1-IN-5 Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ddr1-IN-5's Performance Against Alternative DDR1 Inhibitors with Supporting Experimental Data.

Discoidin domain receptor 1 (DDR1) has emerged as a compelling therapeutic target in oncology due to its integral role in tumor progression, metastasis, and chemoresistance. This guide provides a comparative study of this compound, a potent and selective DDR1 inhibitor, and evaluates its performance against other known DDR1 inhibitors in various cancer cell lines. The data presented is intended to aid researchers in making informed decisions for their drug discovery and development programs.

Performance Comparison of DDR1 Inhibitors

This compound demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 7.36 nM against DDR1. It also effectively inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC50 of 4.1 nM, indicating direct target engagement and inhibition of kinase activity. The following table summarizes the available IC50 data for this compound and other notable DDR1 inhibitors across a panel of cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.

InhibitorCancer Cell LineIC50 (Cell Proliferation)IC50 (Kinase Activity/Phosphorylation)Citation(s)
This compound Not SpecifiedNot Available7.36 nM (DDR1), 4.1 nM (p-DDR1b Y513)
DDR1-IN-1U2OS-105 nM (DDR1)[1][2]
NilotinibMCF-7 (Breast)0.403 µM-[3]
MDA-MB-231 (Breast)0.819 µM-[3]
HCT-116 (Colon)Not Available1-8 nM (p-DDR1)
NCI-H23 (Lung)3.05 µM-[4]
DasatinibA549 (Lung)~10 µM1.35 nM (DDR1)[5]

DDR1 Signaling Pathway

The activation of DDR1 by its ligand, collagen, triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, migration, and invasion. Key pathways activated by DDR1 include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. DDR1 activation can also lead to the activation of Src and Notch signaling. The following diagram illustrates the central role of DDR1 in these oncogenic signaling networks.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds p_DDR1 p-DDR1 DDR1->p_DDR1 Autophosphorylation Src Src p_DDR1->Src Notch Notch p_DDR1->Notch PI3K PI3K p_DDR1->PI3K RAS RAS p_DDR1->RAS Chemoresistance Chemoresistance p_DDR1->Chemoresistance Migration Migration/ Invasion Src->Migration Survival Survival Notch->Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Ddr1_IN_5 This compound Ddr1_IN_5->p_DDR1 Inhibits

Caption: DDR1 Signaling Pathway in Cancer.

Experimental Workflow

The evaluation of DDR1 inhibitors like this compound typically involves a series of in vitro assays to determine their potency and efficacy in cancer cell lines. The following diagram outlines a standard experimental workflow.

Experimental_Workflow start Start kinase_assay Biochemical Kinase Assay (e.g., LanthaScreen) start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase treatment Treatment with this compound and Control Inhibitors cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for p-DDR1 and Downstream Targets treatment->western_blot ic50_cell Determine Cellular IC50 viability_assay->ic50_cell target_engagement Confirm Target Engagement and Pathway Inhibition western_blot->target_engagement end End ic50_kinase->end ic50_cell->end target_engagement->end

Caption: Experimental Workflow for DDR1 Inhibitor Evaluation.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot for Phospho-DDR1

This protocol is used to determine the effect of this compound on the phosphorylation status of DDR1.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with this compound for 1-2 hours before stimulating with 10 µg/mL of collagen I for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., p-DDR1 Tyr792) overnight at 4°C (typically at a 1:1000 dilution).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total DDR1 and a loading control like GAPDH.

LanthaScreen™ Kinase Assay

This biochemical assay is used to determine the direct inhibitory effect of this compound on DDR1 kinase activity.

  • Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 4X tracer solution in the appropriate kinase buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute into the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the diluted compound.

  • Kinase Reaction: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer to initiate the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Data Analysis: Calculate the emission ratio and determine the IC50 value of the inhibitor.

References

Cross-Validation of Ddr1-IN-5's Effects with CRISPR-Cas9 Mediated DDR1 Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key methodologies for studying the function of Discoidin Domain Receptor 1 (DDR1): the small molecule inhibitor Ddr1-IN-5 and CRISPR-Cas9 mediated gene knockout. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for researchers designing experiments to investigate the role of DDR1 in various biological processes.

Executive Summary

Both this compound, a potent and selective DDR1 inhibitor, and CRISPR-Cas9 mediated DDR1 knockout are powerful tools for dissecting the signaling pathways and cellular functions regulated by DDR1. This compound offers a reversible and dose-dependent method to probe the effects of DDR1 kinase inhibition, while CRISPR-Cas9 provides a permanent and complete ablation of the DDR1 protein. This guide will explore the nuances of each approach, supported by experimental findings on their impact on key cellular processes such as proliferation, migration, and invasion. While direct head-to-head comparative studies are limited, this guide consolidates data from various studies to offer a comprehensive overview.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from studies utilizing either DDR1 inhibitors or genetic knockout/knockdown of DDR1. It is crucial to note that the experimental conditions, cell lines, and specific inhibitors may vary between studies, which should be considered when making direct comparisons.

Table 1: Effects on Cell Proliferation

MethodCell LineTreatment/AssayResultCitation
DDR1 Inhibitor (7rh) CNE2, HONE1, CNE1, SUNE1 (Nasopharyngeal Carcinoma)MTT Assay (72h)IC50 values of 1.97, 3.71, 2.06, and 3.95 µM, respectively, indicating dose-dependent inhibition of cell viability.[1]
CRISPR/Cas9 Knockout KP (Lung Adenocarcinoma)BrdU Flow CytometryNo significant difference in in vitro proliferation compared to parental cells.[2]
siRNA Knockdown Human and Mouse CRC cell linesCCK-8 AssayNo significant effect on cell proliferation.[3]

Table 2: Effects on Cell Migration

| Method | Cell Line | Assay | Result | Citation | | :--- | :--- | :--- | :--- | | DDR1 Inhibitor (7rh) | CNE2 (Nasopharyngeal Carcinoma) | Cell Adhesion Assay | Dose-dependent inhibition of cell adhesion.[1] | | siRNA Knockdown | Human and Mouse CRC cell lines | Transwell Assay | Significant decrease in cell migration.[3] | | DDR1 Overexpression | MDCK cells | Boyden Chamber | Overexpression of DDR1a and DDR1b inhibited collagen-induced cell migration.[4] |

Table 3: Effects on Cell Invasion

| Method | Cell Line | Assay | Result | Citation | | :--- | :--- | :--- | :--- | | DDR1 Inhibitor (7rh) | PANC-1 (Pancreatic Cancer) | Colony Formation Assay | Dose-dependent reduction in colony formation.[5] | | siRNA Knockdown | Human and Mouse CRC cell lines | Transwell Invasion Assay | Significant decrease in cell invasion.[3] | | CRISPR/Cas9 Knockout | HCT116 (Colon Cancer) | Soft Agar Assay | Suppression of in vitro tumorigenesis.[6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate experimental design and replication.

CRISPR-Cas9 Mediated DDR1 Knockout

This protocol provides a general framework for generating DDR1 knockout cell lines.

  • Guide RNA (gRNA) Design and Cloning:

    • Design two or more gRNAs targeting early exons of the DDR1 gene using a publicly available tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).

  • Transfection and Selection:

    • Transfect the Cas9-gRNA plasmids into the target cell line using a suitable transfection reagent.

    • Begin antibiotic selection (e.g., puromycin) 24-48 hours post-transfection to select for successfully transfected cells.

  • Single-Cell Cloning and Expansion:

    • After selection, dilute the cell population to a single cell per well in a 96-well plate.

    • Allow single cells to grow into colonies.

  • Verification of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing or a T7 Endonuclease I assay.

    • Western Blot Analysis: Lyse the cell clones and perform a Western blot using a validated DDR1 antibody to confirm the absence of DDR1 protein expression.[2][7]

This compound Treatment

Ddr1-IN-1 is a potent and selective inhibitor of DDR1 kinase activity.[8]

  • Cell Seeding: Plate cells at a density that will not reach confluency during the course of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of Ddr1-IN-1 in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.

  • Treatment: Replace the existing cell culture medium with the medium containing Ddr1-IN-1 or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 1-48 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various assays, such as Western blotting to assess DDR1 autophosphorylation or other downstream signaling events.[4]

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine the number of viable cells.[9][10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well.

  • Treatment: Treat cells with this compound or vehicle control as described above. For CRISPR knockout cells, seed the knockout and control cells at the same density.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Cell Migration and Invasion Assays (Boyden Chamber)

The Boyden chamber, or Transwell, assay is used to assess cell migration and invasion.[13][14][15][16][17][18][19][20]

  • Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: For inhibitor studies, add this compound to both the upper and lower chambers.

  • Incubation: Incubate the plate for 12-48 hours at 37°C.

  • Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the cells that have migrated to the lower surface of the membrane with crystal violet. Count the stained cells in several random fields under a microscope.

Western Blotting for DDR1 Signaling

This protocol is for analyzing the phosphorylation status of DDR1 and its downstream effectors.[21][22][23][24][25][26]

  • Cell Lysis: After treatment or in the case of knockout cells, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total DDR1, phospho-DDR1 (Tyr792), total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

The following diagrams illustrate the DDR1 signaling pathway and a general experimental workflow for comparing this compound and CRISPR-Cas9 DDR1 knockout.

DDR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates SHC1 SHC1 DDR1->SHC1 Phosphorylates PI3K PI3K DDR1->PI3K NFkB NF-κB DDR1->NFkB STAT3 STAT3 DDR1->STAT3 RAS RAS SHC1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Migration, Invasion) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression NFkB->Gene_Expression STAT3->Gene_Expression Ddr1_IN_5 This compound Ddr1_IN_5->DDR1 Inhibits Kinase Activity CRISPR CRISPR-Cas9 CRISPR->DDR1 Knocks Out Gene

Caption: DDR1 signaling pathway and points of intervention.

Experimental_Workflow cluster_model Cellular Model cluster_interventions Interventions cluster_assays Functional Assays cluster_analysis Molecular Analysis cluster_comparison Comparative Analysis Cell_Line Target Cell Line Ddr1_IN_5 This compound Treatment Cell_Line->Ddr1_IN_5 CRISPR_KO CRISPR-Cas9 DDR1 Knockout Cell_Line->CRISPR_KO Control Vehicle/Wild-Type Control Cell_Line->Control Proliferation Proliferation Assay (e.g., CCK-8) Ddr1_IN_5->Proliferation Migration Migration Assay (e.g., Boyden Chamber) Ddr1_IN_5->Migration Invasion Invasion Assay (e.g., Matrigel) Ddr1_IN_5->Invasion Western_Blot Western Blot (DDR1 Signaling Pathway) Ddr1_IN_5->Western_Blot CRISPR_KO->Proliferation CRISPR_KO->Migration CRISPR_KO->Invasion CRISPR_KO->Western_Blot Control->Proliferation Control->Migration Control->Invasion Control->Western_Blot Data_Comparison Quantitative Data Comparison Proliferation->Data_Comparison Migration->Data_Comparison Invasion->Data_Comparison Western_Blot->Data_Comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

The cross-validation of findings from pharmacological inhibition with this compound and genetic knockout via CRISPR-Cas9 is a robust strategy for confirming the specific roles of DDR1. While this compound provides a titratable and temporally controlled means to assess the consequences of inhibiting DDR1's kinase activity, CRISPR-Cas9 offers a definitive method to study the effects of complete protein loss. The data presented, though from disparate studies, consistently point towards a significant role for DDR1 in regulating cell migration and invasion. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments aimed at further elucidating the multifaceted functions of DDR1 in health and disease. Future studies employing both methodologies in a single, controlled experimental system will be invaluable for a direct and comprehensive comparison.

References

Unlocking Synergistic Potential: A Comparative Guide to DDR1 Inhibition in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target in oncology. Its role in collagen-mediated tumor progression, invasion, and chemoresistance makes it a focal point for novel therapeutic strategies. While the selective DDR1 inhibitor, Ddr1-IN-5, shows promise, a growing body of preclinical evidence highlights the significant synergistic effects achieved by combining DDR1 inhibition with other anticancer agents. This guide provides a comparative overview of the synergistic potential of DDR1 inhibitors, using data from studies on potent and selective compounds like KI-301690 and 7rh, as well as a novel monoclonal antibody, to illustrate the power of this approach.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, demonstrating the synergistic efficacy of DDR1 inhibitors in combination with various cancer therapies.

Table 1: Synergistic Effects of DDR1 Inhibitor KI-301690 with Gemcitabine in Pancreatic Cancer

Cell LineTreatmentCell Viability (% of Control)Apoptosis Rate (%)In Vivo Tumor Volume (mm³)
PANC-1Control1005~1200
Gemcitabine (10 µM)7515~800
KI-301690 (5 µM)8012~900
KI-301690 + Gemcitabine 40 45 ~300
MIA PaCa-2Control1008~1500
Gemcitabine (10 µM)7020~1000
KI-301690 (5 µM)8515~1200
KI-301690 + Gemcitabine 35 55 ~400

Data extrapolated from a study on a novel DDR1 inhibitor, KI-301690, in pancreatic cancer models.[1][2][3]

Table 2: Synergistic Effects of DDR1 Inhibitor 7rh with Other Anticancer Agents

Cancer TypeCell LineCombination DrugParameter7rh AloneCombinationFold Improvement
Nasopharyngeal CarcinomaCNE2DasatinibIC50 (µM)1.97<1.0 (CI <1)>2x
ER+/HER2- Breast CancerMCF7 (PIK3CA mutant)PalbociclibCell Cycle Arrest (G1)++++Significant Increase
Breast CancerMDA-MB-231MitoxantroneEC50 (nM)-Significantly DecreasedAdditive Effect

CI: Combination Index. Data compiled from studies on the DDR1 inhibitor 7rh.[4][5][6][7]

Table 3: Synergistic Effects of a DDR1 Monoclonal Antibody with Anti-PD-1 in Gastric Cancer

ModelTreatmentTumor Growth Inhibition (%)Median Survival (Days)
Humanized Mouse XenograftIsotype Control030
Anti-PD-13045
DDR1 mAb4050
DDR1 mAb + Anti-PD-1 85 >60

Data from a preclinical study on a novel anti-DDR1 monoclonal antibody.[8]

Key Signaling Pathways in DDR1-Mediated Synergy

The synergistic effects of DDR1 inhibition stem from its ability to modulate key signaling pathways involved in tumor progression and therapy resistance.

Caption: DDR1 signaling pathways and points of therapeutic intervention.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the synergistic effects of DDR1 inhibitors.

Cell Viability and Apoptosis Assays
  • Cell Culture: Human cancer cell lines (e.g., PANC-1, MIA PaCa-2, CNE2, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with the DDR1 inhibitor (e.g., KI-301690, 7rh), a partner drug (e.g., gemcitabine, dasatinib, palbociclib), or the combination at various concentrations for 24-72 hours.

  • Viability Assessment: Cell viability is determined using assays such as MTT or AlamarBlue, which measure metabolic activity. Absorbance is read using a microplate reader.

  • Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V-positive cells are considered apoptotic.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., BALB/c nude) or humanized mice are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, DDR1 inhibitor alone, partner drug alone, and the combination. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Culture Treatment_IV Treatment with DDR1i +/- Partner Drug Cell_Culture->Treatment_IV Viability Cell Viability Assay (MTT) Treatment_IV->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment_IV->Apoptosis Tumor_Implantation Tumor Implantation in Mice Treatment_IVV Treatment Regimen Tumor_Implantation->Treatment_IVV Tumor_Measurement Tumor Volume Measurement Treatment_IVV->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

Caption: General experimental workflow for assessing synergistic effects.

Conclusion

The preclinical data for DDR1 inhibitors like KI-301690 and 7rh, as well as for a targeted monoclonal antibody, strongly support a therapeutic strategy of combining DDR1 inhibition with other anticancer agents. These combinations have demonstrated synergistic effects in various cancer types, including pancreatic, breast, nasopharyngeal, and gastric cancers. The underlying mechanisms involve the disruption of key oncogenic signaling pathways, leading to enhanced apoptosis, reduced cell proliferation, and overcoming chemoresistance and immune evasion. While further studies specifically on this compound in combination settings are warranted, the existing evidence for other selective DDR1 inhibitors provides a compelling rationale for advancing this combination approach in clinical development.

References

Safety Operating Guide

Proper Disposal of Ddr1-IN-5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ddr1-IN-5, a selective Discoidin Domain Receptor 1 (DDR1) inhibitor used in cancer research.[1][2][3] Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: Key Safety Data

Before handling this compound, it is imperative to be familiar with its chemical and physical properties, as well as its potential hazards. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 2416022-90-5[4]
Molecular Formula C22H13F3N6O[4]
Molecular Weight 434.38 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]
Storage Short term (days to weeks): 0 - 4°C, dark. Long term (months to years): -20°C, dry, dark.[4]
Shelf Life >3 years if stored properly[4]

Personal Protective Equipment (PPE) and Handling

When handling this compound, all personnel must use appropriate personal protective equipment to minimize exposure and ensure safety.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a certified respirator.

Handling Precautions:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure a safety shower and eye wash station are readily accessible.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential to prevent environmental contamination and ensure a safe workplace. The following protocol outlines the necessary steps for the disposal of both solid this compound and solutions containing the compound.

Experimental Protocol: Disposal of this compound

  • Segregation of Waste:

    • All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed container. The label should include "Hazardous Chemical Waste," the name of the chemical (this compound), and the date.

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., DMSO). The label must include "Hazardous Chemical Waste," the name of all chemical components (including solvents), and their approximate concentrations.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear full personal protective equipment.

    • Contain the spill using an absorbent material suitable for chemical spills (e.g., diatomite, universal binders).[5]

    • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area by scrubbing with alcohol.[5]

  • Final Disposal:

    • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical flow of the waste management process.

Ddr1_IN_5_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_final_disposal Final Disposal Solid_Waste Solid this compound Waste (Unused compound, contaminated PPE) Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (Solutions, contaminated labware) Liquid_Container Labeled, Leak-Proof Liquid Waste Container Liquid_Waste->Liquid_Container Storage Store in Designated Secure Area Solid_Container->Storage Liquid_Container->Storage Spill Spill Occurs Contain Contain Spill with Absorbent Material Spill->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Liquid_Container EHS_Disposal Dispose via EHS or Licensed Contractor Storage->EHS_Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to safety and environmental responsibility.

References

Personal protective equipment for handling Ddr1-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Ddr1-IN-5, a selective Discoidin Domain Receptor 1 (DDR1) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is a potent research chemical with anti-cancer properties and should be handled with the appropriate precautions.[1][2]

Personal Protective Equipment (PPE) and Handling

When working with this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE and handling procedures.

Area of Protection Required PPE and Practices Rationale
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a certified chemical fume hood.To prevent inhalation of the powdered compound.
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
General Hygiene Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.To minimize any potential exposure.

Safety and Handling Data

The following table provides a summary of key safety and handling information for this compound.

Identifier Information
Chemical Name 7-(imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-(5-(trifluoromethyl)pyridin-3-yl)benzo[d]isoxazol-3-amine
CAS Number 2416022-90-5
Molecular Formula C22H13F3N6O
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[1]

Accidental Exposure and First Aid

Immediate and appropriate action is crucial in the event of accidental exposure to this compound.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spills and Disposal Plan

Proper containment and disposal of this compound are critical to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent paper to cover any liquid spills. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Clean: Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.

Disposal Plan:

This compound should be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Liquid Waste (DMSO solution): Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE, absorbent materials, and labware that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.[3][4][5][6]

DDR1 Signaling Pathway and Inhibition by this compound

This compound is a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[2] Upon collagen binding, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that are implicated in cancer progression.[7][8][9] this compound exerts its effect by blocking this autophosphorylation.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds Autophosphorylation Autophosphorylation DDR1->Autophosphorylation leads to Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream_Signaling activates Cancer_Progression Cancer Progression (Proliferation, Migration, Invasion) Downstream_Signaling->Cancer_Progression promotes Ddr1_IN_5 This compound Ddr1_IN_5->Autophosphorylation inhibits

Caption: DDR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: DDR1 Autophosphorylation Assay

This workflow outlines the key steps in a typical experiment to assess the inhibitory effect of this compound on DDR1 autophosphorylation in a cell-based assay.[10][11][12][13]

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis_and_analysis Lysis and Analysis cluster_results Results A Seed cells expressing DDR1 B Starve cells to reduce basal phosphorylation A->B C Pre-treat with this compound (or vehicle control) B->C D Stimulate with Collagen C->D E Lyse cells to extract proteins D->E F Determine protein concentration E->F G Western Blot Analysis F->G H Probe with anti-phospho-DDR1 and anti-total-DDR1 antibodies G->H I Quantify band intensity H->I J Compare phospho-DDR1 levels between treated and control groups I->J

Caption: Workflow for a DDR1 autophosphorylation inhibition assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ddr1-IN-5
Reactant of Route 2
Ddr1-IN-5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.